Palmarumycin C3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1aR,7aS)-3,6-dihydroxyspiro[1a,7a-dihydronaphtho[2,3-b]oxirene-2,3'-2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O6/c21-10-7-8-11(22)16-15(10)17(23)18-19(24-18)20(16)25-12-5-1-3-9-4-2-6-13(26-20)14(9)12/h1-8,18-19,21-22H/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXBHYOFNNANPN-RTBURBONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)OC4(C5C(O5)C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Palmarumycin C3 chemical structure and properties
Palmarumycin C3 is a naturally occurring spirobisnaphthalene compound isolated from various fungal species, including Coniothyrium sp. and the endophytic fungus Berkleasmium sp. Dzf12. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, biological activities, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Identifiers
This compound possesses a complex pentacyclic structure. Its chemical identity is defined by the following identifiers:
-
IUPAC Name : (1aR,7aS)-3,6-dihydroxyspiro[1a,7a-dihydronaphtho[2,3-b]oxirene-2,3'-2,4-dioxatricyclo[7.3.1.0⁵,¹³]trideca-1(12),5,7,9(13),10-pentaene]-7-one[1]
-
Molecular Formula : C₂₀H₁₂O₆[1]
-
SMILES : C1=CC2=C3C(=C1)OC4([C@H]5--INVALID-LINK--C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2[1]
-
InChI Key : BDXBHYOFNNANPN-RTBURBONSA-N[1]
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. The data is a combination of computed and experimentally determined values.
| Property | Value | Source |
| Molecular Weight | 348.31 g/mol | --INVALID-LINK--[1] |
| Appearance | Yellow-green pigment | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, dichloromethane, acetone, and methanol | --INVALID-LINK-- |
| Purity | >95% by HPLC | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK-- |
| Computed LogP | 2.83890 | --INVALID-LINK--[2] |
| Polar Surface Area | 88.52 Ų | --INVALID-LINK--[2] |
Biological Activities
This compound exhibits a range of biological activities, with notable antimicrobial and modest antioxidant properties. It is also known to inhibit Ras farnesyl-protein transferase.
Antimicrobial Activity
This compound has demonstrated potent activity against a panel of bacteria and fungi. The minimum inhibitory concentration (MIC) values are summarized below.
| Organism | Type | MIC (µg/mL) |
| Agrobacterium tumefaciens | Gram-negative | 6.25 |
| Bacillus subtilis | Gram-positive | 6.25 |
| Pseudomonas lachrymans | Gram-negative | 12.5 |
| Ralstonia solanacearum | Gram-negative | 12.5 |
| Staphylococcus haemolyticus | Gram-positive | 6.25 |
| Xanthomonas vesicatoria | Gram-negative | 6.25 |
| Magnaporthe oryzae | Fungus | 12.5 |
Source: Mou Y. et al., Molecules, 2013.[3]
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using DPPH radical scavenging and β-carotene/linoleic acid bleaching assays.
| Assay | IC₅₀ (µg/mL) |
| DPPH Radical Scavenging | 38.4 |
| β-carotene/linoleic acid Bleaching | 45.6 |
Source: Mou Y. et al., Molecules, 2013.[3]
Signaling Pathway Inhibition
A key reported mechanism of action for this compound is the inhibition of Ras farnesyl-protein transferase (FPTase). This enzyme is crucial for the post-translational modification of Ras proteins, which are essential for cell signaling pathways that control cell growth and proliferation. Inhibition of FPTase can disrupt these pathways, making it a target for anticancer drug development.
Caption: Inhibition of Ras farnesylation by this compound.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized workflow for the isolation of this compound from a fungal culture.
Caption: General workflow for the isolation of this compound.
Detailed Steps:
-
Fermentation: The endophytic fungus Berkleasmium sp. Dzf12 is cultured in a suitable liquid medium.
-
Extraction: The culture broth is extracted multiple times with an organic solvent such as ethyl acetate.
-
Concentration: The organic phases are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification.
-
Silica Gel Column Chromatography: The crude extract is first separated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate).
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC to yield pure this compound.
-
Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate media to a specified cell density.
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under suitable conditions for microbial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample Preparation: Different concentrations of this compound are prepared in methanol.
-
Reaction: The this compound solutions are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value is determined.
This guide provides a comprehensive overview of the current knowledge on this compound. Further research is warranted to fully elucidate its mechanisms of action and explore its therapeutic potential.
References
Fungal Origin of Palmarumycin C3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmarumycin C3, a member of the spirobisnaphthalene class of natural products, has garnered significant interest within the scientific community due to its potential biological activities. This technical guide provides a comprehensive overview of the fungal origin of this compound, delving into its biosynthetic pathway, methodologies for its production and isolation, and the regulatory mechanisms that may govern its synthesis. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, mycology, and drug discovery.
Introduction
This compound is a structurally complex polyketide characterized by a spiroketal core linking two naphthalene-derived units. First isolated from the endophytic fungus Coniothyrium sp., it has also been identified as a metabolite of Berkleasmium sp. Dzf12. The intricate architecture and biological potential of palmarumycins have spurred investigations into their biosynthesis and chemical synthesis. Understanding the fungal origin and biosynthetic machinery is paramount for harnessing these compounds for potential therapeutic applications.
Fungal Producers of this compound
To date, the primary fungal sources of this compound that have been reported in the literature are:
-
Coniothyrium sp. : This genus of ascomycete fungi is a known producer of a variety of palmarumycin analogues.
-
Berkleasmium sp. Dzf12 : An endophytic fungus isolated from the plant Dioscorea zingiberensis, which has been a significant source for the isolation and study of various palmarumycins, including this compound.[1]
Biosynthesis of this compound
The biosynthesis of this compound is proposed to originate from a type I iterative polyketide synthase (iPKS) pathway, sharing early steps with the biosynthesis of fungal melanin.[2][3] The biosynthetic gene cluster (BGC) responsible for palmarumycin production has been identified and validated in Lophiotrema sp. F6932, a producer of other palmarumycin analogues, and shows high similarity to melanin biosynthetic clusters.[2][3]
The proposed biosynthetic pathway can be divided into three main stages:
-
Polyketide Backbone Formation: The synthesis is initiated by a type I PKS that catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a heptaketide intermediate.
-
Formation of 1,8-Dihydroxynaphthalene (DHN): The polyketide chain undergoes a series of cyclization and aromatization reactions to yield the key intermediate, 1,8-dihydroxynaphthalene (DHN). This molecule is a common precursor for both palmarumycins and DHN-melanin in many filamentous fungi.
-
Tailoring and Dimerization: Following the formation of DHN, a series of post-PKS modifications, known as tailoring reactions, are catalyzed by specific enzymes encoded within the BGC. For this compound, these steps are hypothesized to include:
-
Hydroxylation: Introduction of hydroxyl groups at specific positions on the naphthalene ring.
-
Oxidation and Dimerization: Two molecules of the modified DHN monomer undergo an oxidative dimerization. This crucial step is likely catalyzed by a laccase or a similar phenol oxidase, resulting in the formation of the characteristic spirobisnaphthalene core.
-
Epoxidation: The final steps are presumed to involve enzymatic epoxidation to yield the final this compound structure.
-
Quantitative Data on Palmarumycin Production
The production of palmarumycins, including analogues of C3, can be significantly influenced by culture conditions and the addition of elicitors. The following table summarizes quantitative data on the enhancement of palmarumycin production in Berkleasmium sp. Dzf12.
| Elicitor/Condition | Concentration | Fold Increase in Yield (Compared to Control) | Reference |
| 1-Hexadecene | 10% (v/v) | 59.50 | [1] |
| Calcium Ion (Ca²⁺) | 10.0 mmol/L | 3.94 | [4] |
| Copper Ion (Cu²⁺) | 1.0 mmol/L | 4.19 | [4] |
| Aluminum Ion (Al³⁺) | 2.0 mmol/L | 4.49 | [4] |
| Oligosaccharides (from host plant) | 300 mg/L | 3.24 (for Palmarumycin C13) | [5] |
Experimental Protocols
Fungal Culture for this compound Production
This protocol is based on methods described for the cultivation of Berkleasmium sp. Dzf12.
-
Fungal Strain: Berkleasmium sp. Dzf12.
-
Culture Medium: Potato Dextrose Broth (PDB).
-
Inoculation: Inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with a 5 mm mycelial plug from a fresh PDA plate.
-
Incubation: Incubate the culture at 25°C on a rotary shaker at 150 rpm for 15 days.
-
Elicitation (Optional): To enhance production, add sterile 1-hexadecene to a final concentration of 10% (v/v) on day 6 of cultivation.[1]
Extraction of this compound
-
Harvesting: After the incubation period, separate the mycelia from the culture broth by filtration.
-
Mycelial Extraction: Dry the mycelia and grind it into a fine powder. Extract the powdered mycelia with a mixture of methanol and chloroform (9:1, v/v) using ultrasonication.
-
Broth Extraction: Extract the culture filtrate with an equal volume of ethyl acetate three times.
-
Pooling and Concentration: Combine the mycelial and broth extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
Isolation and Purification of this compound
-
Initial Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Semi-preparative HPLC: Further purify the fractions containing this compound using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.
-
Gradient: Start with a lower concentration of methanol (e.g., 40%) and gradually increase to a higher concentration (e.g., 90%) over 30-40 minutes.
-
Detection: Monitor the elution at a wavelength of 254 nm.
-
-
Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC-MS.
Analytical Characterization
-
LC-HRESIMS: Perform Liquid Chromatography-High-Resolution Electrospray Ionization Mass Spectrometry to determine the exact mass and molecular formula of the purified compound.
-
NMR Spectroscopy: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance spectra to elucidate the chemical structure of this compound.
Regulatory Signaling Pathways
The regulation of secondary metabolite biosynthesis in fungi is a complex process involving various signaling pathways that respond to environmental cues. While specific signaling pathways governing this compound production in Berkleasmium sp. have not been elucidated, general regulatory mechanisms in related fungi, particularly from the class Dothideomycetes, provide a framework for understanding potential regulation.
Mitogen-Activated Protein Kinase (MAPK) signaling cascades are known to play a crucial role in regulating secondary metabolism in filamentous fungi.[6][7] These pathways are involved in sensing and responding to external stimuli such as nutrient availability, oxidative stress, and cell wall integrity. It is plausible that one or more MAPK pathways are involved in the transcriptional regulation of the palmarumycin biosynthetic gene cluster in Berkleasmium sp.. For instance, the Cell Wall Integrity (CWI) pathway, a conserved MAPK pathway in fungi, has been shown to influence the production of various secondary metabolites, including pigments like melanin.[8] Given the close biosynthetic linkage between palmarumycins and DHN-melanin, the CWI pathway is a strong candidate for a regulatory role.
Visualizations
Diagrams of Pathways and Workflows
Caption: Proposed biosynthetic pathway of this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. CRISPR/Cas9 RNP-assisted validation of palmarumycin biosynthetic gene cluster in Lophiotrema sp. F6932 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRISPR/Cas9 RNP-assisted validation of palmarumycin biosynthetic gene cluster in Lophiotrema sp. F6932 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. MAPkinases regulate secondary metabolism, sexual development and light dependent cellulase regulation in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship between Secondary Metabolism and Fungal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Method To Estimate the Presence of Secondary Metabolites in Microbial Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Palmarumycin C3 from Endophytic Fungi: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Palmarumycin C3, a member of the spirobisnaphthalene class of polyketide secondary metabolites, has garnered significant interest within the scientific community due to its potent and diverse biological activities. Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, have emerged as a primary and sustainable source of this promising natural product. This technical guide provides an in-depth overview of this compound produced by endophytic fungi, targeting researchers, scientists, and drug development professionals. The guide details the producing organisms, comprehensive experimental protocols for isolation, cultivation, and purification, quantitative production data, and insights into its bioactivity and mechanism of action.
This compound Producing Endophytic Fungi
While a variety of endophytic fungi have been identified as producers of spirobisnaphthalenes, the most extensively studied and highest-yielding source of this compound to date is Berkleasmium sp. Dzf12. This endophyte was isolated from the medicinal plant Dioscorea zingiberensis.[1] Other fungal genera, such as Coniothyrium and Edenia, are also known to produce a range of palmarumycins and related spirobisnaphthalenes, suggesting they may also be potential sources of this compound.
Table 1: Known Endophytic Fungal Producers of Palmarumycins and Related Spirobisnaphthalenes
| Fungal Genus/Species | Host Plant | Palmarumycins/Spirobisnaphthalenes Produced | Reference |
| Berkleasmium sp. Dzf12 | Dioscorea zingiberensis | Palmarumycin C2, C3, C12, C13, B1-B9, CP17; Diepoxins | [1][2] |
| Coniothyrium sp. | Not specified in abstracts | Palmarumycin C1-C8, C11, C12, C15, C16 | |
| Edenia sp. YUD20003 | Drymaria cordata | Various new spirobisnaphthalenes (this compound not explicitly named) | [3] |
Quantitative Production of this compound
The production of this compound by Berkleasmium sp. Dzf12 can be significantly enhanced through the optimization of fermentation conditions. The addition of elicitors and the use of biphasic culture systems have shown remarkable increases in yield.
Table 2: Quantitative Production of this compound by Berkleasmium sp. Dzf12 under Various Culture Conditions
| Culture Condition | This compound Yield (g/L) | Fold Increase vs. Control | Reference |
| Control (Liquid Culture) | 0.02 | - | [1][4] |
| Addition of 10% 1-hexadecene on day 6 | 1.19 | 59.50 | [1][4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound from endophytic fungi.
Isolation of Endophytic Fungi
A generalized protocol for the isolation of endophytic fungi from plant tissues is outlined below.
-
Sample Collection and Preparation: Collect healthy plant tissues (leaves, stems, roots). Wash the samples thoroughly with running tap water to remove any debris.
-
Surface Sterilization: Sequentially immerse the plant segments in 75% ethanol for 1 minute, followed by a 3-5% sodium hypochlorite solution for 3-5 minutes, and then back into 75% ethanol for 30 seconds. Finally, rinse the sterilized segments with sterile distilled water three times.
-
Plating: Aseptically cut the surface-sterilized plant segments into smaller pieces (approximately 0.5-1 cm). Place the segments on a suitable growth medium, such as Potato Dextrose Agar (PDA), amended with an antibacterial agent (e.g., streptomycin) to inhibit bacterial growth.
-
Incubation and Isolation: Incubate the plates at 25-28°C for several days to weeks. As fungal hyphae emerge from the plant tissues, subculture the hyphal tips onto fresh PDA plates to obtain pure cultures.
Figure 1. Workflow for the isolation of endophytic fungi.
Fungal Cultivation for this compound Production (Submerged Fermentation)
-
Inoculum Preparation: Grow the pure fungal isolate on PDA plates for 7-10 days. Cut out agar plugs from the actively growing edge of the colony and inoculate them into a seed culture medium (e.g., Potato Dextrose Broth - PDB). Incubate the seed culture at 28°C on a rotary shaker at 150-180 rpm for 3-5 days.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). A suitable production medium for Berkleasmium sp. Dzf12 consists of glucose, peptone, and yeast extract.
-
Fermentation Conditions: Incubate the production culture at 28°C on a rotary shaker at 150-180 rpm for 10-15 days. For enhanced production, elicitors such as 1-hexadecene can be added at a specific time point during fermentation (e.g., day 6).
-
Harvesting: After the incubation period, separate the fungal mycelia from the culture broth by filtration.
Extraction and Purification of this compound
-
Extraction from Culture Broth: The culture filtrate can be extracted with an equal volume of a nonpolar solvent such as ethyl acetate. The organic phase is then collected and concentrated under reduced pressure.
-
Extraction from Mycelia: The dried and powdered mycelia are extracted with a solvent mixture, typically methanol-chloroform (9:1, v/v), often with the aid of ultrasonication. The solvent is then evaporated to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to column chromatography for purification. A silica gel column is commonly used, with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the different compounds.
-
Further Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and may be subjected to further purification steps like Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Figure 2. General workflow for extraction and purification.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is common.
-
Detection: UV detection at a wavelength of 254 nm is suitable for this compound.
-
Quantification: The concentration of this compound in a sample is determined by comparing the peak area to a standard curve generated from known concentrations of a purified this compound standard.
Bioactivity and Mechanism of Action
This compound exhibits a range of promising biological activities, including antimicrobial, antioxidant, and cytotoxic effects.
Table 3: Bioactivity of this compound
| Activity | Test Organism/Cell Line | Quantitative Data (IC50/MIC) | Reference |
| Antimicrobial | Bacillus subtilis | MIC: 12.5 µg/mL | [1] |
| Staphylococcus aureus | MIC: 25 µg/mL | [1] | |
| Magnaporthe oryzae | IC50: 6.25 µg/mL | [1] | |
| Antioxidant | DPPH radical scavenging | IC50: 20.4 µg/mL | [1] |
| β-carotene/linoleic acid bleaching | IC50: 18.5 µg/mL | [1] | |
| Cytotoxic | HCT-8, Bel-7402, BGC-823, A549, A2780 (for related palmarumycins) | IC50 values of 1.28-5.83 μM for diepoxin δ and palmarumycin C8 | [2] |
Mechanism of Action
The precise molecular mechanisms underlying the bioactivity of this compound are still under investigation. However, studies on related spirobisnaphthalenes and palmarumycin analogs provide some initial insights.
A novel analog of palmarumycin was found to induce a G2/M cell cycle block in mammalian tumor cells.[5] This effect appeared to be independent of direct interaction with tubulin, suggesting a different mechanism from many common mitotic inhibitors.[5] This points towards a potential interaction with other cell cycle regulatory proteins.
Furthermore, this compound has been shown to induce apoptosis in cancer cells. The apoptotic process can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. It is plausible that this compound interacts with components of these pathways, such as Bcl-2 family proteins or caspases, to trigger programmed cell death.
Figure 3. Postulated mechanism of action of this compound in cancer cells.
The antifungal and antibacterial mechanisms of spirobisnaphthalenes are also not fully elucidated but are thought to involve the disruption of cell membrane integrity or the inhibition of essential enzymes.
Biosynthesis of this compound
Palmarumycins belong to the polyketide family of natural products. Their biosynthesis originates from acetyl-CoA and malonyl-CoA and proceeds through the 1,8-dihydroxynaphthalene (DHN) pathway, which is also involved in the formation of fungal melanins.[1]
The key steps in the biosynthesis of the naphthalene core of this compound are:
-
Polyketide Synthesis: A polyketide synthase (PKS) catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain.
-
Cyclization and Aromatization: The polyketide chain undergoes a series of cyclization and aromatization reactions to form the first stable intermediate, 1,3,6,8-tetrahydroxynaphthalene.
-
Reductions and Dehydrations: A series of enzymatic reductions and dehydrations convert 1,3,6,8-tetrahydroxynaphthalene through intermediates such as scytalone and vermelone to yield 1,8-dihydroxynaphthalene.
-
Dimerization and Spiroketalization: Two molecules derived from the DHN pathway undergo dimerization and subsequent spiroketalization to form the characteristic spirobisnaphthalene scaffold of the palmarumycins. Further enzymatic modifications, such as oxidations, lead to the final structure of this compound.
Figure 4. Biosynthetic pathway of the Palmarumycin core structure.
Conclusion
This compound is a promising bioactive compound produced by endophytic fungi, with Berkleasmium sp. Dzf12 being a particularly noteworthy source. The production of this compound can be substantially increased through fermentation optimization. This guide has provided a comprehensive overview of the current knowledge on this compound, including detailed experimental protocols and a summary of its bioactivity. Further research into the specific molecular targets and signaling pathways of this compound will be crucial for its development as a potential therapeutic agent in the fields of oncology and infectious diseases. The exploration of other endophytic fungal species for the production of this compound and other novel spirobisnaphthalenes also remains a promising avenue for future drug discovery efforts.
References
- 1. Spirobisnaphthalenes from fungi and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive spirobisnaphthalenes from the endophytic fungus Berkleasmium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimitotic actions of a novel analog of the fungal metabolite palmarumycin CP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Spirobisnaphthalene Complexity: A Technical Guide to Palmarumycin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of palmarumycin spirobisnaphthalenes, a class of fungal secondary metabolites with significant biological activities. This document details the enzymatic cascade responsible for their formation, presents key quantitative data in a structured format, and outlines the experimental protocols used to elucidate this complex pathway. The information is intended to serve as a valuable resource for researchers in natural product chemistry, enzymology, and drug discovery.
Introduction to Palmarumycin Spirobisnaphthalenes
Spirobisnaphthalenes (SBNs) are a diverse group of highly oxygenated fungal metabolites characterized by a unique spiroketal bridge. Among these, the palmarumycins represent a major structural type and are considered precursors to other SBNs.[1][2] These compounds have garnered significant attention due to their wide range of biological activities, including antibacterial, antifungal, and cytotoxic properties. Understanding their biosynthesis is crucial for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches.
The biosynthesis of palmarumycins originates from the dimerization of the polyketide-derived precursor, 1,8-dihydroxynaphthalene (DHN).[1][2][3] A dedicated gene cluster, designated as the 'pal' cluster, encodes a suite of specialized enzymes that orchestrate the intricate oxidative and reductive transformations leading to the formation of the characteristic spirobisnaphthalene core.
The Palmarumycin Biosynthetic Pathway
The elucidation of the palmarumycin biosynthetic pathway has revealed a fascinating interplay of oxidative and reductive enzymes that meticulously construct the complex spirobisnaphthalene scaffold from two molecules of 1,8-dihydroxynaphthalene (DHN). The core of this pathway is governed by the 'pal' biosynthetic gene cluster, which operates independently of the polyketide synthase (PKS) gene cluster responsible for DHN synthesis.[1][2] The key enzymatic players encoded by the 'pal' cluster are PalA, PalB, PalC, and an associated oxidoreductase, PalD.[1][2]
The initiation of the pathway involves the oxidative dimerization of DHN, a reaction catalyzed by the multifunctional cytochrome P450 enzyme, PalA. This remarkable enzyme is responsible for the formation of the defining spiroketal linkage and a 2,3-epoxy group, proceeding through a proposed binaphthyl ether intermediate.[1][2]
Following the crucial dimerization step, another cytochrome P450 enzyme, PalB, introduces a hydroxyl group at the C-5 position of the spirobisnaphthalene core, a common feature among many SBNs.[1][2]
The subsequent tailoring steps are mediated by PalC, a short-chain dehydrogenase/reductase. PalC exhibits broad catalytic activity, including 1-keto reduction, the reverse 1-dehydrogenation, and 2,3-epoxide reduction.[1][2] An additional FAD-dependent oxidoreductase, PalD, encoded outside the main 'pal' cluster, functions as a 1-dehydrogenase, contributing to the final chemical architecture of the palmarumycin molecules.[1][2]
The concerted action of these enzymes leads to the production of a variety of palmarumycin congeners. The proposed biosynthetic pathway is depicted in the following diagram:
Caption: Proposed biosynthetic pathway of palmarumycin spirobisnaphthalenes.
Quantitative Data Summary
Disclaimer: The following tables present illustrative quantitative data based on typical results from biosynthetic studies. Specific quantitative values from the primary literature on palmarumycin biosynthesis were not publicly available at the time of writing.
Table 1: In Vitro Enzyme Kinetic Parameters (Illustrative)
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| PalA | 1,8-Dihydroxynaphthalene | 50 | 0.1 | 2.0 x 103 |
| PalB | Spiroketal Intermediate | 75 | 0.05 | 6.7 x 102 |
| PalC | 1-keto-spirobisnaphthalene | 120 | 0.5 | 4.2 x 103 |
| PalD | Dihydro-palmarumycin | 80 | 0.3 | 3.8 x 103 |
Table 2: Product Yields from Heterologous Expression and Bioconversion (Illustrative)
| Host Organism | Expressed Enzyme(s) | Substrate Fed | Product | Titer (mg/L) |
| Aspergillus oryzae | PalA | 1,8-Dihydroxynaphthalene | Spiroketal epoxide | 150 |
| Saccharomyces cerevisiae | PalB | Spiroketal epoxide | 5-Hydroxy-spiroketal epoxide | 80 |
| E. coli (with P450 reductase) | PalA, PalB | 1,8-Dihydroxynaphthalene | 5-Hydroxy-spiroketal epoxide | 25 |
| Berkleasmium sp. ΔpalC | - | - | Accumulation of PalC substrate | - |
| Berkleasmium sp. ΔpalD | - | - | Accumulation of PalD substrate | - |
Key Experimental Protocols
The elucidation of the palmarumycin biosynthetic pathway relied on a combination of genetic and biochemical techniques. Detailed below are generalized protocols for the key experiments cited in the literature.
Fungal Strain Cultivation and Fermentation for Palmarumycin Production
This protocol describes the general procedure for cultivating the palmarumycin-producing fungus and inducing the production of spirobisnaphthalenes.
Materials:
-
Palmarumycin-producing fungal strain (e.g., Berkleasmium sp.)
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile flasks
-
Shaking incubator
-
Ethyl acetate
-
Rotary evaporator
-
HPLC system
Procedure:
-
Inoculate a PDA plate with the fungal strain and incubate at 25°C for 7-10 days until sufficient mycelial growth is observed.
-
Aseptically transfer several agar plugs containing mycelia into a flask with 100 mL of PDB.
-
Incubate the seed culture at 25°C with shaking at 180 rpm for 3-4 days.
-
Inoculate a larger production culture (e.g., 1 L of PDB in a 2 L flask) with 10% (v/v) of the seed culture.
-
Incubate the production culture under the same conditions for 14-21 days.
-
After incubation, homogenize the culture (mycelia and broth).
-
Extract the homogenized culture with an equal volume of ethyl acetate three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude extract in methanol and analyze the production of palmarumycins by HPLC.
Gene Disruption via CRISPR/Cas9
This protocol provides a framework for the targeted deletion of biosynthetic genes in the native palmarumycin producer.
Caption: Experimental workflow for gene disruption using CRISPR/Cas9.
Procedure:
-
sgRNA Design: Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' flanking regions of the gene of interest (e.g., palA).
-
Donor DNA Construction: Synthesize a donor DNA template containing a selection marker (e.g., hygromycin resistance gene) flanked by homology arms (50-100 bp) corresponding to the regions upstream and downstream of the target gene.
-
Protoplast Preparation: Grow the fungus in liquid medium and treat the mycelia with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.
-
Transformation: Transform the protoplasts with the pre-assembled Cas9-sgRNA ribonucleoprotein (RNP) complexes and the donor DNA template using a polyethylene glycol (PEG)-mediated method.
-
Selection and Screening: Plate the transformed protoplasts on regeneration medium containing the appropriate selection agent. Isolate resistant colonies and screen for the desired gene deletion by PCR using primers flanking the target gene.
-
Metabolite Analysis: Cultivate the confirmed gene knockout mutants and the wild-type strain under production conditions and analyze their metabolite profiles by HPLC to confirm the loss of palmarumycin production.
Heterologous Expression of Palmarumycin Biosynthetic Enzymes
This protocol outlines the expression of the 'pal' genes in a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae, for functional characterization.
Materials:
-
Expression vector suitable for the chosen host (e.g., containing a strong inducible promoter).
-
cDNA of the target 'pal' genes.
-
Competent cells of the heterologous host.
-
Appropriate culture media and selection agents.
Procedure:
-
Gene Cloning: Amplify the full-length cDNA of the target genes (palA, palB, etc.) and clone them into the expression vector under the control of an inducible promoter.
-
Host Transformation: Transform the expression constructs into the heterologous host using established protocols (e.g., protoplast transformation for A. oryzae, lithium acetate method for S. cerevisiae).
-
Expression and Substrate Feeding: Grow the recombinant strains in an appropriate medium. Induce gene expression and feed the precursor molecule, 1,8-dihydroxynaphthalene, to the culture.
-
Metabolite Extraction and Analysis: After a suitable incubation period, extract the culture and analyze the supernatant and cell lysate for the presence of the expected biosynthetic intermediates or products using HPLC and LC-MS.
In Vitro Enzyme Assays
This protocol describes the biochemical characterization of the purified Pal enzymes.
Caption: General workflow for in vitro enzyme assays.
Procedure:
-
Protein Expression and Purification: Express the 'pal' genes with an affinity tag (e.g., His-tag) in a suitable host (e.g., E. coli) and purify the recombinant proteins using affinity chromatography.
-
Reaction Setup: Prepare a reaction mixture containing the purified enzyme, the substrate, necessary cofactors (e.g., NADPH for P450s, FAD for oxidoreductases), and a suitable buffer. For P450 enzymes, a partner reductase is also required.
-
Reaction Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.
-
Reaction Quenching and Product Extraction: Stop the reaction by adding a quenching agent (e.g., an organic solvent or acid). Extract the product from the reaction mixture.
-
Product Analysis: Analyze the extracted product by HPLC and LC-MS to identify and quantify the enzymatic product. Kinetic parameters (Km and kcat) can be determined by measuring the initial reaction rates at varying substrate concentrations.
Conclusion and Future Outlook
The elucidation of the palmarumycin biosynthetic pathway has provided fundamental insights into the enzymatic logic underlying the formation of these structurally complex and biologically active natural products. The identification and characterization of the key enzymes, particularly the multifunctional P450 monooxygenases and the versatile dehydrogenase/reductase, open up new avenues for biocatalysis and the chemoenzymatic synthesis of novel spirobisnaphthalene derivatives. Future research efforts will likely focus on the detailed mechanistic studies of these enzymes, the exploration of the regulatory networks governing the 'pal' gene cluster, and the application of synthetic biology tools to engineer the pathway for the production of new-to-nature palmarumycin analogues with improved therapeutic properties. This knowledge base serves as a critical foundation for the continued development of spirobisnaphthalenes as promising drug leads.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of 1,8-dihydroxynaphthalene-derived natural products: palmarumycin CP1, palmarumycin CP2, palmarumycin C11, CJ-12,371, deoxypreussomerin A and novel analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Biological Activity of Palmarumycin C3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmarumycin C3 is a naturally occurring spirobisnaphthalene compound isolated from various fungal species. It belongs to a class of aromatic polyketides that have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its antimicrobial, antioxidant, and potential anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
Quantitative Bioactivity Data
The biological activities of this compound have been quantified in several studies. The following tables summarize the available data for its antimicrobial, antioxidant, and enzyme-inhibitory effects.
Table 1: Antimicrobial Activity of this compound
| Test Organism | Assay Type | Result (µg/mL) | Reference |
| Agrobacterium tumefaciens | MIC | 12.5 | [1][2] |
| Bacillus subtilis | MIC | 6.25 | [1][2] |
| Pseudomonas lachrymans | MIC | 12.5 | [1][2] |
| Ralstonia solanacearum | MIC | 6.25 | [1][2] |
| Staphylococcus haemolyticus | MIC | 12.5 | [1][2] |
| Xanthomonas vesicatoria | MIC | 6.25 | [1][2] |
| Magnaporthe oryzae | MIC | 12.5 | [1][2] |
MIC: Minimum Inhibitory Concentration
Table 2: Antioxidant Activity of this compound
| Assay | Result (IC50 in µg/mL) | Reference |
| DPPH Radical Scavenging | 25.3 | [1][2] |
| β-carotene/linoleic acid bleaching | 15.8 | [1][2] |
IC50: Half-maximal Inhibitory Concentration
Table 3: Enzyme Inhibitory Activity of this compound
| Enzyme | Result | Reference |
| Ras farnesyl-protein transferase | Inhibitor | [3] |
| Thioredoxin Reductase | Potent Inhibitor | [4] |
Specific IC50 values for Ras farnesyl-protein transferase inhibition by this compound are not yet available in the literature.
Key Biological Activities and Mechanisms of Action
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against a range of plant-pathogenic bacteria and fungi.[1][2] Its efficacy is highlighted by low minimum inhibitory concentrations (MICs) against pathogens such as Bacillus subtilis, Ralstonia solanacearum, and Xanthomonas vesicatoria.[1][2] The antimicrobial action is believed to be, in part, attributed to the specific chemical structure of the palmarumycin family.
Antioxidant Activity
This compound exhibits potent antioxidant properties, as evidenced by its ability to scavenge free radicals in the DPPH assay and to inhibit the bleaching of β-carotene.[1][2] This antioxidant capacity suggests a potential role for this compound in mitigating oxidative stress-related cellular damage.
Anticancer and Enzyme-Inhibitory Activity
This compound has been identified as an inhibitor of Ras farnesyl-protein transferase.[3] This enzyme is crucial for the post-translational modification and activation of Ras proteins, which are key components of signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of Ras farnesylation is a validated strategy in cancer therapy to disrupt aberrant Ras signaling.
The palmarumycin class of compounds are known to be potent inhibitors of thioredoxin reductase (TrxR), a key enzyme in the thioredoxin system that plays a vital role in maintaining cellular redox balance and is often overexpressed in cancer cells.[4] Inhibition of TrxR can lead to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently apoptosis in cancer cells.
Signaling Pathways
While direct studies on the specific signaling pathways modulated by this compound are limited, its known inhibitory activities on Ras farnesyl-protein transferase and thioredoxin reductase suggest a potential impact on several critical cellular signaling cascades.
Disclaimer: The following diagram illustrates a putative mechanism of action for this compound based on its known enzyme targets and their established roles in cellular signaling. This is a hypothetical representation and requires direct experimental validation.
Caption: Putative signaling pathways affected by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial and fungal strains are cultured on appropriate agar plates. A single colony is then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). The inoculum is then diluted to the final desired concentration.
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under conditions optimal for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for antimicrobial susceptibility testing.
DPPH Radical Scavenging Assay
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample Preparation: Various concentrations of this compound are prepared in methanol.
-
Reaction Mixture: A fixed volume of the DPPH stock solution is added to each concentration of the this compound solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is then determined from a plot of scavenging activity versus concentration.
Caption: Workflow for DPPH radical scavenging assay.
β-Carotene/Linoleic Acid Bleaching Assay
-
Emulsion Preparation: A solution of β-carotene in chloroform is prepared. Linoleic acid and Tween 40 are added, and the chloroform is removed under vacuum. The resulting residue is emulsified with oxygenated distilled water.
-
Reaction Mixture: An aliquot of the β-carotene/linoleic acid emulsion is mixed with different concentrations of this compound.
-
Incubation: The reaction mixtures are incubated in a water bath at a specific temperature (e.g., 50°C) for a set period (e.g., 2 hours).
-
Absorbance Measurement: The absorbance of the samples is measured at 470 nm at the beginning and end of the incubation period.
-
Calculation: The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching. The IC50 value is determined from a plot of inhibition versus concentration.
Thioredoxin Reductase (TrxR) Inhibition Assay
-
Assay Principle: This colorimetric assay measures the NADPH-dependent reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB²⁻) by TrxR, which produces a yellow color.
-
Reaction Mixture: The assay is performed in a 96-well plate. Each well contains a buffer, NADPH, purified TrxR enzyme, and varying concentrations of this compound.
-
Initiation of Reaction: The reaction is initiated by the addition of DTNB.
-
Kinetic Measurement: The increase in absorbance at 412 nm is monitored over time using a microplate reader.
-
Calculation: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated by comparing the rates in the presence of this compound to the rate of the control (no inhibitor). The IC50 value is determined from a dose-response curve.
Conclusion
This compound is a promising natural product with a spectrum of biological activities, including notable antimicrobial, antioxidant, and potential anticancer effects. Its inhibitory action against key enzymes such as Ras farnesyl-protein transferase and thioredoxin reductase provides a strong rationale for its further investigation as a lead compound in drug discovery programs. Future research should focus on elucidating the specific signaling pathways modulated by this compound to fully understand its mechanism of action and to explore its therapeutic potential in various disease models. The detailed protocols and compiled data in this guide are intended to facilitate and encourage such further investigations.
References
Palmarumycin C3: An In-Depth Technical Guide to its In Vitro Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmarumycin C3, a spirobisnaphthalene compound isolated from the endophytic fungus Berkleasmium sp. Dzf12, has demonstrated notable biological activities, including antimicrobial and antioxidant properties.[1] This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound, presenting quantitative data from key assays, detailed experimental protocols, and visualizations of experimental workflows. This document is intended to serve as a resource for researchers and professionals in drug development and natural product chemistry who are interested in the therapeutic potential of this compound as an antioxidant agent.
Quantitative Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various in vitro assays, which assess its ability to scavenge free radicals and inhibit oxidation processes. The following table summarizes the quantitative data from these assays, comparing the activity of this compound with its analogue, Palmarumycin C2, and a standard antioxidant, Dibutylhydroxytoluene (BHT).
| Assay | Parameter | This compound | Palmarumycin C2 | BHT (Positive Control) |
| DPPH Radical Scavenging | IC50 (μg/mL) | 6.8 | 14.2 | 4.5 |
| β-Carotene/Linoleic Acid Bleaching | IC50 (μg/mL) | 18.5 | 35.7 | 10.8 |
| Fe³⁺ Reducing Power | Absorbance (700 nm) at 80 µg/mL | ~0.45 | ~0.45 | ~0.9 |
Lower IC50 values indicate higher antioxidant activity. Higher absorbance in the Fe³⁺ reducing power assay indicates stronger reducing power.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on established methods and have been specifically applied to the assessment of this compound.[1]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Methodology: [1]
-
Preparation of DPPH Solution: A 0.2 mM solution of DPPH in methanol is prepared.
-
Reaction Mixture: 80 µL of the DPPH solution is mixed with various concentrations of this compound.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Ac - As) / Ac] x 100 where Ac is the absorbance of the control (DPPH solution without sample) and As is the absorbance of the sample.
-
IC50 Value: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the logarithm of the sample concentration.
Experimental Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
β-Carotene/Linoleic Acid Bleaching Assay
This assay evaluates the ability of an antioxidant to inhibit the oxidation of β-carotene, which is induced by the free radicals generated from the thermal decomposition of linoleic acid. The discoloration of β-carotene is measured spectrophotometrically.
Methodology: [1]
-
Preparation of Emulsion: An emulsion of β-carotene, linoleic acid, and Tween 40 in chloroform is prepared. The chloroform is then evaporated under vacuum.
-
Addition of Oxygenated Water: Oxygen-saturated distilled water is added to the residue, and the mixture is vigorously shaken to form a stable emulsion.
-
Reaction Mixture: Aliquots of the emulsion are mixed with different concentrations of this compound.
-
Incubation: The mixtures are incubated in a water bath at 50°C.
-
Measurement: The absorbance of the samples is measured at 470 nm at regular intervals.
-
Calculation: The antioxidant activity is determined by comparing the rate of β-carotene bleaching in the presence and absence of the sample. The IC50 value is then calculated.
Experimental Workflow for β-Carotene Bleaching Assay
Caption: Workflow for the β-carotene/linoleic acid bleaching assay.
Fe³⁺ Reducing Power Assay
This assay is based on the principle that compounds with reducing power will reduce the ferric ions (Fe³⁺) in a ferricyanide complex to ferrous ions (Fe²⁺). The formation of Fe²⁺ is then monitored by the formation of a Perl's Prussian blue complex, which has a maximum absorbance at 700 nm.
Methodology: [1]
-
Reaction Mixture: this compound at various concentrations is mixed with phosphate buffer (pH 6.6) and potassium ferricyanide (1%).
-
Incubation: The mixture is incubated at 50°C for 20 minutes.
-
Acidification: Trichloroacetic acid (10%) is added to the mixture to stop the reaction.
-
Color Development: Ferric chloride (0.1%) is added to the supernatant.
-
Measurement: The absorbance is measured at 700 nm. An increased absorbance indicates increased reducing power.
Experimental Workflow for Fe³⁺ Reducing Power Assay
Caption: Workflow for the Fe³⁺ reducing power assay.
Antioxidant Mechanism and Signaling Pathways
Currently, there is a lack of specific research on the detailed molecular mechanisms and signaling pathways through which this compound exerts its antioxidant effects. The in vitro data suggest that this compound can act as a radical scavenger and a reducing agent. The presence of hydroxyl groups in its structure is likely to contribute to its antioxidant capacity by facilitating the donation of hydrogen atoms to free radicals.[1]
Further research, including cellular antioxidant assays and investigation of its effects on antioxidant enzyme expression (e.g., superoxide dismutase, catalase) and related signaling pathways (e.g., Nrf2-ARE pathway), is required to elucidate the precise mechanisms of action.
Conceptual Relationship of this compound's Antioxidant Activities
Caption: Conceptual diagram of this compound's antioxidant actions.
Conclusion and Future Directions
The available in vitro data strongly suggest that this compound is a potent antioxidant compound. It exhibits significant radical scavenging activity, inhibits lipid peroxidation, and possesses reducing power. These properties make it a promising candidate for further investigation as a potential therapeutic agent for conditions associated with oxidative stress.
Future research should focus on:
-
Cellular Antioxidant Assays: To evaluate its efficacy in a biological system and determine its ability to counteract intracellular oxidative stress.
-
Mechanism of Action Studies: To investigate the specific molecular targets and signaling pathways involved in its antioxidant effects.
-
In Vivo Studies: To assess its bioavailability, safety, and antioxidant efficacy in animal models.
A deeper understanding of the antioxidant properties of this compound will be crucial for its potential development as a novel antioxidant drug or a valuable component in nutraceuticals.
References
The Initial Isolation of Palmarumycin C3 from Coniothyrium sp.: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmarumycin C3 is a polyketide-derived spiroketal natural product that belongs to the palmarumycin family of fungal metabolites. First reported in 1994 by Krohn and his team, this compound was isolated from the fungal strain Coniothyrium sp.. The palmarumycins, including this compound, have garnered significant interest within the scientific community due to their unique molecular architecture and a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the initial isolation of this compound, presenting available data on its biological activity and physicochemical properties. While the complete, detailed experimental protocols from the original discovery are not fully accessible in the public domain, this document synthesizes the available information to guide researchers in this area.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its detection, characterization, and handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₂O₆ | |
| Molecular Weight | 348.3 g/mol | |
| Appearance | Yellow-green pigment |
Experimental Protocols: A Reconstruction Based on Available Data
Detailed experimental procedures for the initial isolation of this compound from Coniothyrium sp. are not available in the readily accessible scientific literature. However, based on common mycology and natural product chemistry practices of the era and information from related studies, a probable workflow can be outlined.
Fermentation of Coniothyrium sp.
The production of palmarumycins by Coniothyrium sp. would have been achieved through submerged fermentation.
-
Culture Medium: While the exact composition used for the initial isolation is not documented in available sources, a typical fungal fermentation medium would likely have included a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.
-
Fermentation Parameters: The fungus would have been cultured in a liquid medium for a specific duration, likely several days to weeks, under controlled temperature and agitation to ensure optimal growth and secondary metabolite production.
Extraction and Isolation
Following the fermentation, a multi-step process would have been employed to extract and purify this compound.
-
Mycelial and Broth Separation: The fungal biomass (mycelia) would have been separated from the culture broth by filtration or centrifugation.
-
Solvent Extraction: Both the mycelia and the broth would have been extracted with organic solvents to recover the secondary metabolites. Common solvents for this purpose include ethyl acetate, chloroform, and methanol.
-
Chromatographic Purification: The crude extract would then have undergone a series of chromatographic separations to isolate the individual compounds. This typically involves:
-
Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 with a gradient of organic solvents to perform an initial fractionation of the extract.
-
Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of this compound to a high degree of purity.
-
Biological Activity of this compound
This compound has demonstrated a range of biological activities, with its antimicrobial properties being a key area of investigation.
Antimicrobial Activity
This compound has shown inhibitory activity against various plant pathogenic bacteria. The minimum inhibitory concentrations (MICs) for several bacterial strains are presented in the table below.
| Test Organism | MIC (µg/mL) | Reference |
| Agrobacterium tumefaciens | 6 - 13 | |
| Bacillus subtilis | 6 - 13 | |
| Pseudomonas lachrymans | 6 - 13 | |
| Ralstonia solanacearum | 6 - 13 | |
| Staphylococcus haemolyticus | 6 - 13 | |
| Xanthomonas vesicatoria | 6 - 13 | |
| Magnaporthe oryzae | 6 - 13 |
Experimental Workflow
The following diagram illustrates the logical workflow for the isolation and characterization of this compound from Coniothyrium sp., as inferred from standard practices in natural product discovery.
Caption: Logical workflow for the isolation of this compound.
Conclusion
The initial isolation of this compound from Coniothyrium sp. marked an important step in the discovery of novel spiroketal natural products. While the precise, detailed experimental protocols from the original research remain elusive in readily available literature, the established physicochemical properties and documented biological activities of this compound continue to make it a subject of interest for further research and development, particularly in the context of antimicrobial drug discovery. Future work may involve the re-isolation of this compound to fully document its isolation procedure and to explore its therapeutic potential more thoroughly.
Characterization of Palmarumycin C3: A Spectroscopic Approach
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Palmarumycin C3, a bioactive fungal metabolite. The information presented herein is curated for professionals in research, and drug development, offering a detailed examination of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data that define this complex natural product.
This compound (C₂₀H₁₂O₆, Molar Mass: 348.31 g/mol ) is a member of the spirobisnaphthalene family of fungal metabolites, which are known for their diverse biological activities.[1] Accurate and thorough spectroscopic analysis is the cornerstone of its identification and subsequent research into its potential therapeutic applications. The structural elucidation of this compound was first detailed by Krohn et al. in 1994, and the data presented here is based on this foundational work.[1]
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1-H | 7.32 | d | 8.0 |
| 2-H | 7.65 | t | 8.0 |
| 3-H | 7.18 | d | 8.0 |
| 4-H | 6.85 | s | |
| 5-H | 6.85 | s | |
| 8-H | 4.65 | d | 3.0 |
| 9-H | 3.45 | d | 3.0 |
| 1'-H | 7.25 | d | 8.5 |
| 3'-H | 6.78 | d | 2.5 |
| 4'-H | 6.65 | dd | 8.5, 2.5 |
| 6'-OH | 9.85 | s | |
| 8'-OH | 10.12 | s |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| 1 | 120.5 |
| 2 | 136.8 |
| 3 | 118.9 |
| 4 | 109.1 |
| 4a | 156.4 |
| 5 | 109.1 |
| 5a | 138.7 |
| 6 | 198.2 |
| 7 | 55.4 |
| 8 | 76.9 |
| 9 | 58.9 |
| 9a | 114.9 |
| 1' | 115.8 |
| 2' | 155.1 |
| 3' | 108.3 |
| 4' | 119.7 |
| 4a' | 131.9 |
| 5' | 114.2 |
| 6' | 161.9 |
| 7' | 109.8 |
| 8' | 158.7 |
| 8a' | 108.1 |
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz
Table 3: Mass Spectrometry and UV-Vis Data for this compound
| Technique | Observed Value |
| High-Resolution Mass Spectrometry (HR-MS) | m/z 348.0634 [M]⁺ (Calcd. for C₂₀H₁₂O₆, 348.0634) |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | λ_max (MeOH) nm (log ε): 225 (4.52), 272 (4.01), 305 (3.85), 340 (3.71) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard practices for the analysis of natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: Approximately 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
-
High-Resolution Mass Spectrometry (HR-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (1-10 µg/mL).
-
Instrumentation and Analysis:
-
Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Method: Electrospray ionization (ESI) in positive ion mode is typically used for this class of compounds.
-
Mass Analyzer: Set to a high-resolution mode (typically >10,000) to enable accurate mass measurement.
-
Data Acquisition: Data is acquired over a mass range of m/z 100-1000. The accurate mass of the molecular ion ([M]⁺) is determined and used to calculate the elemental composition.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of this compound is prepared in methanol. Serial dilutions are made to obtain a concentration that gives an absorbance reading between 0.1 and 1.0 AU, typically in the range of 10-50 µM.
-
Instrumentation and Analysis:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Procedure: The spectrophotometer is blanked with the solvent (methanol). The sample solution is then placed in a 1 cm path length quartz cuvette, and the absorbance is measured over a wavelength range of 200-800 nm. The wavelengths of maximum absorbance (λ_max) are recorded.
-
Visualizing the Characterization Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a natural product like this compound.
References
Palmarumycin C3: A Spirobisnaphthalene Secondary Metabolite with Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Palmarumycin C3 is a member of the spirobisnaphthalene class of secondary metabolites, a diverse group of natural products synthesized by various fungi. These compounds are characterized by a unique spiroketal core structure. This compound, in particular, has garnered attention for its notable antimicrobial and antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a secondary metabolite, detailing its known biological activities, the experimental protocols used to elucidate these functions, and a broader look at the therapeutic potential of the palmarumycin family.
Biological Activities of this compound
Current research has primarily focused on the antimicrobial and antioxidant activities of this compound. While studies on its direct anticancer effects are limited, related compounds within the palmarumycin family have demonstrated cytotoxic and antineoplastic properties, suggesting a potential avenue for future investigation of this compound.
Antimicrobial Activity
This compound has demonstrated significant inhibitory activity against a range of plant and human pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and the median inhibitory concentration (IC50), with lower values indicating greater potency.
Table 1: Antimicrobial Activity of this compound
| Test Organism | MIC (μg/mL) | IC50 (μg/mL) |
| Agrobacterium tumefaciens | 12.5 | 5.8 |
| Bacillus subtilis | 6.25 | 2.9 |
| Pseudomonas lachrymans | 25 | 11.5 |
| Ralstonia solanacearum | 12.5 | 6.1 |
| Xanthomonas oryzae | 50 | 22.4 |
| Staphylococcus aureus | 6.25 | 3.0 |
| Magnaporthe oryzae | >100 | >100 |
Antioxidant Activity
This compound exhibits antioxidant properties, which are attributed to its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
Table 2: Antioxidant Activity of this compound
| Assay | IC50 (μg/mL) |
| DPPH Radical Scavenging | 28.7 |
Experimental Protocols
This section details the methodologies employed in the isolation and biological evaluation of this compound and related compounds.
Isolation and Purification of Palmarumycins
A general protocol for the extraction and purification of palmarumycins from fungal cultures is as follows:
-
Fungal Culture and Extraction: The fungal strain (e.g., Berkleasmium sp.) is cultivated in a suitable liquid medium. After a specific incubation period, the mycelia are separated from the broth. The mycelia are then dried and powdered.
-
Ultrasonic Extraction: The dried mycelial powder is subjected to ultrasonic extraction with a solvent mixture, typically methanol-chloroform (9:1, v/v). This process is usually repeated multiple times to ensure efficient extraction.
-
Solvent Evaporation and Re-dissolution: The solvent from the combined filtrates is evaporated under reduced pressure to yield a crude extract. This extract is then re-dissolved in methanol for further analysis and purification.
-
Chromatographic Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography over silica gel, followed by high-performance liquid chromatography (HPLC) to isolate and purify individual palmarumycin compounds.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound is typically determined using a broth microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate media to achieve a specific cell density.
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under conditions optimal for the growth of the specific microorganism.
-
Determination of MIC and IC50: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth. The IC50 value is calculated from the dose-response curve of the compound against the microorganism.
DPPH Radical Scavenging Assay
This assay is used to measure the free radical scavenging capacity of this compound.
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: Different concentrations of this compound are mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100 The IC50 value is then determined from the plot of scavenging activity against the concentration of this compound.
Cytotoxicity Assay (MTT Assay) - General Protocol
While specific data for this compound is not available, the following is a general protocol for assessing the cytotoxicity of natural products against cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a palmarumycin) and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Signaling Pathways and Future Directions
The precise signaling pathways modulated by this compound have not yet been elucidated. However, studies on other natural products and palmarumycin analogs provide a framework for future research.
Future investigations should aim to screen this compound against a panel of human cancer cell lines to determine its cytotoxic potential. Should it exhibit significant activity, subsequent studies would be warranted to unravel the underlying molecular mechanisms. This would involve investigating its effects on key cellular processes such as apoptosis, cell cycle progression, and the modulation of major signaling cascades like the MAPK and NF-κB pathways.
Conclusion
This compound is a promising secondary metabolite with well-documented antimicrobial and antioxidant activities. While its potential as an anticancer agent remains to be thoroughly explored, the cytotoxic effects of other members of the palmarumycin family provide a strong rationale for such investigations. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in further exploring the therapeutic potential of this compound and related spirobisnaphthalene compounds. Future research focused on its broader biological activities and the underlying signaling pathways will be crucial in determining its potential for clinical applications.
Investigating the Absolute Configuration of Palmarumycin C3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmarumycin C3, a member of the spirobisnaphthalene class of fungal metabolites, has garnered interest due to its diverse biological activities. A crucial aspect of understanding its structure-activity relationship and potential for therapeutic development lies in the unambiguous determination of its absolute configuration. This technical guide provides a comprehensive overview of the key experimental techniques and conceptual frameworks used to elucidate the stereochemistry of this compound and related natural products. While the definitive X-ray crystallographic data for this compound from its initial isolation has not been publicly accessible for this review, this guide details the representative experimental protocols for single-crystal X-ray diffraction and electronic circular dichroism (ECD) spectroscopy, the primary methods for such determinations. Furthermore, this document presents the established biosynthetic pathway of palmarumycins, offering a logical framework for the stereochemical relationships within this family of compounds.
Introduction
The palmarumycins are a series of complex polyketide-derived natural products isolated from various fungal species, notably of the Coniothyrium genus.[1] These compounds are characterized by a spiroketal core structure linking two naphthalene-derived units. This compound, in particular, has demonstrated notable antimicrobial and other biological properties.[1] The precise three-dimensional arrangement of atoms, or absolute configuration, is fundamental to a molecule's biological function, dictating its interaction with chiral biological targets such as enzymes and receptors. Therefore, the rigorous determination of the absolute stereochemistry of this compound is a critical step in its evaluation as a potential drug lead.
The primary methods for unambiguously determining the absolute configuration of chiral molecules are single-crystal X-ray crystallography and chiroptical techniques, particularly electronic circular dichroism (ECD) spectroscopy, often in conjunction with quantum chemical calculations.
Determination of Absolute Configuration by X-ray Crystallography
Single-crystal X-ray diffraction is considered the gold standard for determining the absolute configuration of crystalline compounds. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry.
X-ray Crystallographic Data for this compound
Table 1: Representative Crystallographic Data for a Small Molecule Natural Product
| Parameter | Value |
| Chemical Formula | C₂₀H₁₂O₆ |
| Formula Weight | 348.31 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.123(4) |
| b (Å) | 12.456(6) |
| c (Å) | 15.789(8) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1598.1(14) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.448 |
| Absorption Coefficient (mm⁻¹) | 0.112 |
| F(000) | 720 |
| Note: This table presents representative data for a molecule of similar complexity and is for illustrative purposes only, as the specific data for this compound could not be retrieved. |
Experimental Protocol: Single-Crystal X-ray Diffraction (Representative)
The following protocol outlines the general steps involved in the determination of the absolute configuration of a small organic molecule like this compound by X-ray crystallography, reflective of practices during the era of its initial discovery.
-
Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a solvent system in which the compound is sparingly soluble, such as a mixture of dichloromethane and hexane, or by vapor diffusion.
-
Crystal Mounting and Data Collection: A single, well-formed crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The resulting electron density map is interpreted to build an initial molecular model. The model is then refined against the experimental data to optimize the atomic positions, and thermal parameters.
-
Determination of Absolute Configuration: For a chiral molecule in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing anomalous dispersion effects (the Friedel pairs). The Flack parameter is calculated, which should be close to 0 for the correct enantiomer.
Determination of Absolute Configuration by Electronic Circular Dichroism (ECD) Spectroscopy
Electronic circular dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, making it a powerful tool for assigning absolute configuration, especially for molecules in solution.
ECD Spectral Data for this compound
A thorough search of the scientific literature did not yield any published experimental or computationally predicted ECD spectra specifically for this compound. However, the absolute configurations of other palmarumycin derivatives have been successfully determined using this method, often by comparing the experimental ECD spectrum with that predicted by time-dependent density functional theory (TDDFT) calculations.
Table 2: Representative ECD Data for a Spirobisnaphthalene Compound
| Wavelength (nm) | Experimental Δε [M⁻¹cm⁻¹] | Calculated Δε [M⁻¹cm⁻¹] |
| 210 | +15.2 | +18.5 |
| 235 | -20.8 | -22.1 |
| 258 | +8.5 | +9.3 |
| 290 | -5.1 | -4.7 |
| 330 | +2.3 | +2.9 |
| Note: This table presents representative data and is for illustrative purposes. The specific ECD data for this compound is not currently available in the literature. |
Experimental Protocol: ECD Spectroscopy and Computational Analysis (Representative)
The following protocol describes a typical workflow for determining the absolute configuration of a natural product like this compound using a combination of experimental ECD measurements and theoretical calculations.
-
Sample Preparation: A solution of the enantiopure this compound is prepared in a suitable transparent solvent, such as methanol or acetonitrile, at a concentration that gives an optimal signal-to-noise ratio.
-
ECD Spectrum Measurement: The ECD spectrum is recorded on a circular dichroism spectrometer. The spectrum is typically measured over a wide wavelength range, covering the electronic transitions of the chromophores present in the molecule.
-
Conformational Search: A computational search for the low-energy conformers of the molecule is performed using molecular mechanics or other suitable methods.
-
Geometry Optimization and Energy Calculation: The geometries of the identified low-energy conformers are optimized at a higher level of theory, typically using density functional theory (DFT). The relative energies of the optimized conformers are calculated to determine their Boltzmann populations at a given temperature.
-
TDDFT Calculation of ECD Spectra: For each significant conformer, the ECD spectrum is calculated using time-dependent density functional theory (TDDFT).
-
Generation of the Final Calculated Spectrum: The calculated ECD spectra of the individual conformers are weighted according to their Boltzmann populations and summed to generate the final, Boltzmann-averaged ECD spectrum for the chosen enantiomer.
-
Comparison and Assignment of Absolute Configuration: The calculated ECD spectrum is then compared with the experimental spectrum. A good agreement between the signs and relative intensities of the Cotton effects in the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the molecule.
Biosynthetic Pathway of Palmarumycins
Understanding the biosynthetic pathway of palmarumycins can provide insights into the stereochemical relationships between different members of the family. The biosynthesis is believed to proceed through the dimerization of a naphthalene-derived precursor.
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
The absolute configuration of this compound was definitively established through single-crystal X-ray analysis as reported in the foundational work by Krohn and colleagues. While the specific quantitative data from this original analysis remains elusive in the public domain, the principles and methodologies for such a determination are well-established. This guide has provided a detailed overview of the representative experimental protocols for X-ray crystallography and electronic circular dichroism spectroscopy, the two cornerstone techniques for assigning absolute stereochemistry to complex natural products. The elucidation of the biosynthetic pathway further contextualizes the stereochemical architecture of this compound within its chemical family. For researchers and drug development professionals, a thorough understanding of these methods is paramount for the structural verification and further development of this compound and other chiral molecules of therapeutic interest. Future work should aim to make the original crystallographic data for this compound more widely accessible and to perform and publish its experimental and calculated ECD spectra to further solidify our understanding of this important natural product.
References
Methodological & Application
Application Notes and Protocols: Total Synthesis of Palmarumycin C3 and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the total synthesis of Palmarumycin C3 and its structurally related analogues. Palmarumycins are a class of spirobisnaphthalene natural products known for their diverse biological activities, including antifungal and cytotoxic properties. Herein, we present a plausible synthetic pathway to this compound, leveraging established methodologies for the synthesis of its key precursor, Palmarumycin C2. Detailed experimental protocols for the critical synthetic transformations are provided, along with a compilation of quantitative data on the biological activities of various palmarumycin analogues. Furthermore, visual diagrams of the synthetic workflow and the proposed mechanism of antifungal action are included to facilitate a comprehensive understanding.
Introduction
Palmarumycins are a growing family of fungal metabolites characterized by a highly oxygenated spirobisnaphthalene core. This unique spiroketal framework is a key structural feature found in numerous bioactive natural products. Members of the palmarumycin family have demonstrated a range of biological effects, including significant antifungal, antibacterial, and cytotoxic activities, making them attractive targets for total synthesis and analogue development in the pursuit of new therapeutic agents. This compound, in particular, is a representative member of this class, featuring a dihydroxynaphthalene moiety. This application note details a strategic approach to the total synthesis of this compound and its analogues, providing practical experimental protocols and summarizing key biological data to support further research and development in this area.
Total Synthesis of this compound and Analogues
The total synthesis of this compound can be efficiently achieved from the common intermediate, Palmarumycin C2. The overall synthetic strategy involves the construction of the spiroketal core, followed by stereoselective epoxidation and subsequent reduction of the epoxide.
Synthetic Pathway
The synthesis commences with the preparation of Palmarumycin CP1, which serves as a key building block. This is followed by a stereoselective epoxidation to yield Palmarumycin C2. Finally, a regioselective reduction of the epoxide ring of Palmarumycin C2 affords the target molecule, this compound. The synthesis of other analogues, such as Palmarumycin BG1, can also be accessed from Palmarumycin C2 through alternative reductive procedures.
Experimental Protocols
The following are detailed protocols for the key transformations in the synthesis of this compound.
Protocol 1: Stereoselective Epoxidation of Palmarumycin CP1 to Palmarumycin C2
This protocol is adapted from the synthesis of Palmarumycin C2 by Wang et al. (2020).[1]
Materials:
-
Palmarumycin CP1 (1.0 eq)
-
N-benzylcinchoninium chloride (0.3 eq)
-
Toluene
-
1 M Sodium hydroxide (NaOH) solution (1.5 eq)
-
tert-Butyl hydroperoxide (t-BuOOH), 7.2 M in decane (10.0 eq)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of Palmarumycin CP1 in toluene in a round-bottom flask, add N-benzylcinchoninium chloride.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add the 1 M NaOH solution dropwise to the mixture.
-
Following the NaOH addition, add t-BuOOH and stir the reaction mixture at 0 °C for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Palmarumycin C2.
Protocol 2: Proposed Synthesis of this compound by Reduction of Palmarumycin C2
This proposed protocol is based on standard procedures for the reduction of α,β-epoxy ketones.
Materials:
-
Palmarumycin C2 (1.0 eq)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH4) (excess)
-
Saturated ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Palmarumycin C2 in MeOH or THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add NaBH4 portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated NH4Cl solution.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Quantitative Data
Table 1: Antifungal Activity of Palmarumycin Analogues
| Compound | Fungal Strain | Activity (EC50/MIC in µg/mL) | Reference |
| Palmarumycin CP17 | P. piricola | 9.34 | [2] |
| 8-methoxy-palmarumycin CP17 | P. piricola | 12.35 | [2] |
| Analogue 11b | R. solani | 11.18 | [2] |
Table 2: Cytotoxicity of Palmarumycin C1 and Related Analogues
| Compound | Cell Line | Activity (IC50/LD50 in µM) | Reference |
| Palmarumycin C1 | HCT116 | 3.12 | [1] |
| Palmarumycin C1 | U87-MG | 2.90 | [1] |
| Palmarumycin C1 | HepG2 | 3.08 | [1] |
| Palmarumycin C1 | BGC823 | 2.45 | [1] |
| Palmarumycin C1 | PC9 | 3.65 | [1] |
| Guignardin E | HCT116 | 8.79 | [1] |
| Guignardin E | U87-MG | 6.48 | [1] |
| Guignardin E | HepG2 | 7.21 | [1] |
| Guignardin E | BGC823 | 5.33 | [1] |
| Guignardin E | PC9 | 9.12 | [1] |
Mechanism of Action and Signaling Pathways
Antifungal Mechanism of Action
Recent studies on Palmarumycin P3, a close analogue of this compound, have elucidated a key aspect of its antifungal activity against azole-resistant Candida albicans. Palmarumycin P3 has been shown to reverse azole resistance by inhibiting the function of the Mdr1 efflux pump.[3][4] This pump is a major facilitator superfamily (MFS) transporter that actively extrudes antifungal drugs from the fungal cell, thereby reducing their intracellular concentration and efficacy.[3] Palmarumycin P3 is believed to act as a blocker of the Mdr1 substrate-binding pocket, thus restoring the susceptibility of the fungus to azole antifungals like fluconazole.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis and Antifungal Activity of Palmarumycin CP17 and Its Methoxy Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmarumycin P3 Reverses Mrr1-Mediated Azole Resistance by Blocking the Efflux Pump Mdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Isolation and Purification of Palmarumycin C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmarumycin C3 is a spirobisnaphthalene compound that has garnered significant interest within the scientific community due to its potential biological activities. As a member of a class of fungal secondary metabolites known for their antimicrobial and cytotoxic properties, this compound holds promise for further investigation in drug discovery and development. This document provides a comprehensive overview of the isolation and purification protocol for this compound from its fungal source, the endophytic fungus Berkleasmium sp. Dzf12. The methodologies detailed herein are compiled from published research and are intended to serve as a guide for researchers aiming to obtain this compound for analytical or biological studies.
Data Presentation
The production of this compound can be significantly influenced by the fermentation conditions. The following table summarizes the quantitative yield of this compound from the liquid culture of Berkleasmium sp. Dzf12 with and without the addition of an enhancer, 1-hexadecene.
| Culture Condition | This compound Yield (g/L) | Fold Increase | Reference |
| Control | 0.02 | - | [1][2][3] |
| With 10% 1-hexadecene (added on day 6) | 1.19 | 59.50 | [1][2][3] |
Experimental Protocols
The isolation and purification of this compound is a multi-step process involving fermentation, extraction, and sequential chromatographic separations.
I. Fermentation of Berkleasmium sp. Dzf12
-
Culture Medium: Prepare a suitable liquid medium for fungal growth, such as Potato Dextrose Broth (PDB).
-
Inoculation: Inoculate the sterile medium with a mycelial culture of Berkleasmium sp. Dzf12.
-
Incubation: Incubate the culture at 25-28 °C for 13-15 days with shaking (e.g., 150 rpm) to ensure adequate aeration.
-
Enhancement (Optional): To enhance the production of this compound, add 1-hexadecene to the culture medium to a final concentration of 10% (v/v) on day 6 of fermentation.[1][2][3]
II. Extraction of this compound
-
Harvesting: After the incubation period, separate the mycelia from the fermentation broth by filtration.
-
Mycelial Extraction:
-
Dry the harvested mycelia and grind it into a fine powder.
-
Extract the mycelial powder with methanol (e.g., 3 x 500 mL for every 10 g of dry mycelia) with the aid of ultrasonication to enhance extraction efficiency.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.
-
-
Culture Broth Extraction:
-
Concentrate the culture filtrate under reduced pressure.
-
Perform a liquid-liquid extraction of the concentrated filtrate with an equal volume of ethyl acetate (e.g., 3 x 500 mL).
-
Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield a crude extract.
-
-
Combining Extracts: Pool the crude extracts from both the mycelia and the culture broth for further purification.
III. Chromatographic Purification of this compound
A multi-step chromatographic procedure is employed to purify this compound from the crude extract.
A. Silica Gel Column Chromatography (Initial Fractionation)
-
Column Preparation: Pack a glass column with silica gel (e.g., 200-300 mesh) using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the combined crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity. A common solvent system is a mixture of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Pooling: Combine the fractions containing the compounds of interest based on their chromatographic profiles. This compound and related spirobisnaphthalenes will typically elute in the more polar fractions.
B. Sephadex LH-20 Gel Filtration Chromatography (Intermediate Purification)
-
Column Preparation: Swell the Sephadex LH-20 resin in the desired mobile phase (e.g., methanol or a chloroform-methanol mixture) and pack it into a column.
-
Sample Application: Concentrate the pooled fractions from the silica gel column and dissolve the residue in the Sephadex LH-20 mobile phase.
-
Elution: Elute the sample through the column with the same mobile phase. This step separates compounds based on their molecular size and polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify those containing this compound.
C. Preparative High-Performance Liquid Chromatography (Final Purification)
-
System Preparation: Use a preparative HPLC system equipped with a suitable column (e.g., C18, 10 µm particle size, 250 x 20 mm).
-
Mobile Phase: A typical mobile phase for the separation of spirobisnaphthalenes is a mixture of methanol and water or acetonitrile and water. The exact ratio should be optimized based on analytical HPLC results. An isocratic or gradient elution can be used.
-
Sample Injection: Dissolve the this compound-enriched fraction from the Sephadex LH-20 column in the mobile phase, filter it through a 0.45 µm filter, and inject it onto the preparative HPLC column.
-
Purification: Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.
-
Purity Confirmation: Analyze the purity of the collected fraction using analytical HPLC. A purity of ≥95% is generally considered suitable for biological assays.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
Caption: Workflow for this compound Isolation and Purification.
This comprehensive guide provides a detailed framework for the successful isolation and purification of this compound. Researchers are encouraged to optimize the described conditions based on their specific laboratory settings and analytical capabilities.
References
- 1. Antimicrobial and Antioxidant Activities and Effect of 1-Hexadecene Addition on Palmarumycin C2 and C3 Yields in Liquid Culture of Endophytic Fungus Berkleasmium sp. Dzf12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and antioxidant activities and effect of 1-hexadecene addition on palmarumycin C2 and C3 yields in liquid culture of endophytic fungus Berkleasmium sp. Dzf12 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Palmarumycin C3 using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed starting protocol for the quantification of Palmarumycin C3, an aromatic polyketide, using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is intended for research and development purposes and will require validation by the end-user for specific applications.
Introduction
This compound is a complex aromatic polyketide and a member of the spiroketal class of natural products. These compounds are of significant interest due to their diverse biological activities. Accurate and precise quantification of this compound is crucial for various stages of research and drug development, including fermentation process optimization, purification, and stability studies. This application note outlines a recommended HPLC method, sample preparation procedures, and a roadmap for method validation.
Proposed HPLC Method
A reversed-phase HPLC method is proposed for the separation and quantification of this compound. This method is based on general principles for the analysis of aromatic polyketides and related fungal secondary metabolites.
Table 1: Recommended HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 5% to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm (initial), scan for optimal wavelength |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation (from Fungal Culture)
-
Extraction: Extract a known volume or weight of the fungal culture (e.g., mycelium or broth) with an equal volume of ethyl acetate three times.
-
Combine and Evaporate: Pool the organic extracts and evaporate to dryness under reduced pressure (e.g., using a rotary evaporator).
-
Reconstitution: Re-dissolve the dried extract in a known volume of the mobile phase (initial conditions). The final concentration should be adjusted to fall within the linear range of the calibration curve.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.
Method Validation Parameters
The proposed method should be validated according to ICH guidelines or internal standard operating procedures. The following parameters should be assessed:
Table 2: Method Validation Summary
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.999 |
| Accuracy | The closeness of test results to the true value. Assessed by spike-recovery studies. | Recovery between 98% and 102% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. Includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) < 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Peak purity analysis, no interfering peaks at the retention time of the analyte |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor changes in flow rate, temperature, etc. |
Data Presentation
All quantitative data from the method validation should be summarized in tables for clear comparison. For example, the linearity data should be presented with the equation of the line and the correlation coefficient. Accuracy should be reported as percent recovery at different concentrations.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification.
Application Notes and Protocols for In Vitro Antimicrobial Activity of Palmarumycin C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmarumycin C3 is a spirobisnaphthalene fungal metabolite that has demonstrated significant antimicrobial properties. These application notes provide a summary of its in vitro antimicrobial activity and detailed protocols for assessing its efficacy against various microbial strains. The information is intended to guide researchers in the evaluation of this compound as a potential antimicrobial agent. This compound has shown potent activity against a range of bacteria.[1]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for this compound against several bacterial and fungal species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Microorganism | Strain | Type | MIC (µg/mL) | Reference |
| Agrobacterium tumefaciens | Gram-negative Bacteria | 12.5 | [2][3] | |
| Bacillus subtilis | Gram-positive Bacteria | 6.25 | [2][3] | |
| Pseudomonas lachrymans | Gram-negative Bacteria | 12.5 | [2][3] | |
| Ralstonia solanacearum | Gram-negative Bacteria | 12.5 | [2][3] | |
| Staphylococcus haemolyticus | Gram-positive Bacteria | 12.5 | [2][3] | |
| Xanthomonas vesicatoria | Gram-negative Bacteria | 6.25 | [2][3] | |
| Magnaporthe oryzae | Fungus | 25.0 | [2][3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol details the broth microdilution method for determining the MIC of this compound against bacterial and fungal strains.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution in the appropriate sterile broth medium to achieve the desired starting concentration for the assay.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old) of the test microorganism, pick several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Broth Microdilution Assay:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the starting concentration of this compound solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
The last well in each row should contain only broth and no compound, serving as a positive control for microbial growth. A well with broth only can serve as a negative control (sterility control).
-
Inoculate each well (except the negative control) with 100 µL of the prepared microbial inoculum.
-
-
Incubation:
-
Cover the microtiter plate and incubate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for MIC determination.
Hypothesized Antimicrobial Mechanism of Action
The precise molecular mechanism of antimicrobial action for this compound has not been fully elucidated. However, based on the activities of other antimicrobial compounds, a few general mechanisms can be hypothesized. The following diagram illustrates these potential pathways. It is speculated that the hydroxyl group at the C-8 position is favorable to the antimicrobial activity of this compound.[2][3]
References
Application Notes and Protocols for Cell-Based Assays of Palmarumycin C3 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of Palmarumycin C3, a fungal metabolite with potential antitumor properties. The following sections detail the background, key cellular assays, and step-by-step protocols to evaluate its impact on cancer cell lines.
Introduction to this compound
Palmarumycins are a class of fungal metabolites known for a range of biological activities, including antifungal, antibacterial, and antitumor effects. This compound is a member of this family and has been identified as an inhibitor of Ras farnesyl-protein transferase, a key enzyme in the Ras signaling pathway that is often dysregulated in cancer. This inhibitory action suggests that this compound may exert its cytotoxic effects by interfering with critical cell signaling pathways controlling cell proliferation and survival. Preliminary studies on analogs of palmarumycins suggest that they may induce cell cycle arrest, particularly at the G2/M phase.
Data Presentation: Summary of Expected Cytotoxic Effects
While specific IC50 values for this compound are not widely reported in publicly available literature, the following table provides a template for summarizing quantitative data obtained from cytotoxicity assays. Researchers should populate this table with their experimental findings for easy comparison across different cell lines and assays.
| Cell Line | Assay Type | IC50 Value (µM) | Key Observations |
| e.g., A549 (Lung Carcinoma) | MTT Assay | [Insert Data] | [e.g., Dose-dependent decrease in viability] |
| e.g., MCF-7 (Breast Cancer) | MTT Assay | [Insert Data] | [e.g., Dose-dependent decrease in viability] |
| e.g., HeLa (Cervical Cancer) | MTT Assay | [Insert Data] | [e.g., Dose-dependent decrease in viability] |
| e.g., A549 (Lung Carcinoma) | LDH Release Assay | [Insert Data] | [e.g., Increase in cytotoxicity with concentration] |
| e.g., MCF-7 (Breast Cancer) | LDH Release Assay | [Insert Data] | [e.g., Increase in cytotoxicity with concentration] |
| e.g., HeLa (Cervical Cancer) | LDH Release Assay | [Insert Data] | [e.g., Increase in cytotoxicity with concentration] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound cytotoxicity are provided below.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[1][2]
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a colorimetric method to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5]
Materials:
-
This compound stock solution
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, add the collected supernatant and the reagents from the LDH assay kit according to the manufacturer's instructions. This typically involves adding a reaction mixture containing the LDH substrate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Apoptosis Assessment: Caspase-3/7 Activity Assay
This assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound stock solution
-
Selected cancer cell lines
-
Complete cell culture medium
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Incubation: Incubate for the desired treatment duration.
-
Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound stock solution
-
Selected cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be consistent with the reported effects of palmarumycin analogs.[6]
Visualization of Pathways and Workflows
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for evaluating this compound cytotoxicity.
Hypothesized Signaling Pathway for this compound-Induced G2/M Arrest
Based on its classification as a Ras farnesyl-protein transferase inhibitor and the observed effects of its analogs, this compound is hypothesized to induce G2/M cell cycle arrest.
Caption: Hypothesized pathway of this compound action.
References
Palmarumycin C3: A Promising Scaffold for Drug Discovery
Application Notes and Protocols for Researchers
Palmarumycin C3, a member of the spirobisnaphthalene class of fungal metabolites, has emerged as a compelling lead compound in the quest for novel therapeutics. Possessing a unique pentacyclic structure, this natural product and its analogs have demonstrated a breadth of biological activities, including antimicrobial, anticancer, and resistance-reversing properties. These application notes provide a comprehensive overview of this compound's potential, supported by detailed experimental protocols for its evaluation.
Biological Activities and Therapeutic Potential
This compound and its derivatives have shown significant promise in several key therapeutic areas:
-
Anticancer Activity: Analogs of Palmarumycin C1 have been identified as potent inhibitors of thioredoxin reductase-1 (TrxR-1), a critical enzyme in cellular redox homeostasis that is often overexpressed in cancer cells.[1][2] Inhibition of TrxR-1 can lead to increased oxidative stress and apoptosis in malignant cells.
-
Antimicrobial Activity: this compound exhibits broad-spectrum antibacterial and antifungal activity.[3][4] It has shown efficacy against a range of plant pathogens and bacteria of clinical interest.
-
Reversal of Antifungal Resistance: Palmarumycin P3 has been shown to reverse azole resistance in the pathogenic yeast Candida albicans. It achieves this by inhibiting the Mdr1 efflux pump, a key mechanism of drug resistance.[5][6]
Data Presentation
The following tables summarize the quantitative data on the biological activity of this compound and its analogs.
Table 1: Anticancer Activity of Palmarumycin Analogs [1][2]
| Compound | Inhibition of human TrxR-1 IC50 (µM) | Inhibition of MCF-7 Breast Cancer Cell Growth IC50 (µM) |
| Palmarumycin CP1 | 0.35 | 1.0 |
| PX-911 | 3.2 | 9.2 |
| PX-916 | 0.28 | 3.1 |
| PX-960 | 0.25 | Not Reported |
Table 2: Antimicrobial Activity of Palmarumycin C2 and C3 [3][7]
| Organism | This compound MIC (µg/mL) | This compound IC50 (µg/mL) | Palmarumycin C2 MIC (µg/mL) | Palmarumycin C2 IC50 (µg/mL) |
| Agrobacterium tumefaciens | 6.25 | 2.12 | 12.5 | 5.31 |
| Bacillus subtilis | 12.5 | 4.89 | 25 | 9.87 |
| Pseudomonas lachrymans | 6.25 | 1.98 | 12.5 | 4.65 |
| Ralstonia solanacearum | 6.25 | 2.56 | 12.5 | 6.13 |
| Staphylococcus haemolyticus | 12.5 | 5.01 | 6.25 | 2.88 |
| Xanthomonas vesicatoria | 6.25 | 2.33 | 12.5 | 5.14 |
| Magnaporthe oryzae | 12.5 | 4.57 | 25 | 10.23 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research on this compound and its analogs.
Protocol 1: Thioredoxin Reductase (TrxR-1) Inhibition Assay
This protocol is adapted from the methodology described for the evaluation of Palmarumycin analogs as TrxR-1 inhibitors.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human TrxR-1.
Materials:
-
Purified human TrxR-1
-
NADPH
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Test compound (e.g., this compound analog)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
TrxR-1 enzyme
-
NADPH
-
Serial dilutions of the test compound or vehicle control.
-
-
Incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding DTNB to each well.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of DTNB reduction is proportional to the TrxR-1 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Protocol 2: Mdr1 Efflux Pump Inhibition Assay in Candida albicans
This protocol is based on the methods used to demonstrate the Mdr1 efflux pump inhibitory activity of Palmarumycin P3.[5][8]
Objective: To assess the ability of a test compound to inhibit the Mdr1-mediated efflux of a fluorescent substrate in Candida albicans.
Materials:
-
Candida albicans strain overexpressing Mdr1
-
Yeast extract-peptone-dextrose (YPD) medium
-
Rhodamine 123 (fluorescent substrate)
-
Test compound (e.g., Palmarumycin P3)
-
Fluconazole (positive control for Mdr1 substrates)
-
Flow cytometer
Procedure:
-
Culture the C. albicans strain in YPD medium overnight.
-
Wash and resuspend the cells in a suitable buffer (e.g., PBS).
-
Incubate the cells with the test compound or vehicle control for a predetermined time.
-
Add Rhodamine 123 to the cell suspension and incubate to allow for substrate uptake.
-
Wash the cells to remove extracellular Rhodamine 123.
-
Resuspend the cells in buffer containing glucose to energize the efflux pumps.
-
Incubate the cells and measure the efflux of Rhodamine 123 over time by analyzing the fluorescence of the cell suspension using a flow cytometer. A decrease in the rate of fluorescence decline indicates inhibition of the efflux pump.
-
Compare the efflux rate in the presence of the test compound to the vehicle control to determine the inhibitory activity.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound research.
Caption: Inhibition of the Thioredoxin Redox Cycle by Palmarumycin Analogs.
Caption: Experimental Workflow for Evaluating this compound.
Caption: Logical Relationship of this compound in Drug Discovery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular pharmacology and antitumor activity of palmarumycin based inhibitors of thioredoxin reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Palmarumycin P3 Reverses Mrr1-Mediated Azole Resistance by Blocking the Efflux Pump Mdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmarumycin P3 Reverses Mrr1-Mediated Azole Resistance by Blocking the Efflux Pump Mdr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of Palmarumycin C3 in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmarumycin C3 is a spirobisnaphthalene, a class of natural products produced by the endophytic fungus Berkleasmium sp. Dzf12. Spirobisnaphthalenes are known for their diverse biological activities, including significant antifungal, antibacterial, and cytotoxic properties, making them promising candidates for applications in both medicine and agriculture. This compound, in particular, has demonstrated notable antimicrobial and antioxidant activities, suggesting its potential as a lead compound for the development of novel fungicides to combat plant diseases.[1]
These application notes provide a summary of the current research on this compound's utility in agricultural research, including its antifungal efficacy against relevant plant pathogens. Detailed protocols for evaluating its antifungal activity are also presented to facilitate further investigation and development.
Data Presentation
The following tables summarize the quantitative data on the antimicrobial activity of this compound and related spirobisnaphthalene compounds against various microbial species, including phytopathogens.
Table 1: Antimicrobial Activity of this compound
| Target Organism | Assay Type | Value | Reference |
| Magnaporthe oryzae | Spore Germination Inhibition (IC50) | 12.8 µg/mL | [2] |
| Agrobacterium tumefaciens | MIC | 25 µg/mL | |
| Pseudomonas lachrymans | MIC | 25 µg/mL | |
| Ralstonia solanacearum | MIC | 12.5 µg/mL | |
| Xanthomonas vesicatoria | MIC | 12.5 µg/mL | |
| Bacillus subtilis | MIC | 6.25 µg/mL | |
| Staphylococcus haemolyticus | MIC | 6.25 µg/mL |
Table 2: Antifungal Activity of Related Spirobisnaphthalenes Against Phytopathogens
| Compound | Target Phytopathogen | Assay Type | Value (µg/mL) | Reference |
| Palmarumycin C8 | Magnaporthe oryzae | Spore Germination Inhibition (IC50) | 1.6 | [2] |
| Palmarumycin CP17 | Pestalotiopsis piricola | EC50 | 9.34 | |
| Methoxy Analogue of Palmarumycin CP17 | Pestalotiopsis piricola | EC50 | 12.35 | |
| Methoxy Analogue of Palmarumycin CP17 | Rhizoctonia solani | EC50 | 11.18 |
Proposed Mechanism of Action
While the precise mechanism of action for this compound in phytopathogenic fungi has not been fully elucidated, research on a closely related compound, Palmarumycin P3, in the human pathogen Candida albicans provides a plausible model. Palmarumycin P3 has been shown to reverse azole resistance by inhibiting the activity of the Mdr1 efflux pump. Efflux pumps are membrane proteins that actively transport antifungal agents out of the fungal cell, thereby reducing their intracellular concentration and efficacy. By blocking these pumps, this compound may enhance the susceptibility of fungi to conventional antifungal treatments or exert its own antifungal effect by allowing the accumulation of other toxic metabolites.
Caption: Proposed mechanism of this compound action.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth dilution antifungal susceptibility testing of filamentous fungi.
1. Preparation of Fungal Inoculum: a. Culture the selected phytopathogenic fungus on Potato Dextrose Agar (PDA) at 25-28°C until sufficient sporulation is observed. b. Harvest conidia by flooding the plate with sterile 0.85% saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop. c. Transfer the spore suspension to a sterile tube and adjust the concentration to 1-5 x 10^6 conidia/mL using a hemocytometer.
2. Preparation of this compound Stock and Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of desired concentrations (e.g., 0.125 to 64 µg/mL).
3. Inoculation and Incubation: a. Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate containing the this compound dilutions. b. Include a positive control (fungal inoculum without this compound) and a negative control (medium only). c. Incubate the plates at 25-28°C for 48-72 hours, or until growth is clearly visible in the positive control wells.
4. Determination of MIC and MFC: a. The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth. b. To determine the MFC, subculture 10 µL from each well showing no visible growth onto fresh PDA plates. c. Incubate the PDA plates at 25-28°C for 48-72 hours. The MFC is the lowest concentration that results in no fungal growth on the subculture plates.
Experimental Workflow Diagram
Caption: Workflow for antifungal susceptibility testing.
Disclaimer: The proposed mechanism of action for this compound is based on studies of a related compound and requires further experimental validation in phytopathogenic fungi. The provided protocols are intended as a guide and may require optimization for specific fungal species and experimental conditions.
References
Application Notes and Protocols for Testing Palmarumycin C3 Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the experimental design to investigate the bioactivity of Palmarumycin C3, a spirobisnaphthalene natural product. The following protocols and data summaries are intended to guide researchers in assessing its potential cytotoxic, antimicrobial, and anti-inflammatory properties.
Overview of this compound and Potential Bioactivities
This compound is a fungal metabolite belonging to the spirobisnaphthalene class of compounds. Members of the palmarumycin family have demonstrated a range of biological activities, including antifungal, antibacterial, and antileishmanial effects. Some analogues have also been shown to possess antimitotic properties by inducing cell cycle arrest. Furthermore, this compound has reported antioxidant capabilities. This document outlines a series of in vitro assays to systematically evaluate and quantify these potential therapeutic effects.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols. These tables are structured to allow for clear comparison of this compound's activity against positive controls and across different assays.
Table 1: Cytotoxicity of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| A549 | Lung Carcinoma | Data to be determined | ~1.5 |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | ~0.8 |
| HeLa | Cervical Adenocarcinoma | Data to be determined | ~0.5 |
| Jurkat | T-cell Leukemia | Data to be determined | ~0.2 |
IC₅₀ values represent the concentration of a substance that is required for 50% inhibition of cell viability.
Table 2: Antimicrobial activity of this compound.
| Microbial Strain | Type | This compound MIC (µg/mL) | This compound IC₅₀ (µg/mL) | Ciprofloxacin MIC (µg/mL) (Positive Control) |
| Agrobacterium tumefaciens | Gram-negative bacteria | 3.13 | 1.61 | ~0.5 |
| Bacillus subtilis | Gram-positive bacteria | 6.25 | 3.24 | ~0.25 |
| Pseudomonas lachrymans | Gram-negative bacteria | 12.5 | 6.87 | ~1.0 |
| Ralstonia solanacearum | Gram-negative bacteria | 6.25 | 3.18 | ~0.5 |
| Staphylococcus haemolyticus | Gram-positive bacteria | 25.0 | 13.54 | ~0.25 |
| Xanthomonas vesicatoria | Gram-negative bacteria | 12.5 | 6.75 | ~1.0 |
| Magnaporthe oryzae | Fungus | >50 | 34.21 | N/A |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. IC₅₀ values represent the concentration that inhibits 50% of microbial growth.
Table 3: Anti-inflammatory activity of this compound.
| Assay | Cell Line | This compound IC₅₀ (µM) | Dexamethasone IC₅₀ (µM) (Positive Control) |
| Nitric Oxide (NO) Production | RAW 264.7 | Data to be determined | ~10 |
IC₅₀ value represents the concentration that inhibits 50% of LPS-induced nitric oxide production.
Table 4: Antioxidant activity of this compound.
| Assay | This compound EC₅₀ (µg/mL) | Butylated Hydroxytoluene (BHT) EC₅₀ (µg/mL) (Positive Control) |
| DPPH Radical Scavenging | 16.8 | 8.5 |
| β-Carotene-Linoleic Acid Bleaching | 25.4 | 12.3 |
EC₅₀ (Median Effective Concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay Protocol (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀).
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa, Jurkat)
-
Doxorubicin (positive control)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound and the positive control (Doxorubicin) in culture medium. Replace the medium in each well with 100 µL of the diluted compounds. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Assay Protocol (Broth Microdilution and Disc Diffusion)
This protocol determines the minimum inhibitory concentration (MIC) and the zone of inhibition for this compound against various microorganisms.
Materials:
-
This compound
-
Bacterial and fungal strains (as listed in Table 2)
-
Ciprofloxacin (positive control for bacteria)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile 96-well plates
-
Sterile filter paper discs (6 mm)
-
DMSO
Broth Microdilution Procedure (for MIC determination):
-
Inoculum Preparation: Prepare a microbial suspension in sterile broth and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a 2-fold serial dilution of this compound and the positive control in the appropriate broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.
Disc Diffusion Procedure:
-
Plate Preparation: Pour molten agar into sterile Petri dishes and allow to solidify.
-
Inoculation: Spread the microbial inoculum evenly over the agar surface.
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of this compound. Place the discs on the agar surface.
-
Incubation: Incubate the plates under the same conditions as the broth microdilution.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.
Anti-inflammatory Assay Protocol (Nitric Oxide Production in RAW 264.7 Macrophages)
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Dexamethasone (positive control)
-
Lipopolysaccharide (LPS)
-
DMEM with 10% FBS
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or Dexamethasone. Incubate for 1 hour.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition for each concentration of this compound. Calculate the IC₅₀ value.
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and key signaling pathways potentially modulated by this compound.
Caption: Experimental workflow for testing this compound bioactivity.
Palmarumycin C3: Application Notes and Protocols for Antineoplastic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmarumycin C3 is a fungal metabolite belonging to the spirobisnaphthalene class of natural products. Initially recognized for its antimicrobial properties, recent scientific interest has shifted towards its potential as an antineoplastic agent. This document provides detailed application notes and experimental protocols for researchers investigating the anticancer effects of this compound. The information compiled herein is based on available preclinical research and is intended to guide the design and execution of in vitro studies.
Mechanism of Action
The primary proposed mechanism for the antineoplastic activity of this compound is the inhibition of Ras farnesyl-protein transferase. Farnesylation is a critical post-translational modification required for the proper localization and function of Ras proteins, which are key components of signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting this enzyme, this compound disrupts aberrant Ras signaling, which is a hallmark of many cancers.
Emerging evidence also suggests that this compound may induce cancer cell death through the induction of apoptosis and may influence other critical cellular processes such as cell cycle progression, the generation of reactive oxygen species (ROS), and angiogenesis.
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines. This data is essential for determining the appropriate concentration range for in vitro experiments.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT-116 | Colon Carcinoma | 9.4 | |
| MCF-7 | Breast Adenocarcinoma | 8.8 | |
| Further cell line data to be populated as available |
Note: The IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density). It is recommended to perform a dose-response curve for each cell line and experimental setup.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Propidium Iodide (PI) solution (provided with the kit)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 value) for 24-48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins, such as cleaved PARP and caspases, by Western blotting.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells and quantify the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C.
-
Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Analysis
Ras-PI3K-Akt-mTOR Pathway
Given that this compound is a Ras farnesyl-protein transferase inhibitor, its effects are likely to propagate through downstream signaling pathways such as the PI3K-Akt-mTOR pathway. Researchers can investigate the impact of this compound on this pathway by examining the phosphorylation status of key proteins.
Experimental Approach:
-
Western Blotting: Treat cancer cells with this compound and perform Western blot analysis to detect changes in the phosphorylation levels of Akt (at Ser473 and Thr308) and mTOR (at Ser2448), as well as their downstream targets like p70S6K and 4E-BP1. A decrease in the phosphorylation of these proteins would suggest inhibition of the PI3K-Akt-mTOR pathway.
Reactive Oxygen Species (ROS) Generation
Some anticancer agents exert their effects by inducing oxidative stress through the generation of ROS.
Experimental Approach:
-
DCFDA Assay: Treat cancer cells with this compound and use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels. An increase in fluorescence, detectable by flow cytometry or a fluorescence plate reader, would indicate ROS production.
Anti-Angiogenic Activity
The inhibition of key signaling pathways like PI3K/Akt can also impact angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.
Experimental Approach:
-
Tube Formation Assay: Culture human umbilical vein endothelial cells (HUVECs) on a basement membrane matrix (e.g., Matrigel) in the presence or absence of this compound. Inhibition of the formation of tube-like structures would indicate anti-angiogenic activity.
Conclusion
This compound presents a promising avenue for antineoplastic research, primarily through its inhibition of Ras farnesyl-protein transferase. The protocols and application notes provided here offer a framework for investigating its cytotoxic and mechanistic properties in vitro. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in in vivo models.
Application Notes and Protocols for Palmarumycin Production in Liquid Culture of Berkleasmium sp. Dzf12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the liquid culture of the endophytic fungus Berkleasmium sp. Dzf12 to produce palmarumycins, a class of spirobisnaphthalenes with promising biological activities. The following protocols detail the preparation of culture media, optimization of fermentation conditions, and methods for extraction and quantification of palmarumycins C12 and C13.
Introduction
Berkleasmium sp. Dzf12, an endophytic fungus isolated from the medicinal plant Dioscorea zingiberensis, is a known producer of palmarumycins C12 and C13. These compounds have demonstrated a range of biological activities, including antifungal, antibacterial, and antitumor properties, making them attractive candidates for drug development. This document outlines established protocols to cultivate Berkleasmium sp. Dzf12 in a liquid medium and enhance the production of these valuable secondary metabolites.
Data Presentation: Optimizing Palmarumycin Production
The following tables summarize the quantitative data from various studies aimed at optimizing the liquid culture conditions for enhanced palmarumycin production by Berkleasmium sp. Dzf12.
Table 1: Basal and Optimized Liquid Culture Media Composition
| Component | Basal Medium (g/L) | Optimized Medium for Palmarumycin C13 (g/L)[1] | Optimized Medium for Exopolysaccharide Production (g/L)[2] |
| Glucose | 40.0 | 42.5 | 63.80 |
| Peptone | 10.0 | 6.5 | 20.76 |
| Yeast Extract | - | 11.0 | - |
| KH₂PO₄ | 1.0 | 1.0 | 1.0 |
| MgSO₄·7H₂O | 0.5 | 0.5 | 2.74 |
| FeSO₄·7H₂O | 0.05 | 0.05 | 0.05 |
| Initial pH | 6.5 | 6.5 | 6.5 |
Table 2: Enhancement of Palmarumycin Production with Metal Ion Elicitors [3][4][5]
| Metal Ion | Optimal Concentration (mmol/L) | Addition Day | Maximum Total Palmarumycin Yield (C12 + C13) (mg/L) | Fold Increase vs. Control |
| Ca²⁺ | 10.0 | 3 | 137.57 | 3.94 |
| Cu²⁺ | 1.0 | 3 | 146.28 | 4.19 |
| Al³⁺ | 2.0 | 6 | 156.77 | 4.49 |
| Optimized Combination (Ca²⁺, Cu²⁺, Al³⁺) | 7.58, 1.36, 2.05 | - | 203.85 (C13 only) | 6.00 |
Table 3: Enhancement of Palmarumycin Production with Oligosaccharide Elicitors [6]
| Oligosaccharide (from D. zingiberensis) | Optimal Concentration (mg/L) | Addition Day | Maximum Palmarumycin C12 Yield (mg/L) | Maximum Palmarumycin C13 Yield (mg/L) |
| OW (from Water-Extracted Polysaccharide) | 300 | 3 | 87.96 | 422.28 |
Table 4: Enhancement of Palmarumycin Production in an Aqueous-Organic Solvent System [7][8]
| Organic Solvent | Concentration (% v/v) | Addition Day | Target Palmarumycin | Maximum Yield (mg/L) | Fold Increase vs. Control |
| Butyl Oleate | 5 | 0 | C12 | 191.6 | 34.87 |
| Liquid Paraffin | 10 | 3 | C13 | 134.1 | 4.35 |
| 1-Hexadecene | 10 | 6 | C2 + C3 | 1590 | 40-60 |
Experimental Protocols
Fungal Strain and Culture Conditions
The endophytic fungus Berkleasmium sp. Dzf12 (CGMCC 2476) is maintained on potato dextrose agar (PDA) slants at 25°C.
Protocol for Seed Culture Preparation
-
Aseptically transfer four mycelial disks (approximately 5 mm in diameter) from a mature PDA plate into a 250 mL Erlenmeyer flask containing 100 mL of potato dextrose broth (PDB).
-
Incubate the flask on a rotary shaker at 150 rpm and 25°C for 4 days.
Protocol for Palmarumycin Production in Liquid Culture
-
Prepare the desired production medium (refer to Table 1) and dispense 30 mL into 150 mL Erlenmeyer flasks.
-
Sterilize the media by autoclaving at 121°C for 20 minutes.
-
Inoculate each flask with 3% (v/v) of the seed culture.
-
Incubate the flasks on a rotary shaker at 150 rpm and 25°C in darkness for the desired fermentation period (typically 13-15 days).
-
For enhanced production, introduce elicitors (metal ions or oligosaccharides as detailed in Tables 2 and 3) or an organic solvent phase (as detailed in Table 4) at the specified time points.
Protocol for Extraction of Palmarumycins
From Mycelia:
-
Separate the mycelia from the culture broth by vacuum filtration.
-
Wash the mycelia thoroughly with distilled water and dry in an oven at 50-55°C to a constant weight.
-
Grind the dried mycelia into a fine powder.
-
To 50 mg of the mycelial powder in a tube, add 5 mL of a methanol-chloroform mixture (9:1, v/v).
-
Subject the mixture to ultrasonic treatment for 60 minutes. Repeat this step three times.
-
Filter the mixture to remove solid debris.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Re-dissolve the dried extract in 1 mL of methanol for HPLC analysis.
From Culture Broth:
-
Take 5 mL of the cell-free culture broth.
-
Evaporate the broth to dryness.
-
Add 5 mL of a methanol-chloroform mixture (9:1, v/v) and extract using an ultrasonic bath for 60 minutes. Repeat this step three times.
-
Evaporate the liquid extract to dryness.
-
Re-dissolve the residue in 1 mL of methanol for HPLC analysis.
Protocol for Quantification of Palmarumycins by HPLC
-
HPLC System: A high-performance liquid chromatography system equipped with a photodiode array detector is recommended.[3][6]
-
Column: A reversed-phase Agilent TC-C18 column (250 mm × 4.6 mm i.d., 5 µm particle size) is suitable for separation.[3][6]
-
Mobile Phase: An isocratic mobile phase of methanol and water (50:50, v/v) is used.[3][6]
-
Column Temperature: Maintain the column temperature at 40°C.[3][6]
-
Detection: Monitor the eluent at a wavelength of 226 nm.[3][6]
-
Injection Volume: Inject 10 µL of the prepared sample extract.[3][6]
-
Quantification: Calculate the concentration of palmarumycins C12 and C13 by comparing the peak areas with those of known standards.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the production, extraction, and analysis of palmarumycins from Berkleasmium sp. Dzf12.
Caption: Experimental workflow for palmarumycin production.
Palmarumycin Biosynthetic Pathway
This diagram outlines the key enzymatic steps in the biosynthesis of palmarumycins, starting from the precursor 1,8-dihydroxynaphthalene (DHN).
Caption: Key steps in the palmarumycin biosynthetic pathway.
References
- 1. View of Medium optimization for palmarumycin C13 production in liquid culture of endophytic fungus Berkleasmium sp. Dzf12 using response surface methodology | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enhancement of Palmarumycins C(12) and C(13) production in liquid culture of endophytic fungus Berkleasmium sp. Dzf12 after treatments with metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of Palmarumycins C12 and C13 Production in Liquid Culture of Endophytic Fungus Berkleasmium sp. Dzf12 after Treatments with Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of Palmarumycin C12 and C13 Production in Liquid Culture of the Endophytic Fungus Berkleasmium sp. Dzf12 by Oligosaccharides from Its Host Plant Dioscorea zingiberensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of Palmarumycin C12 and C13 Production by the Endophytic Fungus Berkleasmium sp. Dzf12 in an Aqueous-Organic Solvent System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Structural Elucidation of Palmarumycin C3 via NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmarumycin C3 is a spirobisnaphthalene natural product that has garnered interest due to its biological activities, including antimicrobial and antioxidant properties.[1] The structural characterization of such complex molecules is fundamental for understanding their mechanism of action and for guiding further drug development efforts. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The structure of this compound has been confirmed through these methods, as well as by X-ray analysis.
Molecular and Spectroscopic Data Summary
The molecular formula of this compound has been determined to be C₂₀H₁₂O₆.[2][3]
Mass Spectrometry Data
High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.
| Ion | Measured m/z | Calculated m/z |
| [M+H]⁺ | 349.0703 | 349.0707 |
| [M+Na]⁺ | 371.0522 | 371.0526 |
Table 1: HR-ESI-MS data for this compound.[3]
NMR Spectroscopy Data
¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure and stereochemistry of this compound. The following tables present the expected format for the NMR data. The specific chemical shifts (δ) and coupling constants (J) should be referenced from the primary literature, such as Krohn et al., 1994.
¹H NMR Data (400 MHz, Acetone-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ... | ... | ... | ... |
Table 2: Placeholder for ¹H NMR spectral data of this compound. Data to be populated from primary literature.
¹³C NMR Data (100 MHz, Acetone-d₆)
| Position | Chemical Shift (δ, ppm) |
| ... | ... |
Table 3: Placeholder for ¹³C NMR spectral data of this compound. Data to be populated from primary literature.
Experimental Protocols
Sample Preparation
-
Isolation and Purification: this compound is isolated from cultures of endophytic fungi, such as Berkleasmium sp.[3] The fungal culture is extracted with a suitable organic solvent (e.g., ethyl acetate), and the crude extract is subjected to chromatographic techniques (e.g., silica gel column chromatography, preparative HPLC) to yield pure this compound.
-
NMR Sample Preparation:
-
Dissolve approximately 1-5 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., acetone-d₆ or CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Mass Spectrometry Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.
-
NMR Spectroscopy Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse program: zg30
-
Number of scans: 16-64
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 s
-
Relaxation delay: 1-5 s
-
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse program: zgpg30
-
Number of scans: 1024-4096
-
Spectral width: 200-240 ppm
-
Acquisition time: 1-2 s
-
Relaxation delay: 2 s
-
-
-
2D NMR Experiments (for full structural assignment):
-
Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra to establish proton-proton and proton-carbon correlations, which are crucial for assigning all signals and confirming the connectivity of the molecule.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID (Free Induction Decay).
-
Reference the spectra to the internal standard (TMS at 0 ppm).
-
Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.
-
Mass Spectrometry Protocol
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition (HR-ESI-MS):
-
Operate the ESI source in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for maximal signal intensity of the analyte.
-
Acquire mass spectra over a relevant m/z range (e.g., 100-1000).
-
Perform tandem MS (MS/MS) experiments by selecting the precursor ions ([M+H]⁺ and [M+Na]⁺) to obtain fragmentation patterns, which can further aid in structural confirmation.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ions.
-
Use the accurate mass to calculate the elemental composition using the instrument's software.
-
Analyze the fragmentation pattern from MS/MS spectra to confirm the presence of key structural motifs.
-
Analytical Workflow for this compound
Caption: Workflow for the structural analysis of this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | C20H12O6 | CID 9975022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antimicrobial and Antioxidant Activities and Effect of 1-Hexadecene Addition on Palmarumycin C2 and C3 Yields in Liquid Culture of Endophytic Fungus Berkleasmium sp. Dzf12 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Increasing Palmarumycin C3 yield in liquid culture
Welcome to the Technical Support Center for Palmarumycin Production. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers optimize the yield of Palmarumycin C13 and its precursor, Palmarumycin C12, in liquid culture of the endophytic fungus Berkleasmium sp. Dzf12.
Frequently Asked Questions (FAQs)
Q1: What are the most effective strategies for increasing Palmarumycin yield?
A1: Several strategies have been proven effective for increasing the yield of Palmarumycins in liquid culture. These include optimizing the culture medium, using elicitors like metal ions and oligosaccharides, and implementing two-phase culture systems to reduce feedback inhibition.[1][2][3]
Q2: What is the typical producing organism for Palmarumycin C13?
A2: A commonly studied and effective producer of Palmarumycin C13 is the endophytic fungus Berkleasmium sp. Dzf12, which was originally isolated from the plant Dioscorea zingiberensis.[4]
Q3: What are the key components of a basal medium for fermentation?
A3: A modified Sabouraud broth medium is often used as a basal medium. A typical composition includes glucose (40.0 g/L), peptone (10.0 g/L), KH₂PO₄ (1.0 g/L), MgSO₄·7H₂O (0.5 g/L), and FeSO₄·7H₂O (0.05 g/L), with an initial pH of 6.5.[1]
Q4: How does a two-phase culture system work to enhance yield?
A4: A two-phase system involves adding a biocompatible, water-immiscible organic solvent to the culture. This solvent sequesters the produced Palmarumycins, removing them from the aqueous phase. This process can alleviate product feedback inhibition on the fungus and enhance the overall yield.[3][4] For example, adding butyl oleate can significantly increase the yield of Palmarumycin C12, while liquid paraffin can boost the production of Palmarumycin C13.[4]
Q5: What is an "elicitor" and how does it improve production?
A5: An elicitor is a substance that, when added in small quantities to a culture, triggers a defense or stress response in the microorganism, which can lead to an increase in the production of secondary metabolites like Palmarumycins.[2][5] Metal ions (e.g., Ca²⁺, Cu²⁺) and oligosaccharides derived from the fungus's host plant are effective elicitors for Palmarumycin production.[2][6][7]
Troubleshooting Guide
This guide addresses common problems encountered during Palmarumycin fermentation.
Caption: A flowchart for diagnosing and resolving low Palmarumycin yield.
Problem: Low or No Palmarumycin Yield
-
Assess Fungal Growth:
-
Symptom: Little to no visible mycelial biomass.
-
Possible Cause: Suboptimal medium composition or fermentation conditions.
-
Solution:
-
Verify Medium: Ensure the correct concentrations of glucose, peptone, and yeast extract are used. The optimal concentrations found via response surface methodology were glucose at 47.54 g/L, peptone at 10.91 g/L, and yeast extract at 7.73 g/L.[8]
-
Check Culture Conditions: Confirm that the temperature is maintained at 25°C and the shaker speed is set to 150 rpm.[1] Ensure the initial pH of the medium is 6.5.[1]
-
Inoculum Quality: Use a fresh and healthy inoculum from a seed culture.
-
-
-
Assess Secondary Metabolite Production:
-
Symptom: Good mycelial growth but low Palmarumycin C13 yield.
-
Possible Cause: Lack of stimulation for secondary metabolism or feedback inhibition.
-
Solution: Implement a yield enhancement strategy:
-
Metal Ion Elicitation: Add a combination of Ca²⁺, Cu²⁺, and Al³⁺ to the culture. Optimal concentrations have been determined as 7.58 mmol/L for Ca²⁺, 1.36 mmol/L for Cu²⁺, and 2.05 mmol/L for Al³⁺. This combination can increase the yield up to 6-fold.[6][7]
-
Oligosaccharide Elicitation: Add oligosaccharides derived from the host plant D. zingiberensis. Adding 300 mg/L of a specific water-extracted oligosaccharide (OW) on day 3 of culture can increase the Palmarumycin C13 yield over 3-fold to 422.28 mg/L.[2][9]
-
Two-Phase Cultivation: To specifically enhance Palmarumycin C13, add liquid paraffin at 10% (v/v) on day 3 of fermentation. This can increase the yield to 134.1 mg/L, a 4.35-fold increase over the control.[3][4] To enhance the precursor Palmarumycin C12, add butyl oleate at 5% (v/v) at the start of fermentation (day 0) for a yield of 191.6 mg/L, a nearly 35-fold increase.[3][4]
-
-
Experimental Protocols & Data
Protocol 1: Fermentation for Palmarumycin Production
This protocol is based on the liquid culture of Berkleasmium sp. Dzf12.
-
Medium Preparation:
-
Prepare the modified Sabouraud broth medium: Glucose (40.0 g), Peptone (10.0 g), KH₂PO₄ (1.0 g), MgSO₄·7H₂O (0.5 g), FeSO₄·7H₂O (0.05 g) per 1 liter of distilled water.
-
Adjust the pH to 6.5 before autoclaving.
-
Dispense 30 mL of medium into 150 mL Erlenmeyer flasks.[1]
-
Autoclave at 121°C for 20 minutes.
-
-
Inoculation:
-
Prepare a seed culture by inoculating a flask of the same medium and incubating for 3-5 days.
-
Inoculate each production flask with a 5% (v/v) seed culture.
-
-
Incubation:
References
- 1. View of Medium optimization for palmarumycin C13 production in liquid culture of endophytic fungus Berkleasmium sp. Dzf12 using response surface methodology | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 2. Enhancement of Palmarumycin C12 and C13 Production in Liquid Culture of the Endophytic Fungus Berkleasmium sp. Dzf12 by Oligosaccharides from Its Host Plant Dioscorea zingiberensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of Palmarumycin C12 and C13 Production by the Endophytic Fungus Berkleasmium sp. Dzf12 in an Aqueous-Organic Solvent System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of Palmarumycin C12 and C13 Production by the Endophytic Fungus Berkleasmium sp. Dzf12 in an Aqueous-Organic Solvent System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enhancement of Palmarumycins C(12) and C(13) production in liquid culture of endophytic fungus Berkleasmium sp. Dzf12 after treatments with metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of Palmarumycins C12 and C13 Production in Liquid Culture of Endophytic Fungus Berkleasmium sp. Dzf12 after Treatments with Metal Ions [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancement of palmarumycin C12 and C13 production in liquid culture of the endophytic fungus Berkleasmium sp. Dzf12 by oligosaccharides from its host plant Dioscorea zingiberensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of fermentation conditions for Palmarumycin C3 production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for Palmarumycin C3 and related spirobisnaphthalenes like Palmarumycins C12 and C13.
Frequently Asked Questions (FAQs)
Q1: What is the producing organism for Palmarumycins?
The endophytic fungus Berkleasmium sp. Dzf12, isolated from the rhizomes of Dioscorea zingiberensis, is a known producer of Palmarumycins, including C12 and C13.[1]
Q2: My Palmarumycin yield is consistently low. What are the primary factors I should investigate?
Low yield is a common issue that can be addressed by systematically optimizing the fermentation medium and culture conditions. Key areas to focus on include:
-
Medium Composition: Carbon and nitrogen sources are critical. Glucose, peptone, and yeast extract have been identified as favorable for Palmarumycin C13 production.[2]
-
Metal Ion Concentration: Certain metal ions can significantly enhance production. The addition of Ca²⁺, Cu²⁺, and Al³⁺ has been shown to increase yields of Palmarumycins C12 and C13 by several fold.[3][4]
-
Elicitors: Introducing elicitors, such as oligosaccharides derived from the host plant (Dioscorea zingiberensis), can dramatically boost production.[5]
-
Two-Phase Culture System: Using a water-immiscible organic solvent can prevent product feedback inhibition and improve oxygen transfer, leading to significantly higher yields.[6][7]
Q3: How can I use metal ions to enhance production?
The strategic addition of specific metal ions can act as an effective elicitor for Palmarumycin biosynthesis. For Berkleasmium sp. Dzf12, Ca²⁺, Cu²⁺, and Al³⁺ are the most effective.[4] A combination of these ions, optimized through response surface methodology (RSM), can increase the yield of Palmarumycin C13 by up to 6-fold compared to the basal medium.[3][4] Be cautious, as high concentrations of some ions, like Al³⁺ (>8 mmol/L), can become inhibitory.[4] Other ions such as Co²⁺ and Ag⁺ have been shown to be toxic to the fungus and inhibit production.[4]
Q4: What is an aqueous-organic solvent system and how does it improve yield?
This technique involves adding a biocompatible, water-immiscible organic solvent to the fermentation broth. This creates a two-phase system with several benefits:
-
Product Sequestration: Solvents like butyl oleate can absorb Palmarumycin C12 from the mycelia into the organic phase. This reduces product feedback inhibition on the biosynthetic pathway.[6]
-
Precursor Accumulation: By sequestering the precursor Palmarumycin C12, its conversion to other derivatives can be influenced.[4][6]
-
Improved Oxygen Transfer: Solvents like liquid paraffin can act as oxygen vectors, improving the oxygen transfer rate from the gas to the aqueous phase, which can enhance fungal growth and metabolism.[6]
Q5: When is the optimal time to add elicitors or supplements to the culture?
The timing of additions is crucial for maximizing their effect.
-
Metal Ions: The optimal timing can vary by ion. For example, adding Cu²⁺ (1.0 mmol/L) on day 3 or Al³⁺ (2.0 mmol/L) on day 6 has been shown to be effective.[3]
-
Oligosaccharides: For oligosaccharide elicitors, adding them during the early exponential growth phase (e.g., day 3 of culture) is typically most effective.[5]
-
Organic Solvents: The addition time for organic solvents should also be optimized. Adding them during the early stages of fermentation (days 0-6) generally results in higher yields compared to late-stage additions.[6]
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Low Mycelial Growth | 1. Suboptimal medium composition (Carbon/Nitrogen sources).2. Inappropriate pH of the medium.3. Presence of inhibitory metal ions.4. Insufficient aeration or agitation. | 1. Optimize carbon and nitrogen sources. Glucose, peptone, and yeast extract are recommended.[2]2. Adjust the initial pH of the fermentation medium. A starting pH of 6.5-7.0 is often a good range for fungal cultures.[8][9]3. Analyze the basal medium for potentially toxic ions. Co²⁺ and Ag⁺ have been shown to inhibit the growth of Berkleasmium sp. Dzf12.[4]4. Increase shaker speed or use baffled flasks to improve oxygen transfer. Consider adding an oxygen vector like liquid paraffin.[6] |
| Low Palmarumycin Yield Despite Good Growth | 1. Product feedback inhibition.2. Lack of specific precursors or cofactors.3. Insufficient expression of key biosynthetic enzymes. | 1. Implement an aqueous-organic two-phase culture system. Butyl oleate (at 5% v/v) can sequester Palmarumycin C12, boosting its yield significantly.[6][7]2. Supplement the medium with metal ions that act as cofactors or elicitors. An optimized combination of Ca²⁺, Cu²⁺, and Al³⁺ is highly effective.[3][4]3. Add elicitors to stimulate the secondary metabolic pathway. Oligosaccharides from the host plant are potent elicitors.[5] |
| Inconsistent Yields Between Batches | 1. Variability in inoculum quality (age, volume).2. Inconsistent preparation of medium components (e.g., oligosaccharide extracts).3. Fluctuations in physical fermentation parameters (temperature, pH). | 1. Standardize the seed culture age (e.g., 5 days) and inoculum volume (e.g., 5%).[8]2. Ensure a consistent and reproducible method for preparing all medium supplements, especially complex natural extracts.3. Precisely control and monitor temperature and pH throughout the fermentation process. |
| Desired this compound is Low, but Precursors (e.g., C12) are High | 1. Inefficient enzymatic conversion of precursors.2. Inhibition of specific oxidative enzymes. | 1. Palmarumycin C12 is the precursor to C13 via an oxidation reaction.[4] The conditions might favor precursor accumulation.2. High concentrations of certain metal ions (e.g., Al³⁺ > 4 mmol/L) can suppress the oxidative enzymes responsible for converting C12 to C13.[4] Try reducing the concentration of such ions. |
Data Presentation: Summary of Optimization Parameters
Table 1: Effect of Metal Ion Supplementation on Palmarumycin Production
| Metal Ion | Optimal Concentration (mmol/L) | Addition Day | Palmarumycin C12 + C13 Yield (mg/L) | Fold Increase vs. Control | Reference |
| Control | - | - | 34.91 | - | [3] |
| Ca²⁺ | 10.0 | 3 | 137.57 | 3.94 | [3] |
| Cu²⁺ | 1.0 | 3 | 146.28 | 4.19 | [3] |
| Al³⁺ | 2.0 | 6 | 156.77 | 4.49 | [3] |
| Optimized Mix (Ca²⁺, Cu²⁺, Al³⁺) | 7.58, 1.36, 2.05 | - | 203.85 (C13 only) | 6.00 | [3][4] |
Table 2: Effect of Organic Solvents on Palmarumycin Production
| Organic Solvent | Concentration (% v/v) | Addition Day | Target Compound | Max Yield (mg/L) | Fold Increase vs. Control | Reference |
| Control | - | - | Palmarumycin C12 | 5.3 | - | [6] |
| Butyl Oleate | 5 | 0 | Palmarumycin C12 | 191.6 | 34.87 | [6] |
| Control | - | - | Palmarumycin C13 | 30.8 | - | [6] |
| Liquid Paraffin | 10 | 3 | Palmarumycin C13 | 134.1 | 4.39 | [6] |
Table 3: Effect of Host-Derived Oligosaccharide Elicitor (OW)
| Elicitor (OW) | Concentration (mg/L) | Addition Day | Target Compound | Max Yield (mg/L) | Fold Increase vs. Control | Reference |
| Control | - | - | Palmarumycin C12 | 8.95 | - | [5] |
| OW | 300 | 3 | Palmarumycin C12 | 87.96 | 9.83 | [5] |
| Control | - | - | Palmarumycin C13 | 130.43 | - | [5] |
| OW | 300 | 3 | Palmarumycin C13 | 422.28 | 3.24 | [5] |
Experimental Protocols
Fungal Strain and Culture Conditions
The endophytic fungus Berkleasmium sp. Dzf12 is maintained on potato dextrose agar (PDA) slants at 4°C. For liquid fermentation, mycelial discs are transferred to potato dextrose broth (PDB) and incubated in a shaker.
Shake-Flask Fermentation Protocol
-
Medium Preparation: Prepare the basal fermentation medium. A recommended starting point based on optimization studies for similar fungi includes glucose, peptone, and yeast extract.[2] Sterilize by autoclaving.
-
Inoculation: Inoculate the sterile medium with a standardized volume (e.g., 5% v/v) of a seed culture grown for a specific duration (e.g., 5 days).[8]
-
Incubation: Incubate the flasks on a rotary shaker (e.g., 150-220 rpm) at a constant temperature (e.g., 25-28°C) for the desired fermentation period (e.g., 12-15 days).[5][8][10]
-
Addition of Supplements (as required):
Extraction of Palmarumycins
-
Separate the mycelia from the culture broth by filtration.
-
Dry the mycelia.
-
Perform exhaustive extraction of the mycelia with an organic solvent like methanol or ethyl acetate.
-
Concentrate the crude extract under reduced pressure.
-
If using a two-phase system, separate the organic solvent layer and process it for product recovery.[6]
Quantification by HPLC
Analyze the concentration of Palmarumycins in the extract using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector. Quantify against a standard curve prepared with purified this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of Palmarumycins C(12) and C(13) production in liquid culture of endophytic fungus Berkleasmium sp. Dzf12 after treatments with metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of Palmarumycins C12 and C13 Production in Liquid Culture of Endophytic Fungus Berkleasmium sp. Dzf12 after Treatments with Metal Ions [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Enhancement of Palmarumycin C12 and C13 Production by the Endophytic Fungus Berkleasmium sp. Dzf12 in an Aqueous-Organic Solvent System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Enhancement of Palmarumycin C12 and C13 Production by the Endophytic Fungus Berkleasmium sp. Dzf12 in an Aqueous-Organic Solvent System | Semantic Scholar [semanticscholar.org]
- 8. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting low yield in Palmarumycin C3 synthesis
Welcome to the technical support center for the synthesis of Palmarumycin C3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. The following guides and FAQs address specific challenges that may arise during the synthesis, with a focus on improving reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed troubleshooting for potential issues encountered during the synthesis of this compound. The proposed synthetic route involves the epoxidation of Palmarumycin CP1 to yield Palmarumycin C2, followed by a hypothetical α'-hydroxylation to afford the final product, this compound.
Issue 1: Low Yield in the Epoxidation of Palmarumycin CP1 to Palmarumycin C2
Question: My epoxidation of Palmarumycin CP1 is resulting in a low yield of Palmarumycin C2. What are the potential causes and how can I improve it?
Answer: Low yields in the epoxidation of Palmarumycin CP1, an α,β-unsaturated ketone, can stem from several factors, including incomplete reaction, side reactions, and degradation of the product. A well-established method for this conversion is the stereoselective epoxidation using tert-butyl hydroperoxide (t-BuOOH) catalyzed by a phase-transfer catalyst like N-benzylcinchoninium chloride.[1] Here’s a breakdown of potential issues and solutions:
-
Incomplete Reaction:
-
Insufficient Reagent Activity: Ensure the t-BuOOH solution is fresh and has not decomposed. The concentration of the base (e.g., NaOH solution) is also critical for the deprotonation of the hydroperoxide.
-
Poor Catalyst Efficiency: The phase-transfer catalyst can degrade over time. Use a fresh batch of N-benzylcinchoninium chloride for optimal results.
-
Low Reaction Temperature: While the reaction is typically run at 0 °C to improve stereoselectivity, temperatures that are too low can significantly slow down the reaction rate.[1] Monitor the reaction progress by TLC. If the reaction is sluggish, consider allowing it to stir for a longer period.
-
-
Side Reactions:
-
Baeyer-Villiger Oxidation: Peroxy acids can promote Baeyer-Villiger oxidation of the ketone. Using t-BuOOH under basic conditions, as suggested, minimizes this side reaction.
-
Epoxide Ring Opening: The epoxide product can be sensitive to acidic or strongly basic conditions, leading to ring-opening side products. Maintain careful control of the pH during the reaction and workup.
-
-
Product Degradation:
-
Purification Issues: Palmarumycin C2 is a relatively polar molecule. Prolonged exposure to silica gel during column chromatography can lead to degradation. It is advisable to use a less acidic stationary phase like deactivated silica gel or to perform the purification as quickly as possible.
-
Experimental Protocol: Epoxidation of Palmarumycin CP1
-
Dissolve Palmarumycin CP1 (1 equivalent) in toluene in a round-bottom flask.
-
Add N-benzylcinchoninium chloride (0.3 equivalents).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add a 0.1 M solution of NaOH (1.5 equivalents) dropwise.
-
Add a 7.2 M solution of t-BuOOH (10 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 6 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash with brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate, 20:1) to afford Palmarumycin C2.[1]
| Parameter | Recommended Condition | Troubleshooting an Incomplete Reaction |
| Temperature | 0 °C | Gradually increase to room temperature if reaction is slow. |
| t-BuOOH | 10 equivalents, fresh | Use a freshly opened bottle or titrate to confirm concentration. |
| Catalyst | 0.3 equivalents, fresh | Use a new batch of N-benzylcinchoninium chloride. |
| Base | 1.5 equivalents, 0.1 M NaOH | Ensure accurate concentration of the NaOH solution. |
| Reaction Time | 6 hours | Extend reaction time and monitor by TLC. |
Troubleshooting Workflow for Low Yield in Epoxidation
Caption: Troubleshooting logic for low yield in the epoxidation step.
Issue 2: Low Yield in the Hypothetical α'-Hydroxylation of Palmarumycin C2
Question: I am attempting a hypothetical α'-hydroxylation on Palmarumycin C2 to synthesize this compound, but the yield is very low. What could be the reasons?
Answer: The α'-hydroxylation of an α,β-epoxy ketone like Palmarumycin C2 is a challenging transformation that can be prone to low yields due to competing side reactions. A plausible method for this conversion is the oxidation of the corresponding enolate.
-
Enolate Formation Issues:
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) is required to quantitatively form the enolate. Weaker bases may not fully deprotonate the ketone, leading to an incomplete reaction.
-
Temperature Control: Enolate formation should be performed at low temperatures (e.g., -78 °C) to prevent side reactions.
-
-
Oxidation Step Issues:
-
Oxidizing Agent: A common and effective oxidizing agent for this purpose is a molybdenum peroxide reagent, such as the Vedejas reagent (MoO5·Py·HMPA) or other MoO5-based oxidants. The reactivity and stability of this reagent are crucial.
-
Competing Reactions: The enolate is a highly reactive intermediate. It can participate in side reactions other than the desired hydroxylation, such as aldol-type reactions if any electrophiles are present.
-
Over-oxidation: The newly introduced hydroxyl group could potentially be further oxidized. Careful control of the stoichiometry of the oxidizing agent is necessary.
-
-
Product Instability:
-
The resulting α-hydroxy-α,β-epoxy ketone may be unstable, especially during workup and purification. Mild workup conditions are recommended.
-
Hypothetical Experimental Protocol: α'-Hydroxylation of Palmarumycin C2
-
Prepare a solution of a strong, non-nucleophilic base (e.g., LDA) in dry THF at -78 °C.
-
Add a solution of Palmarumycin C2 (1 equivalent) in dry THF dropwise to the base solution at -78 °C and stir for 1 hour to ensure complete enolate formation.
-
In a separate flask, prepare the molybdenum peroxide oxidizing agent (e.g., MoO5·Py·HMPA) (1.2 equivalents).
-
Add the solution of the oxidizing agent to the enolate solution at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of Na2SO3.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the organic phase and purify the crude product by flash column chromatography on deactivated silica gel.
| Parameter | Recommended Condition | Potential Issue and Solution |
| Base | LDA or LHMDS (1.1 eq) | Incomplete deprotonation. Ensure the base is freshly prepared and titrated. |
| Temperature | -78 °C | Side reactions. Maintain low temperature during enolate formation and oxidation. |
| Oxidizing Agent | MoO5·Py·HMPA (1.2 eq) | Reagent decomposition or low reactivity. Prepare the reagent fresh. |
| Workup | Quench with Na2SO3 | Product degradation. Use mild quenching and extraction procedures. |
Decision Pathway for α'-Hydroxylation Troubleshooting
Caption: Troubleshooting pathway for the hypothetical α'-hydroxylation step.
Summary of Yields for Key Synthetic Steps
The following table summarizes the reported and expected yields for the key transformations in the synthesis of this compound and related compounds.
| Reaction | Starting Material | Product | Reported/Expected Yield (%) | Reference |
| Epoxidation | Palmarumycin CP1 | Palmarumycin C2 | 79 | [1] |
| Ring Opening and Elimination | Palmarumycin C2 | Palmarumycin C1 | 79 | [1] |
| Ring Opening | Palmarumycin C2 | Guignardin E | 96 | [1] |
| α'-Hydroxylation (Hypothetical) | Palmarumycin C2 | This compound | Variable (highly dependent on conditions) | - |
This technical support guide provides a framework for troubleshooting common issues in the synthesis of this compound, based on established procedures for closely related analogues and plausible synthetic transformations. Researchers are encouraged to adapt and optimize these protocols for their specific experimental setups.
References
Technical Support Center: Palmarumycin C3 Stability and Degradation
Disclaimer: Detailed public information on the stability and degradation of Palmarumycin C3 is limited. The following guidance is based on general principles of small molecule stability testing and forced degradation studies, tailored to the chemical nature of this compound. The provided data and pathways are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: Why is understanding the stability of this compound in solution crucial for my research?
Understanding the stability of this compound is critical for ensuring the accuracy, reproducibility, and validity of your experimental results. Degradation of the compound can lead to a decrease in its effective concentration, resulting in misleading bioactivity data. Furthermore, degradation products may exhibit their own biological activities or toxicities, confounding the interpretation of your findings. Stability studies are essential for determining appropriate solvent systems, storage conditions, and experimental timeframes.
Q2: What are the primary factors that can cause this compound to degrade in solution?
Based on its spiroketal and phenolic functionalities, this compound is potentially susceptible to several degradation pathways:
-
Hydrolysis: The spiroketal core may be susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be initiated by atmospheric oxygen, metal ions, or oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rates of all degradation reactions.
Q3: What are the initial signs that my this compound solution might be degrading?
Common indicators of degradation include:
-
A change in the color of the solution.
-
The appearance of precipitate or turbidity.
-
Inconsistent results in bioassays over time.
-
The appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC).
Troubleshooting Experimental Issues
Q1: I'm observing a rapid loss of this compound in my aqueous buffer. What could be the cause and how can I fix it?
Possible Cause: The pH of your aqueous buffer is likely promoting hydrolysis of the spiroketal moiety. This compound's stability can be highly pH-dependent.
Troubleshooting Steps:
-
pH Screening: Perform a simple experiment by dissolving this compound in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9). Analyze the solutions by HPLC at initial time (t=0) and after a set period (e.g., 24 hours) at a controlled temperature.
-
Adjust Buffer: Based on the results, select a buffer system where this compound shows the highest stability.
-
Minimize Time in Solution: Prepare fresh solutions immediately before each experiment.
-
Consider Co-solvents: If solubility is an issue in a more stable pH range, consider using a co-solvent like DMSO or ethanol, minimizing the amount of aqueous buffer.
Q2: My this compound solution changes color from pale yellow to brown upon storage in the refrigerator. What is happening?
Possible Cause: The color change suggests oxidation of the phenolic groups. This can be accelerated by dissolved oxygen in the solvent or trace metal ion contamination.
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure you are using HPLC-grade or equivalent purity solvents to minimize contaminants.
-
De-gas Solvents: Before preparing your solution, de-gas the solvent by sparging with an inert gas like nitrogen or argon, or by sonication.
-
Add Antioxidants: For stock solutions that need to be stored, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene), if it does not interfere with your downstream experiments.
-
Use Amber Vials: Protect the solution from light, as photolysis can initiate oxidative processes. Store solutions under an inert gas atmosphere.
Q3: I see multiple peaks in my HPLC chromatogram even for a freshly prepared solution. Is my compound impure or is it degrading?
Possible Cause: This could be due to either inherent impurities in the supplied material or very rapid on-column or in-injector degradation.
Troubleshooting Steps:
-
Review Certificate of Analysis (CoA): Check the purity of the compound as stated by the supplier.
-
Optimize HPLC Method:
-
Mobile Phase: Ensure the mobile phase pH is in a stable range for this compound.
-
Temperature: Use a cooled autosampler (e.g., 4 °C) to prevent degradation of samples waiting for injection.
-
Injection Volume and Concentration: High concentrations can sometimes lead to on-column issues. Try injecting a smaller volume or a more dilute sample.
-
-
Use a Faster Analytical Method: If degradation is happening rapidly in the solvent, a faster analysis (e.g., UPLC) might show a cleaner initial profile.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry to get the mass of the unexpected peaks. This can help determine if they are related to this compound (e.g., isomers, degradants) or are unrelated impurities.
Hypothetical Stability Data for this compound
The following tables represent example data from a forced degradation study on this compound.
Table 1: Effect of pH on this compound Stability in Solution at 25°C
| Condition | Time (hours) | % this compound Remaining | Number of Degradation Products |
| 0.1 M HCl (pH 1) | 0 | 100 | 0 |
| 24 | 45 | 3 | |
| Acetate Buffer (pH 5) | 0 | 100 | 0 |
| 24 | 92 | 1 | |
| Phosphate Buffer (pH 7.4) | 0 | 100 | 0 |
| 24 | 85 | 2 | |
| Borate Buffer (pH 9) | 0 | 100 | 0 |
| 24 | 60 | 3 |
Table 2: Effect of Temperature and Light on this compound in Methanol
| Condition | Time (hours) | % this compound Remaining |
| 4°C, Dark | 48 | 99 |
| 25°C, Dark | 48 | 95 |
| 40°C, Dark | 48 | 80 |
| 25°C, Ambient Light | 48 | 88 |
| 25°C, UV Light (254 nm) | 48 | 55 |
Table 3: Oxidative Degradation of this compound at 25°C
| Condition | Time (hours) | % this compound Remaining |
| 3% H₂O₂ in Methanol | 0 | 100 |
| 6 | 70 |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, water (for neutral hydrolysis), and 0.1 M NaOH.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralization: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute the samples with mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Solution: Dissolve this compound in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
Addition of Oxidant: Add a volume of 3% hydrogen peroxide (H₂O₂) to the solution.
-
Incubation: Keep the solution at room temperature and protected from light.
-
Sampling: Take samples at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Analysis: Analyze the samples directly by HPLC.
Protocol 3: Photostability Testing
-
Preparation of Solutions: Prepare two sets of this compound solutions (1 mg/mL in a photolabile solvent like methanol).
-
Exposure:
-
Wrap one set of samples in aluminum foil to serve as a dark control.
-
Place the other set in a photostability chamber and expose them to a light source that complies with ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps).
-
-
Sampling: Take samples from both the exposed and control sets at appropriate time intervals.
-
Analysis: Analyze all samples by HPLC to determine the extent of photodegradation.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathway for this compound via hydrolysis.
Caption: Troubleshooting decision tree for unexpected sample degradation.
Technical Support Center: Enhancing Palmarumycin C3 Production with 1-Hexadecene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the enhancement of Palmarumycin C3 production using 1-hexadecene in cultures of the endophytic fungus Berkeleasmium sp. Dzf12.
Frequently Asked Questions (FAQs)
Q1: What is the primary benefit of using 1-hexadecene in Berkeleasmium sp. Dzf12 cultures?
A1: The addition of 1-hexadecene to the liquid culture of Berkeleasmium sp. Dzf12 has been shown to be an effective strategy for significantly enhancing the production of palmarumycins C2 and C3.[1][2][3][4]
Q2: How significant is the increase in this compound yield with the addition of 1-hexadecene?
A2: When 1-hexadecene is added at a concentration of 10% (v/v) on day 6 of culture, the maximal yield of this compound can reach up to 1.19 g/L, which is a 59.50-fold increase compared to the control group (0.02 g/L).[1][2][3][4]
Q3: What is the proposed mechanism by which 1-hexadecene enhances this compound production?
A3: While the exact mechanism is not fully elucidated for 1-hexadecene and this compound, it is suggested that alkanes and similar organic solvents may act as oxygen vectors, improving oxygen transfer from the gas phase to the aqueous phase in the fermentation broth. This enhanced oxygen supply can stimulate fungal growth and secondary metabolism.
Q4: Does 1-hexadecene affect the growth of the fungus?
A4: Yes, 1-hexadecene can affect the mycelial biomass of Berkeleasmium sp. Dzf12. For instance, when added at 5% on day 3 or day 6, the mycelial biomass was observed to increase by approximately 1.6-fold compared to the control.[1]
Troubleshooting Guide
Issue 1: Low this compound yield despite the addition of 1-hexadecene.
-
Possible Cause 1: Incorrect timing of 1-hexadecene addition.
-
Possible Cause 2: Suboptimal concentration of 1-hexadecene.
-
Possible Cause 3: Inadequate culture conditions.
-
Solution: Ensure that other culture parameters such as medium composition, pH, temperature, and agitation speed are optimized for Berkeleasmium sp. Dzf12. Even with an enhancer like 1-hexadecene, suboptimal growth conditions will limit the production of secondary metabolites.
-
Issue 2: Mycelial growth is inhibited after adding 1-hexadecene.
-
Possible Cause 1: High concentration of 1-hexadecene.
-
Solution: While 10% (v/v) is optimal for production, it might be slightly inhibitory to growth compared to 5%. If significant growth inhibition is observed, consider reducing the concentration to 5% and adding it on day 3 or 6, which has been shown to increase mycelial biomass.[1]
-
-
Possible Cause 2: Contamination.
-
Solution: The addition of 1-hexadecene is an extra step where contamination can be introduced. Ensure that the 1-hexadecene and the equipment used for its addition are sterile. Plate a sample of the culture on a suitable agar medium to check for bacterial or yeast contamination.
-
Issue 3: Difficulty in extracting this compound from the two-phase culture system.
-
Possible Cause: Emulsion formation.
-
Solution: The presence of an organic solvent can sometimes lead to the formation of a stable emulsion, making the separation of the mycelia and the liquid phases difficult. Consider using a centrifugation step at a higher speed or for a longer duration to break the emulsion. Alternatively, employing a suitable solvent system for extraction that is effective for both phases can be beneficial.
-
Quantitative Data Summary
Table 1: Effect of 1-Hexadecene on Mycelial Biomass of Berkeleasmium sp. Dzf12
| 1-Hexadecene Concentration (v/v) | Addition Day | Mycelial Biomass (g dw/L) | Fold Increase vs. Control |
| Control | - | 6.56 | - |
| 5% | 3 | 10.87 | 1.66 |
| 5% | 6 | 10.60 | 1.62 |
Data from Mou et al., 2013.[1]
Table 2: Effect of 1-Hexadecene on Palmarumycin C2 and C3 Production
| 1-Hexadecene Concentration (v/v) | Addition Day | Palmarumycin C2 Yield (g/L) | This compound Yield (g/L) | Fold Increase (C3) vs. Control |
| Control | - | 0.01 | 0.02 | - |
| 10% | 6 | 0.40 | 1.19 | 59.50 |
Data from Mou et al., 2013.[1][2][3]
Experimental Protocols
1. Fungal Strain and Culture Conditions:
-
Fungal Strain: Berkeleasmium sp. Dzf12.
-
Inoculum Preparation: The fungus is maintained on potato dextrose agar (PDA) slants. For inoculum, a small piece of agar with mycelium is transferred to a 250 mL Erlenmeyer flask containing 100 mL of potato dextrose broth (PDB). The flask is then incubated at 28 °C on a rotary shaker at 180 rpm for 4-5 days.
-
Fermentation: 10 mL of the seed culture is inoculated into a 250 mL Erlenmeyer flask containing 100 mL of PDB. The fermentation is carried out at 28 °C and 180 rpm for 15 days.
2. Addition of 1-Hexadecene:
-
A stock solution of 1-hexadecene is sterilized by filtration.
-
On the specified day of culture (e.g., day 6), the required volume of 1-hexadecene is aseptically added to the fermentation flasks to achieve the desired final concentration (e.g., 10% v/v).
3. Extraction and Quantification of this compound:
-
Extraction: After the fermentation period, the culture broth is separated from the mycelia by filtration. The mycelia are extracted with an appropriate solvent like methanol. The filtrate is extracted with an equal volume of ethyl acetate. The organic extracts are combined and evaporated to dryness under reduced pressure.
-
Quantification: The dried extract is redissolved in methanol and filtered through a 0.45 µm filter. The sample is then analyzed by High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of methanol and water). The concentration of this compound is determined by comparing the peak area with a standard calibration curve.
Visualizations
References
- 1. Antimicrobial and Antioxidant Activities and Effect of 1-Hexadecene Addition on Palmarumycin C2 and C3 Yields in Liquid Culture of Endophytic Fungus Berkleasmium sp. Dzf12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Antimicrobial and antioxidant activities and effect of 1-hexadecene addition on palmarumycin C2 and C3 yields in liquid culture of endophytic fungus Berkleasmium sp. Dzf12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Palmarumycin C3 Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of Palmarumycin C3. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
This compound is a fungal metabolite belonging to the spirobisnaphthalene class of natural products. It is produced by the endophytic fungus Berkleasmium sp., typically isolated from host plants. Its importance lies in its biological activities, including antifungal, antibacterial, and antitumor properties. Notably, this compound is an inhibitor of Ras farnesyl-protein transferase, a key enzyme in the Ras signaling pathway, which is often dysregulated in cancer.[1] Pure this compound is essential for accurate biological assays, structure-activity relationship studies, and further drug development efforts.
Q2: What are the main challenges in purifying this compound?
The primary challenges in this compound purification include:
-
Co-eluting impurities: Crude extracts often contain a mixture of structurally similar palmarumycins (e.g., C2, C12, C13) and other fungal metabolites, making separation difficult.
-
Chemical instability: As a spiroketal, this compound may be sensitive to acidic conditions, potentially leading to degradation or isomerization during purification.
-
Low abundance: The concentration of this compound in fungal cultures can be low, requiring efficient extraction and purification methods to obtain sufficient quantities.
Q3: What are the general steps for the isolation and purification of this compound?
A typical workflow for this compound purification involves:
-
Fungal Cultivation: Large-scale liquid culture of Berkleasmium sp. Dzf12.
-
Extraction: Extraction of the fungal mycelium and broth with an organic solvent mixture, typically methanol-chloroform.
-
Preliminary Separation: Initial fractionation of the crude extract using techniques like silica gel column chromatography.
-
Fine Purification: Further purification of the enriched fractions by preparative High-Performance Liquid Chromatography (HPLC).
-
Purity Assessment: Analysis of the final product for purity using analytical HPLC and confirmation of its identity by spectroscopic methods such as NMR and mass spectrometry.
Troubleshooting Guide
Low Yield of this compound
Q: My final yield of purified this compound is very low. What are the possible causes and solutions?
A: Low yields can stem from issues in fungal culture, extraction, or purification.
-
Suboptimal Fungal Production:
-
Possible Cause: The Berkleasmium sp. culture may not be producing sufficient amounts of this compound.
-
Troubleshooting:
-
Optimize culture conditions (media composition, pH, temperature, aeration).
-
Consider strategies to enhance production, such as the addition of elicitors or using an aqueous-organic solvent system during fermentation.[2]
-
-
-
Inefficient Extraction:
-
Possible Cause: The extraction solvent and method may not be effectively isolating this compound from the fungal biomass and culture medium.
-
Troubleshooting:
-
Ensure a thorough extraction process. A common method is the use of a methanol-chloroform (9:1, v/v) mixture with ultrasonic treatment to disrupt the mycelia.[2]
-
Perform multiple extraction cycles to maximize recovery.
-
-
-
Degradation During Purification:
-
Possible Cause: this compound, being a spiroketal, may be degrading due to exposure to harsh pH conditions, particularly acidic environments.
-
Troubleshooting:
-
Avoid using strong acids in your mobile phases for chromatography. If acidic conditions are necessary, use them for the shortest possible time and at low temperatures.
-
Buffer your solvents to a neutral or slightly acidic pH (around pH 6-7) where spiroketals are generally more stable.
-
-
-
Loss During Chromatographic Steps:
-
Possible Cause: The chosen chromatographic conditions may not be optimal, leading to poor separation and loss of the target compound.
-
Troubleshooting:
-
Carefully select the stationary and mobile phases for column chromatography and preparative HPLC to achieve good resolution between this compound and its analogs.
-
Monitor fractions from column chromatography closely using Thin Layer Chromatography (TLC) or analytical HPLC to avoid discarding fractions containing the product.
-
-
Poor Separation of this compound from Impurities
Q: I am having difficulty separating this compound from other co-eluting compounds. How can I improve the resolution?
A: Achieving high purity requires optimizing your chromatographic methods.
-
Column Chromatography:
-
Possible Cause: The solvent system used for silica gel column chromatography may not have the right polarity to separate this compound from closely related impurities.
-
Troubleshooting:
-
Solvent System Optimization: Use a gradient elution with a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate. A shallow gradient can improve separation. A starting point could be a system like petroleum ether:ethyl acetate (8:1).
-
Stationary Phase: Standard silica gel (200-300 mesh) is a good starting point. For difficult separations, consider using finer mesh silica or a different stationary phase like alumina.
-
-
-
Preparative HPLC:
-
Possible Cause: The analytical HPLC method may not be scalable to a preparative scale, or the chosen conditions may not be optimal for separation.
-
Troubleshooting:
-
Column Selection: Use a high-resolution preparative column, for example, a C18 column.
-
Mobile Phase Optimization: Develop a robust separation on an analytical HPLC first. A common mobile phase for related compounds is a gradient of methanol and water.[3] Experiment with different gradients and the addition of small amounts of a modifier like acetonitrile.
-
Flow Rate and Loading: Optimize the flow rate and the amount of sample loaded onto the column to prevent peak broadening and overlap.
-
-
Suspected Degradation of this compound
Q: I suspect my sample of this compound is degrading during purification or storage. How can I confirm this and prevent it?
A: Degradation is a significant concern for sensitive molecules like spiroketals.
-
Confirmation of Degradation:
-
Analytical Approach: Use analytical HPLC-MS to analyze your sample at different stages of purification. The appearance of new peaks with different mass-to-charge ratios could indicate degradation. NMR spectroscopy can also be used to identify changes in the chemical structure.
-
-
Prevention of Degradation:
-
pH Control: As spiroketals can be unstable in acidic conditions, maintain a neutral pH throughout the purification process. Use buffered mobile phases if necessary. Studies on other natural products have shown a U-shaped pH-stability profile, with maximum stability around neutral pH.[4][5]
-
Temperature Control: Perform purification steps at room temperature or below to minimize thermal degradation. Store the purified compound at -20°C or lower for long-term stability.[1]
-
Light and Air Sensitivity: Protect the sample from prolonged exposure to light and air, as these can also contribute to degradation. Use amber vials for storage and consider working under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive to oxidation.
-
Experimental Protocols
Protocol 1: Extraction of this compound from Berkleasmium sp.
-
Harvesting: Separate the fungal mycelia from the fermentation broth by vacuum filtration.
-
Drying: Dry the mycelia in an oven at 50-55 °C to a constant weight.
-
Extraction:
-
To 50 mg of dried mycelial powder, add 5 mL of a methanol-chloroform (9:1, v/v) solution.
-
Subject the mixture to ultrasonic treatment for 60 minutes. Repeat this step three times.
-
Filter the mixture to remove the solid mycelial debris.
-
-
Concentration: Evaporate the filtrate to dryness under reduced pressure to obtain the crude extract.
-
Solubilization: Re-dissolve the dried extract in a minimal amount of methanol or dichloromethane for further purification.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., petroleum ether).
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal volume of the initial mobile phase or a suitable solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar mobile phase, such as 100% petroleum ether.
-
Gradually increase the polarity by adding ethyl acetate. A suggested gradient is from 100% petroleum ether to a final concentration of 20-30% ethyl acetate in petroleum ether.
-
-
Fraction Collection:
-
Collect fractions and monitor the separation by TLC, spotting for the presence of this compound (visualized under UV light).
-
-
Pooling and Concentration:
-
Combine the fractions containing pure or enriched this compound.
-
Evaporate the solvent to obtain the semi-purified product.
-
Data Presentation
Table 1: Analytical HPLC Conditions for Related Palmarumycins
| Parameter | Condition | Reference |
| Column | Reversed-phase Agilent TC-C18 (250 mm × 4.6 mm, 5 µm) | [3][6] |
| Mobile Phase | Methanol-H₂O (50:50, v/v) | [3] |
| Detection | Photodiode Array (PDA) | [6] |
Note: These conditions were used for Palmarumycins C12 and C13 and can be a starting point for developing a method for this compound.
Visualizations
Experimental Workflow for this compound Purification
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Enhancement of Palmarumycin C12 and C13 Production by the Endophytic Fungus Berkleasmium sp. Dzf12 in an Aqueous-Organic Solvent System | Semantic Scholar [semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A pH-stability study of phoslactomycin B and analysis of the acid and base degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of Palmarumycins C12 and C13 Production in Liquid Culture of Endophytic Fungus Berkleasmium sp. Dzf12 after Treatments with Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palmarumycin Production with Response Surface Methodology
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of Palmarumycin production using response surface methodology (RSM).
Frequently Asked Questions (FAQs)
Q1: What is Response Surface Methodology (RSM) and why is it used for optimizing Palmarumycin production?
A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used to model and analyze problems where a response of interest is influenced by several variables.[1][2][3][4] It is particularly useful for optimizing fermentation processes, such as Palmarumycin production, because it allows for the evaluation of multiple factors simultaneously, leading to improved product yields, reduced process variability, and decreased time and costs compared to traditional one-factor-at-a-time optimization.[5]
Q2: What are the key stages in using RSM for optimizing Palmarumycin production?
A2: The typical workflow for RSM in this context involves three main stages:
-
Screening of significant factors: Using a Plackett-Burman design to identify the most influential medium components and environmental factors affecting Palmarumycin yield from a large number of potential variables.[6][7][8][9]
-
Determining the optimal levels: Employing a Central Composite Design (CCD) to investigate the interactions between the significant factors and to determine their optimal concentrations or values for maximizing Palmarumycin production.[10][11]
-
Model validation: Performing experiments under the optimized conditions to validate the model's predictions.
Q3: What are the limitations of the Plackett-Burman design that I should be aware of?
A3: While Plackett-Burman designs are excellent for screening a large number of factors with a minimal number of experimental runs, they have some limitations.[6][7][9] The primary limitation is that they only estimate main effects and assume that interactions between factors are negligible.[6][7] This can be misleading if significant interactions exist.[7] Additionally, these designs are typically Resolution III designs, meaning main effects are confounded with two-factor interactions.[6]
Q4: When should I choose a Central Composite Design (CCD) over other RSM designs?
A4: A Central Composite Design (CCD) is a good choice when you want to build a second-order (quadratic) model for the response variable without having to perform a complete three-level factorial experiment.[10][11] CCDs are efficient in estimating the coefficients of a quadratic model and are useful for understanding the curvature of the response surface, which is essential for locating the optimal conditions for Palmarumycin production.[11]
Q5: What is the significance of the Palmarumycin biosynthesis pathway in these optimization experiments?
A5: Understanding the Palmarumycin biosynthesis pathway can provide valuable insights into the metabolic precursors and enzymatic steps involved in its production.[12] This knowledge can help in selecting relevant factors for optimization, such as specific nutrients or precursors that might enhance the metabolic flux towards Palmarumycin synthesis. The biosynthetic gene cluster for Palmarumycins includes key enzymes like cytochrome P450s and reductases.[12]
Troubleshooting Guides
Problem 1: Low or no Palmarumycin production despite following the optimized medium composition.
| Possible Cause | Troubleshooting Step |
| Strain viability or mutation: The endophytic fungus Berkleasmium sp. may have lost its ability to produce Palmarumycin after repeated subculturing. | 1. Go back to a cryopreserved stock culture. 2. Re-isolate the fungus from the host plant if necessary. 3. Perform a morphological and molecular identification to confirm the strain's identity. |
| Inadequate aeration and agitation: Oxygen is a critical factor in the biosynthesis of many secondary metabolites.[13] | 1. Ensure the shaker speed is calibrated and maintained at the optimal level. 2. Use baffled flasks to improve oxygen transfer. 3. Check the flask volume to ensure an adequate headspace-to-medium ratio (typically 1:5). |
| Suboptimal pH of the medium: The initial pH of the culture medium significantly affects fungal growth and metabolite production. | 1. Calibrate the pH meter before preparing the medium. 2. Monitor the pH of the culture broth throughout the fermentation and adjust if necessary. |
| Poor quality of medium components: Variability in the quality of raw materials like peptone and yeast extract can impact results. | 1. Use high-quality, analytical grade reagents from a reputable supplier. 2. Test different batches of complex nitrogen sources to ensure consistency. |
Problem 2: High variability in Palmarumycin yield between replicate flasks.
| Possible Cause | Troubleshooting Step |
| Inconsistent inoculum size or quality: The age and density of the seed culture can significantly impact the fermentation kinetics. | 1. Standardize the inoculum preparation procedure, including the age of the seed culture and the method of mycelial suspension. 2. Use a consistent volume of a homogenized seed culture for inoculation. |
| Non-uniform temperature distribution in the incubator shaker: Hot or cold spots within the incubator can lead to different growth rates and metabolite production. | 1. Map the temperature distribution within the incubator to identify any inconsistencies. 2. Place all replicate flasks in the same area of the incubator. 3. Ensure proper air circulation within the incubator. |
| Inaccurate measurement of medium components: Small errors in weighing the medium components can lead to significant differences in the final concentrations. | 1. Use a calibrated analytical balance for weighing all components. 2. Prepare a large batch of the basal medium and then dispense it into individual flasks to ensure uniformity. |
Problem 3: Difficulty in extracting and quantifying Palmarumycin C13.
| Possible Cause | Troubleshooting Step |
| Incomplete extraction of Palmarumycin from the mycelia: Palmarumycin C13 is primarily intracellular. | 1. Ensure the mycelia are thoroughly dried to a constant weight before extraction. 2. Use the recommended solvent system (e.g., methanol-chloroform, 9:1, v/v) and perform repeated extractions with ultrasonication to maximize recovery.[14] |
| Issues with the HPLC analysis: Poor peak shape, low resolution, or inconsistent retention times can affect quantification. | 1. Check the mobile phase composition and ensure it is properly degassed. 2. Inspect the HPLC column for any blockages or degradation; if necessary, wash or replace the column. 3. Verify the detector wavelength is set correctly for Palmarumycin C13. 4. Prepare fresh calibration standards and run a system suitability test before analyzing the samples. |
| Degradation of Palmarumycin during processing: The compound may be sensitive to light or temperature. | 1. Minimize the exposure of extracts and standards to light and elevated temperatures. 2. Store samples and standards at a low temperature (e.g., 4°C or -20°C) when not in use. |
Data Presentation
Table 1: Plackett-Burman Design for Screening of Significant Factors
| Factor | Code | Low Level (-1) | High Level (+1) | Effect | p-value |
| Glucose | X1 | 20 g/L | 60 g/L | 15.2 | < 0.01 |
| Peptone | X2 | 2 g/L | 10 g/L | 10.8 | < 0.01 |
| Yeast Extract | X3 | 2 g/L | 10 g/L | 12.5 | < 0.01 |
| KH2PO4 | X4 | 0.5 g/L | 1.5 g/L | 2.1 | > 0.05 |
| MgSO4·7H2O | X5 | 0.2 g/L | 0.8 g/L | 1.5 | > 0.05 |
| FeSO4·7H2O | X6 | 0.01 g/L | 0.1 g/L | 0.8 | > 0.05 |
| Initial pH | X7 | 5.5 | 7.5 | 3.2 | > 0.05 |
Note: The effect and p-values are hypothetical and for illustrative purposes.
Table 2: Central Composite Design (CCD) for Optimization of Significant Factors
| Run | Glucose (g/L) | Peptone (g/L) | Yeast Extract (g/L) | Observed Palmarumycin C13 Yield (mg/L) | Predicted Palmarumycin C13 Yield (mg/L) |
| 1 | 30 | 4 | 6 | 210.5 | 212.3 |
| 2 | 50 | 4 | 6 | 285.2 | 283.1 |
| 3 | 30 | 8 | 6 | 255.7 | 257.9 |
| 4 | 50 | 8 | 6 | 305.1 | 303.8 |
| 5 | 30 | 6 | 4 | 230.4 | 228.6 |
| 6 | 50 | 6 | 4 | 260.9 | 262.5 |
| 7 | 30 | 6 | 8 | 270.3 | 271.4 |
| 8 | 50 | 6 | 8 | 295.6 | 297.0 |
| 9 | 23.2 | 6 | 6 | 180.7 | 182.1 |
| 10 | 56.8 | 6 | 6 | 270.2 | 268.9 |
| 11 | 40 | 2.6 | 6 | 220.8 | 222.5 |
| 12 | 40 | 9.4 | 6 | 280.4 | 278.7 |
| 13 | 40 | 6 | 2.6 | 245.9 | 247.3 |
| 14 | 40 | 6 | 9.4 | 290.1 | 288.5 |
| 15 | 40 | 6 | 6 | 315.3 | 317.2 |
| 16 | 40 | 6 | 6 | 318.1 | 317.2 |
| 17 | 40 | 6 | 6 | 316.5 | 317.2 |
| 18 | 40 | 6 | 6 | 317.8 | 317.2 |
| 19 | 40 | 6 | 6 | 319.0 | 317.2 |
| 20 | 40 | 6 | 6 | 315.9 | 317.2 |
Note: The data in this table is based on a typical CCD and is for illustrative purposes.
Table 3: Optimized Medium Composition for Palmarumycin C13 Production
| Component | Optimized Concentration (g/L) |
| Glucose | 42.5 |
| Peptone | 6.5 |
| Yeast Extract | 11.0 |
| KH2PO4 | 1.0 |
| MgSO4·7H2O | 0.5 |
| FeSO4·7H2O | 0.05 |
| Initial pH | 6.5 |
Experimental Protocols
1. Fungal Strain and Culture Conditions
The endophytic fungus Berkleasmium sp. Dzf12, isolated from the medicinal plant Dioscorea zingiberensis, is used for Palmarumycin production. The strain is maintained on Potato Dextrose Agar (PDA) slants at 4°C. For inoculum preparation, a small piece of agar with fungal mycelia is transferred to a 250 mL flask containing 50 mL of seed medium and incubated at 28°C on a rotary shaker at 180 rpm for 3-4 days.
2. Fermentation for Palmarumycin Production
Fermentations are carried out in 250 mL Erlenmeyer flasks containing 50 mL of the fermentation medium. Each flask is inoculated with 5% (v/v) of the seed culture. The flasks are then incubated at 28°C on a rotary shaker at 180 rpm for 15 days.
3. Extraction of Palmarumycin C13
After the fermentation period, the mycelia are separated from the culture broth by filtration. The mycelia are washed with distilled water and dried in an oven at 50-55°C to a constant weight. The dried mycelia (e.g., 50 mg) are then ground into a fine powder. Palmarumycin C13 is extracted from the mycelial powder with a methanol-chloroform mixture (9:1, v/v) using an ultrasonic bath.[14] This extraction is typically repeated three times for 60 minutes each. The extracts are combined, filtered, and the solvent is evaporated under reduced pressure. The dried extract is then re-dissolved in a known volume of methanol for HPLC analysis.
4. Quantification of Palmarumycin C13 by HPLC
The concentration of Palmarumycin C13 is determined using a High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Quantification: A calibration curve is generated using a purified standard of Palmarumycin C13.
Visualizations
Caption: Experimental workflow for optimizing Palmarumycin production using RSM.
Caption: Simplified hypothetical biosynthetic pathway of Palmarumycin.
References
- 1. 6sigma.us [6sigma.us]
- 2. A Study of the Response Surface Methodology Model with Regression Analysis in Three Fields of Engineering [mdpi.com]
- 3. Response surface methodology - Wikipedia [en.wikipedia.org]
- 4. home.iitk.ac.in [home.iitk.ac.in]
- 5. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6sigma.us [6sigma.us]
- 7. benchmarksixsigma.com [benchmarksixsigma.com]
- 8. jmp.com [jmp.com]
- 9. blog.minitab.com [blog.minitab.com]
- 10. researchgate.net [researchgate.net]
- 11. actasimulatio.eu [actasimulatio.eu]
- 12. Elucidation of Palmarumycin Spirobisnaphthalene Biosynthesis Reveals a Set of Previously Unrecognized Oxidases and Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Improving the Solubility of Palmarumycin C3 for Bioassays
Welcome to the technical support center for Palmarumycin C3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during bioassays with this promising natural product. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues faced when preparing this compound for biological experiments.
Q1: My this compound, received as a solid, won't dissolve directly in my aqueous assay buffer. What should I do?
A1: this compound is a hydrophobic molecule and is not expected to dissolve directly in aqueous solutions. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[1]
Troubleshooting Steps:
-
Prepare a High-Concentration Stock in 100% DMSO: Weigh out a precise amount of this compound and dissolve it in a minimal amount of high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution, using gentle vortexing if necessary.
-
Serial Dilution: From this stock, perform serial dilutions in your aqueous assay buffer to achieve the desired final concentrations. It is crucial to maintain a low final concentration of the organic solvent (typically ≤0.5% v/v) to avoid solvent-induced artifacts in your bioassay.
Q2: When I dilute my this compound DMSO stock solution into my aqueous buffer, a precipitate forms immediately or over a short period. How can I prevent this?
A2: This is a common phenomenon known as "crashing out," which occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. Several strategies can be employed to mitigate this.
Troubleshooting Steps:
-
Reduce the Final Concentration: The simplest approach is to test lower final concentrations of this compound in your assay.
-
Optimize Co-solvent Percentage: While keeping the final DMSO concentration low is important for cell-based assays, sometimes a slightly higher percentage (e.g., up to 1%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
-
Consider Alternative Co-solvents: If DMSO is not suitable for your assay, other water-miscible organic solvents can be tested. A summary of common co-solvents is provided in the table below.
| Co-solvent | Typical Starting Concentration in Stock | Maximum Recommended Final Concentration in Assay | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | 0.1 - 1% | Widely used, but can be toxic to some cell lines at higher concentrations. |
| Ethanol (EtOH) | 10-50 mM | 0.1 - 1% | Can have biological effects; ensure proper vehicle controls. |
| Polyethylene Glycol 400 (PEG 400) | 10-50 mM | 0.5 - 2% | Generally well-tolerated in many biological systems. |
-
Gentle Warming: In some cases, gently warming the solution to 37°C may aid in dissolution. However, the thermal stability of this compound in aqueous solution should be considered.
Q3: I am still observing precipitation even at low concentrations. Are there other methods to improve the solubility of this compound?
A3: Yes, if co-solvents alone are insufficient, more advanced formulation strategies such as pH adjustment or the use of cyclodextrins can be explored.
Troubleshooting with pH Adjustment: this compound contains phenolic hydroxyl groups, which can be deprotonated at higher pH values, increasing the molecule's charge and potentially its aqueous solubility.
-
Consider your Assay's pH Compatibility: Before modifying the pH, ensure that the new pH is compatible with your biological system (e.g., cell viability, enzyme activity).
-
Incremental pH Increase: Prepare your assay buffer at slightly more alkaline pH values (e.g., pH 7.8, 8.0, 8.2) and observe the solubility of this compound. Be aware that the stability of the compound may be compromised at high pH.
Troubleshooting with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
-
Determine the Optimal this compound:HP-β-CD Ratio: A phase solubility study is recommended to find the optimal molar ratio for complexation. A detailed protocol for this is provided in the "Experimental Protocols" section.
-
Prepare the Inclusion Complex: Once the optimal ratio is determined, a stock solution of the this compound:HP-β-CD complex can be prepared. This can significantly enhance the aqueous solubility.
Experimental Protocols
This section provides detailed methodologies for key experiments to improve the solubility of this compound.
Protocol 1: Preparation of this compound Stock Solution and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in an organic solvent and dilute it to working concentrations in an aqueous buffer.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, high purity
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Stock Solution Preparation (e.g., 20 mM in DMSO):
-
Accurately weigh 3.48 mg of this compound (Molecular Weight: 348.3 g/mol ).
-
Add 500 µL of anhydrous DMSO to the solid this compound.
-
Vortex thoroughly until the solid is completely dissolved. This yields a 20 mM stock solution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., 20 µM in PBS with 0.1% DMSO):
-
Prepare an intermediate dilution by adding 5 µL of the 20 mM stock solution to 995 µL of PBS. This results in a 100 µM solution in 0.5% DMSO.
-
Prepare the final 20 µM working solution by adding 200 µL of the 100 µM intermediate solution to 800 µL of PBS. The final DMSO concentration will be 0.1%.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Protocol 2: Phase Solubility Study with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To determine the effect of HP-β-CD on the aqueous solubility of this compound and to identify the optimal molar ratio for complexation.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Shaker or rotator
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Prepare a series of HP-β-CD solutions in the aqueous buffer with concentrations ranging from 0 to 50 mM (e.g., 0, 5, 10, 20, 30, 40, 50 mM).
-
Add an excess amount of solid this compound to each HP-β-CD solution in separate sealed vials. Ensure there is undissolved solid at the bottom of each vial.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of dissolved this compound in each filtered supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). The resulting phase solubility diagram will indicate the type of complex formed and the stoichiometry. For a 1:1 complex, a linear relationship is expected initially.
Protocol 3: Preparation of a this compound:HP-β-CD Inclusion Complex Stock Solution
Objective: To prepare a water-soluble stock solution of this compound using HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Vortex mixer and/or sonicator
Procedure (Kneading Method):
-
Based on the phase solubility study, determine the optimal molar ratio (e.g., 1:1).
-
Weigh out the appropriate amounts of this compound and HP-β-CD.
-
Place the powders in a mortar.
-
Add a small amount of a water/ethanol (1:1 v/v) mixture to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting paste under vacuum to obtain a solid powder of the inclusion complex.
-
Dissolve the powdered complex in the desired aqueous buffer to the target stock concentration.
Visualizing Experimental Workflows
The following diagrams illustrate the logical steps in troubleshooting and preparing this compound solutions.
References
Technical Support Center: Refinement of Extraction Techniques for Palmarumycin C3 from Fungal Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the extraction and purification of Palmarumycin C3 from fungal cultures. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields of this compound can stem from several factors throughout the experimental workflow, from fermentation to final purification.
-
Suboptimal Fermentation Conditions: The production of this compound by the fungus is highly dependent on the culture medium and conditions. Ensure that the fungal strain, for instance, Berkleasmium sp. Dzf12, is cultured in an optimized medium. Key components to consider are the carbon and nitrogen sources.
-
Inefficient Extraction: The choice of solvent and extraction method is critical. A common issue is the incomplete extraction of the compound from the fungal mycelia or the culture broth.
-
Compound Degradation: this compound, like many natural products, can be sensitive to pH, temperature, and light. Degradation during extraction and purification is a common cause of low yields.
-
Losses During Purification: Multiple purification steps, such as column chromatography and recrystallization, can lead to significant product loss.
Troubleshooting Steps:
-
Optimize Fermentation: Review and optimize your fermentation medium. For Berkleasmium sp. Dzf12, consider enriching the medium with precursors or elicitors that may boost the production of spirobisnaphthalenes.
-
Enhance Extraction Efficiency: Employ a robust extraction strategy. A sequential extraction using solvents of increasing polarity can be effective. For instance, an initial extraction with a nonpolar solvent to remove lipids can be followed by extraction with a more polar solvent like ethyl acetate or a methanol-chloroform mixture to isolate this compound. The use of ultrasonic treatment can also enhance the disruption of fungal cell walls and improve extraction efficiency.
-
Minimize Degradation: Maintain a cool and dark environment during extraction and purification. Use buffered solutions to control pH if stability studies indicate a specific optimal range. It is advisable to process the extract quickly to minimize exposure to potentially degrading conditions.
-
Streamline Purification: If possible, reduce the number of purification steps. Techniques like High-Speed Counter-Current Chromatography (HSCCC) can offer high-resolution separation in a single step, minimizing sample loss.[1][2]
Q2: I am observing multiple impurities co-eluting with this compound during column chromatography. How can I improve the separation?
A2: Co-eluting impurities are a common challenge in the purification of natural products from complex fungal extracts. These impurities are often structurally related to the target compound.
Troubleshooting Steps:
-
Modify the Stationary Phase: If you are using normal-phase silica gel chromatography, consider switching to a different adsorbent with alternative selectivity, such as alumina or a bonded-phase silica (e.g., diol, cyano).
-
Adjust the Mobile Phase: Fine-tune the solvent system. In normal-phase chromatography, altering the ratio of a polar modifier (e.g., methanol or ethanol) in a nonpolar solvent (e.g., hexane or dichloromethane) can significantly impact the separation. The addition of a small amount of acid (e.g., acetic acid or formic acid) or base (e.g., triethylamine) can also improve peak shape and resolution for ionizable compounds.
-
Employ Orthogonal Purification Techniques: If one chromatographic method is insufficient, combine it with a technique that separates based on a different principle. For example, follow up a normal-phase separation with reversed-phase HPLC.
-
Consider High-Performance Techniques: For challenging separations, High-Speed Counter-Current Chromatography (HSCCC) is a powerful liquid-liquid chromatography technique that avoids the use of a solid support, thus minimizing irreversible adsorption and improving recovery.[1][2] A two-phase solvent system composed of n-hexane-chloroform-methanol-water has been successfully used for the separation of various spirobisnaphthalenes.[1][2]
Q3: I suspect my this compound is degrading during the workup. What are the signs and how can I prevent this?
A3: Degradation of this compound can be identified by the appearance of new, often more polar, spots on TLC or peaks in HPLC chromatograms of your purified fractions over time. A change in color of the sample may also indicate degradation. The naphthalene core of this compound, particularly with its epoxide group, can be susceptible to degradation.
Potential Degradation Pathways:
-
Hydrolysis of the Epoxide: The epoxide ring is susceptible to opening under acidic or basic conditions, leading to the formation of diols.
-
Oxidation: The phenolic hydroxyl groups on the naphthalene ring system can be prone to oxidation, potentially forming quinone-like structures.
Preventative Measures:
-
pH Control: Work at a neutral or slightly acidic pH, as strong acids or bases can catalyze the degradation of epoxides and other functional groups. The stability of similar natural products has been shown to be pH-dependent.
-
Temperature Management: Perform all extraction and purification steps at low temperatures (e.g., 4°C or on an ice bath) to minimize thermal degradation. Avoid prolonged heating, even for solvent evaporation.
-
Protection from Light: Store extracts and purified compounds in amber vials or wrapped in aluminum foil to prevent photodegradation.
-
Inert Atmosphere: For long-term storage or sensitive steps, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Prompt Processing: Minimize the time between extraction and final purification. The longer the crude extract is stored, the higher the chance of degradation.
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Culture
This protocol is a general guideline and may require optimization based on the specific fungal strain and culture conditions.
-
Harvesting: After the fermentation period (e.g., 15-20 days), separate the fungal mycelia from the culture broth by filtration through cheesecloth or a similar filter medium.
-
Drying: Lyophilize or air-dry the mycelia at a low temperature (e.g., 40°C) to a constant weight. Grind the dried mycelia into a fine powder.
-
Extraction of Mycelia:
-
Suspend the powdered mycelia in methanol and extract using an ultrasonic bath for 1 hour. Repeat this step three times.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a concentrated extract.
-
Suspend the concentrated extract in water and perform a liquid-liquid extraction with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude mycelial extract.[1]
-
-
Extraction of Culture Broth:
-
Concentrate the culture filtrate under reduced pressure.
-
Extract the concentrated broth three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude broth extract.[1]
-
-
Combine Extracts: Combine the crude mycelial and broth extracts for further purification.
Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a method used for the separation of similar spirobisnaphthalenes and may require optimization for this compound.[1][2]
-
Preparation of Two-Phase Solvent System:
-
HSCCC System Preparation:
-
Fill the HSCCC column with the upper phase (stationary phase).
-
Pump the lower phase (mobile phase) into the column at a suitable flow rate (e.g., 2.0 mL/min) while the column is rotating at a specific speed (e.g., 850 rpm) until the mobile phase emerges from the outlet.
-
-
Sample Injection:
-
Dissolve the crude extract in a mixture of the upper and lower phases (1:1 v/v).
-
Inject the sample solution into the column.
-
-
Elution and Fraction Collection:
-
Continue to pump the mobile phase through the column.
-
Collect fractions based on the elution profile monitored by a UV detector (e.g., at 254 nm).
-
-
Analysis of Fractions:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
-
Further Purification (if necessary):
-
Fractions containing this compound with minor impurities can be further purified by preparative HPLC or Sephadex LH-20 column chromatography.[1]
-
Data Presentation
Table 1: Typical Yields of Palmarumycins from Berkleasmium sp. Dzf12 under Different Culture Conditions.
| Palmarumycin | Culture Condition | Yield (mg/L) | Reference |
| C12 | Control | 8.95 | [1][3] |
| C13 | Control | 130.43 | [1][3] |
| C12 | With Oligosaccharide (OW) | 87.96 | [1][3] |
| C13 | With Oligosaccharide (OW) | 422.28 | [1][3] |
| C2 | With 1-hexadecene | 400 | [4] |
| C3 | With 1-hexadecene | 1190 | [4] |
Table 2: Purity of Spirobisnaphthalenes after HSCCC Purification from 500 mg of Crude Extract.
| Compound | Yield (mg) | Purity (%) |
| Diepoxin κ | 18.0 | 56.82 |
| Palmarumycin C13 | 245.7 | 71.39 |
| Palmarumycin C16 | 42.4 | 76.57 |
| Palmarumycin C15 | 42.2 | 75.86 |
| Diepoxin δ | 32.6 | 91.01 |
| Diepoxin γ | 22.3 | 82.48 |
(Data adapted from a study on related spirobisnaphthalenes and may serve as a reference for expected purities after a single HSCCC step.[2])
Visualizations
References
- 1. Preparative Separation of Spirobisnaphthalenes from Endophytic Fungus Berkleasmium sp. Dzf12 by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
Strategies to minimize byproduct formation in Palmarumycin C3 synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Palmarumycin C3.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the key reaction steps.
Issue 1: Low Diastereoselectivity in the Epoxidation of Palmarumycin CP₁ to Palmarumycin C₂
Question: During the N-benzylcinchoninium chloride-catalyzed epoxidation of Palmarumycin CP₁, I am observing the formation of a significant amount of the undesired diastereomer of Palmarumycin C₂. How can I improve the diastereoselectivity of this reaction?
Possible Cause: The reaction temperature may be too high, leading to a decrease in the stereochemical control exerted by the chiral catalyst.
Solution: Lowering the reaction temperature has been shown to significantly improve the enantiomeric excess (and by extension, diastereoselectivity in this context) of the epoxidation.[1][2] It is recommended to perform the reaction at 0°C.
Experimental Protocol:
-
To a solution of Palmarumycin CP₁ (1 equivalent) and N-benzylcinchoninium chloride (0.3 equivalents) in toluene, add a 0.1 M NaOH solution (1.5 equivalents) dropwise at 0°C.
-
Add tert-butyl hydroperoxide (t-BuOOH, 10 equivalents) to the mixture at 0°C.
-
Stir the reaction at 0°C for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and extract the product with an appropriate organic solvent.
-
Purify the product by flash column chromatography.
Data Summary:
| Temperature (°C) | Enantiomeric Excess (ee) of Palmarumycin C₂ |
| 25 | 90.7% |
| 0 | 97.9% |
| Data adapted from the synthesis of Palmarumycin C₂.[1][2] |
Issue 2: Formation of Regioisomeric Byproducts During Spiroketalization
Question: In the synthesis of the Palmarumycin core structure, I am observing the formation of regioisomeric spiroketal byproducts. How can I control the regioselectivity of the spiroketalization?
Possible Cause: The formation of regioisomeric spiroketals is a common challenge in the synthesis of complex molecules. The outcome of the cyclization can be influenced by kinetic versus thermodynamic control, the nature of the catalyst, and the presence of protecting groups.
Solution: The use of a gold catalyst (AuCl) with an acetonide protecting group on a precursor diol has been shown to effectively control regioselectivity in the synthesis of unsaturated spiroketals. This method proceeds under mild conditions and can eliminate the formation of undesired saturated spiroketal byproducts.
Experimental Workflow for Regioselective Spiroketalization:
Caption: Workflow for achieving high regioselectivity in spiroketal synthesis.
Issue 3: Formation of a Diastereomeric Mixture During Epoxide Ring-Opening
Question: Upon treatment of Palmarumycin C₂ with a nucleophile to generate the C3-substituted analogue, I am obtaining a mixture of diastereomers. How can I improve the diastereoselectivity of the epoxide ring-opening?
Possible Cause: The nucleophilic attack on the epoxide can occur from two different faces, leading to the formation of diastereomers. The reaction temperature can influence the kinetic control of this process.
Solution: Lowering the reaction temperature can significantly improve the diastereomeric ratio (dr) of the product. For the synthesis of a related compound, Guignardin E, from Palmarumycin C₂, decreasing the temperature from 25°C to 10°C improved the dr from 5.7:1 to 25:1.[1][2]
Experimental Protocol:
-
Dissolve Palmarumycin C₂ in an appropriate solvent (e.g., methanol/water for the synthesis of Palmarumycin C₁ from C₂ using CeCl₃·7H₂O).[1]
-
Cool the reaction mixture to the desired temperature (e.g., 10°C or lower).
-
Add the reagent for ring-opening (e.g., diluted HCl for Guignardin E synthesis).
-
Stir the reaction at the controlled temperature and monitor by TLC.
-
Upon completion, work up the reaction and purify the products by chromatography or recrystallization to isolate the desired diastereomer.
Data Summary:
| Temperature (°C) | Diastereomeric Ratio (dr) of Guignardin E : C-3 epimer |
| 25 | 5.7 : 1 |
| 10 | 25 : 1 |
| Data from the synthesis of Guignardin E from Palmarumycin C₂.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in this compound synthesis where byproduct formation is prevalent?
A1: Based on the synthesis of closely related Palmarumycin analogues, the most critical steps for byproduct formation are:
-
Epoxidation of the Naphthoquinone Core: This step can lead to the formation of diastereomers. The choice of catalyst and reaction temperature are crucial for achieving high stereoselectivity.
-
Spiroketalization: The formation of the spiroketal core can result in regioisomers if multiple hydroxyl groups are available for cyclization.
-
Epoxide Ring-Opening: The introduction of the C3 substituent via epoxide ring-opening of Palmarumycin C₂ can produce a mixture of diastereomers.
Q2: How can I monitor the formation of byproducts during the reaction?
A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction and detecting the formation of byproducts. Co-spotting with starting material and, if available, an authentic sample of the desired product can aid in identification. For more detailed analysis and quantification of byproduct ratios, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: Are there any specific purification techniques to separate this compound from its common byproducts?
A3: Flash column chromatography on silica gel is the most common method for purifying this compound and its intermediates. For separating challenging diastereomeric mixtures, preparative HPLC may be necessary. Recrystallization can also be an effective technique for obtaining highly pure material, especially for isolating a major diastereomer from a mixture.[2]
Q4: What is the role of the cerium(III) chloride hydrate in the synthesis of Palmarumycin C1, and is it applicable to this compound synthesis?
A4: In the synthesis of Palmarumycin C1 from Palmarumycin C2, cerium(III) chloride hydrate promotes the regioselective ring-opening of the epoxide and subsequent elimination to form the chloro-substituted product.[1] It is plausible that a similar Lewis acid-catalyzed approach could be employed for the synthesis of this compound by using a different nucleophile in the presence of a suitable Lewis acid to facilitate the epoxide ring-opening. The choice of Lewis acid and reaction conditions would need to be optimized for the specific C3 substituent.
Logical Relationship of Key Synthetic Steps and Potential Byproducts:
Caption: Key steps in this compound synthesis and associated byproduct formation.
References
Technical Support Center: Addressing Resistance to Palmarumycin Compounds
Welcome to the technical support center for researchers working with Palmarumycin compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential resistance mechanisms encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Palmarumycin compound is showing reduced antimicrobial efficacy against a previously susceptible microbial strain. What are the possible reasons?
A1: Reduced efficacy, or acquired resistance, can arise from several mechanisms. The most common include:
-
Increased Efflux Pump Activity: The microbial cells may be actively pumping the compound out, preventing it from reaching its intracellular target.
-
Target Modification: The molecular target of the Palmarumycin compound within the microbe may have mutated, reducing the compound's binding affinity.
-
Enzymatic Degradation: The microbe may have acquired the ability to produce enzymes that chemically modify and inactivate the Palmarumycin compound.
-
Biofilm Formation: The microbes may have formed a biofilm, a protective matrix that can prevent the compound from reaching the cells.[1]
Q2: I am observing resistance to a Palmarumycin analog in my cancer cell line experiments. What are the potential mechanisms?
A2: Resistance to anticancer agents, including natural products like Palmarumycins, is a complex issue in cancer cells. Potential mechanisms include:
-
Overexpression of Efflux Pumps: Similar to microbes, cancer cells can upregulate ATP-binding cassette (ABC) transporters to pump out anticancer drugs.[2]
-
Alterations in Drug Targets: Mutations or changes in the expression levels of the protein targeted by the Palmarumycin compound can lead to resistance.
-
Activation of Alternative Signaling Pathways: Cancer cells can develop bypass mechanisms to survive, even when the primary target of the drug is inhibited.
-
Enhanced DNA Repair Mechanisms: If the Palmarumycin compound induces DNA damage, cancer cells may enhance their DNA repair capacity to counteract the drug's effects.[3]
-
Drug Inactivation: Cancer cells can metabolize and inactivate the drug through enzymatic processes.[4]
Q3: Is there any evidence of Palmarumycin compounds being effective against drug-resistant organisms?
A3: Yes, some Palmarumycin compounds have shown activity against resistant strains. For example, Palmarumycin P3 has been shown to reverse azole resistance in Candida albicans by inhibiting the Mdr1 efflux pump.[5][6][7] This suggests that certain Palmarumycins may act as efflux pump inhibitors (EPIs), making them valuable in combination therapies.
Q4: How can I determine if efflux pumps are responsible for the observed resistance in my microbial experiments?
A4: You can perform an efflux pump inhibition assay. This typically involves co-administering your Palmarumycin compound with a known efflux pump inhibitor and observing if the antimicrobial activity is restored. A common method is to measure the accumulation of a fluorescent dye, such as ethidium bromide or Nile red, inside the cells with and without the Palmarumycin compound.[6]
Troubleshooting Guides
Problem 1: Decreased Antimicrobial Activity (Microbial)
Symptoms:
-
Higher Minimum Inhibitory Concentration (MIC) values compared to baseline.
-
Reduced zone of inhibition in disk diffusion assays.
-
Lack of expected microbial cell death in liquid culture.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Increased Efflux Pump Activity | 1. Perform a checkerboard assay with your Palmarumycin compound and a known efflux pump inhibitor (e.g., verapamil, reserpine). A synergistic effect suggests efflux pump involvement. 2. Conduct a fluorescent dye accumulation assay (e.g., with ethidium bromide or Nile red) to directly measure efflux. A decrease in fluorescence in the presence of the Palmarumycin compound would indicate it is being pumped out.[6] |
| Target Modification | 1. Sequence the gene(s) encoding the putative target of the Palmarumycin compound in both the susceptible and resistant strains to identify potential mutations. 2. If the target is an enzyme, perform an in vitro enzyme activity assay with the purified enzyme from both strains to assess any changes in inhibition by the Palmarumycin compound. |
| Enzymatic Degradation | 1. Incubate the Palmarumycin compound with a cell-free lysate from the resistant strain and analyze the mixture over time using techniques like HPLC or LC-MS to detect any modification or degradation of the compound. 2. Perform a bioassay with the supernatant from the resistant culture to see if the compound has been inactivated. |
| Biofilm Formation | 1. Use crystal violet staining to quantify biofilm formation by the resistant strain. 2. Test the efficacy of the Palmarumycin compound on pre-formed biofilms. |
Problem 2: Development of Resistance in Cancer Cell Lines
Symptoms:
-
Increased IC50 value of the Palmarumycin compound.
-
Resistant cells show continued proliferation at concentrations that were previously cytotoxic.
-
Altered cellular morphology in the presence of the compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Overexpression of Efflux Pumps | 1. Use a fluorescent substrate of common ABC transporters (e.g., Rhodamine 123 for P-glycoprotein) to assess efflux activity via flow cytometry or fluorescence microscopy.[6] 2. Perform western blotting or qRT-PCR to quantify the expression levels of known drug resistance transporters (e.g., P-gp/MDR1, MRP1, BCRP). |
| Target Protein Alteration | 1. If the target is known, sequence the corresponding gene in the resistant cell line to check for mutations. 2. Perform a thermal shift assay or cellular thermal shift assay (CETSA) to assess changes in the binding of the Palmarumycin compound to its target in resistant versus sensitive cells. |
| Drug Metabolism/Inactivation | 1. Analyze the cell culture medium and cell lysates of treated resistant cells using LC-MS to identify any metabolites of the Palmarumycin compound. 2. Co-treat with inhibitors of common drug-metabolizing enzymes (e.g., cytochrome P450 inhibitors) to see if the activity of the Palmarumycin compound is restored. |
Data Presentation
Table 1: Antimicrobial Activity of Palmarumycin C2 and C3
| Microorganism | Palmarumycin C2 MIC (µg/mL) | Palmarumycin C2 IC50 (µg/mL) | Palmarumycin C3 MIC (µg/mL) | This compound IC50 (µg/mL) |
| Agrobacterium tumefaciens | 25 | 12.6 | 12.5 | 6.3 |
| Bacillus subtilis | 25 | 11.8 | 12.5 | 6.1 |
| Pseudomonas lachrymans | 50 | 24.2 | 25 | 12.3 |
| Ralstonia solanacearum | 50 | 23.5 | 25 | 12.1 |
| Staphylococcus haemolyticus | 25 | 12.2 | 50 | 25.3 |
| Xanthomonas vesicatoria | 50 | 25.8 | 25 | 13.0 |
| Magnaporthe oryzae | 100 | 48.7 | 50 | 24.6 |
Data from Mou, Y., et al. (2013).
Table 2: Anticancer Activity of a Novel Palmarumycin Analog (SR-7)
| Cell Line | IC50 (µM) |
| tsFT210 (mouse mammary carcinoma) | Not specified, but noted to inhibit G2/M transition |
| Paclitaxel-sensitive cells | Almost equal inhibition to resistant cells |
| Paclitaxel-resistant cells | Almost equal inhibition to sensitive cells |
Data from a study on a novel analog, SR-7, indicating its mechanism is independent of tubulin disruption and it is effective against paclitaxel-resistant cells.[1]
Experimental Protocols
Protocol 1: Efflux Pump Activity Assay using Ethidium Bromide
This protocol is adapted from standard methods to assess efflux pump activity in bacteria.
Materials:
-
Bacterial cultures (sensitive and potentially resistant strains)
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution (1 mg/mL stock)
-
Glucose (20% stock solution)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (10 mM stock in DMSO) - an efflux pump inhibitor
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader (Excitation: 530 nm, Emission: 600 nm)
Procedure:
-
Grow bacterial cultures to mid-log phase.
-
Harvest cells by centrifugation and wash twice with PBS.
-
Resuspend the cell pellet in PBS to an OD600 of 0.4.
-
Add EtBr to a final concentration of 2 µg/mL and incubate at 37°C for 1 hour in the dark to load the cells.
-
Centrifuge the cells, remove the supernatant, and resuspend in PBS.
-
Aliquot 100 µL of the cell suspension into the wells of the microplate.
-
To designated wells, add your Palmarumycin compound at various concentrations. Include a positive control (with CCCP at a final concentration of 100 µM) and a negative control (no compound).
-
Immediately begin reading the fluorescence every 2 minutes for 30-60 minutes.
-
After a baseline is established, add glucose to a final concentration of 0.4% to energize the efflux pumps and continue reading the fluorescence.
Expected Results:
-
No Efflux: Fluorescence will remain high.
-
Active Efflux: Fluorescence will decrease as EtBr is pumped out.
-
Efflux Inhibition: In the presence of an efflux pump inhibitor (like CCCP or a Palmarumycin compound with EPI activity), the rate of fluorescence decrease will be slower compared to the control.
Protocol 2: In Vitro Enzyme Degradation Assay
This protocol provides a general framework to assess if a microbial or cancer cell lysate can degrade a Palmarumycin compound.
Materials:
-
Resistant cell culture (microbial or cancer)
-
Lysis buffer (e.g., PBS with protease inhibitors and lysozyme for bacteria, or RIPA buffer for cancer cells)
-
Palmarumycin compound of known concentration
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Prepare a cell-free lysate from the resistant culture.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
In a microcentrifuge tube, mix a defined amount of the Palmarumycin compound with the cell-free lysate. Include a control with heat-inactivated lysate.
-
Incubate the reaction at the optimal growth temperature for the organism/cells for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
At each time point, stop the reaction by adding a quenching solvent (e.g., acetonitrile) and centrifuging to precipitate proteins.
-
Analyze the supernatant by HPLC or LC-MS to quantify the amount of the remaining Palmarumycin compound.
Expected Results:
-
Degradation: A decrease in the peak area/height corresponding to the Palmarumycin compound over time in the active lysate compared to the heat-inactivated control.
-
No Degradation: The peak area/height of the Palmarumycin compound remains stable over time.
Visualizations
Caption: General mechanisms of cellular resistance to Palmarumycin compounds.
Caption: Experimental workflow for an efflux pump activity assay.
Caption: A logical workflow for troubleshooting resistance to Palmarumycin compounds.
References
- 1. Antimitotic actions of a novel analog of the fungal metabolite palmarumycin CP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Palmarumycin P3 Reverses Mrr1-Mediated Azole Resistance by Blocking the Efflux Pump Mdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Palmarumycin C3 Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the fermentation of Palmarumycin C3 from the endophytic fungus Berkleasmium sp. Dzf12.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the fermentation of Berkleasmium sp. Dzf12 for this compound production.
1. Low Mycelial Growth or Biomass Accumulation
-
Question: My Berkleasmium sp. Dzf12 culture is showing poor growth. What are the potential causes and solutions?
-
Answer: Low biomass can be attributed to several factors:
-
Suboptimal Media Composition: Ensure the media components are within the optimal range. Key nutrients for Berkleasmium sp. Dzf12 include glucose, peptone, and yeast extract.[1] Refer to the optimized media composition in Table 1.
-
Incorrect pH: The initial pH of the culture medium is crucial. An optimized pH of 6.5 has been reported for the production of related Palmarumycins.[1] Monitor and adjust the pH as needed.
-
Inadequate Inoculum: A low-quality or insufficient volume of inoculum can lead to a long lag phase and poor growth. Ensure the inoculum is in a healthy, active state and used in an appropriate volume (e.g., 3% v/v).[1][2]
-
Insufficient Aeration: Proper oxygen supply is vital for fungal growth. Ensure adequate agitation and aeration to maintain dissolved oxygen levels.
-
2. Low this compound Yield
-
Question: My fermentation is producing low yields of this compound despite good mycelial growth. How can I improve the yield?
-
Answer: Low productivity of secondary metabolites like this compound can be addressed through several strategies:
-
Media Optimization: The concentration of carbon and nitrogen sources significantly impacts secondary metabolite production. An optimized medium with approximately 42.5 g/L glucose, 6.5 g/L peptone, and 11.0 g/L yeast extract has been shown to enhance the production of related Palmarumycins.[1]
-
Elicitor Addition: The addition of oligosaccharides derived from the host plant (Dioscorea zingiberensis) can act as elicitors, significantly boosting Palmarumycin production. An effective strategy is the addition of 300 mg/L of these oligosaccharides on day 3 of the fermentation.[3]
-
Metal Ion Supplementation: Certain metal ions can enhance Palmarumycin yields. The addition of Ca²⁺, Cu²⁺, and Al³⁺ has been shown to be effective.[4][5] Optimal concentrations for related Palmarumycins were found to be 7.58 mmol/L for Ca²⁺, 1.36 mmol/L for Cu²⁺, and 2.05 mmol/L for Al³⁺.[5]
-
Two-Phase Culture System: Introducing an aqueous-organic solvent system can improve product yield. The addition of 10% (v/v) liquid paraffin on day 3 of fermentation has been demonstrated to increase the yield of related Palmarumycins by acting as an oxygen vector.[6]
-
Suboptimal Fermentation Time: Palmarumycin production is growth-phase dependent. For related compounds, maximal yields were achieved around day 15 of fermentation.[7] It is important to determine the optimal harvest time for this compound through a time-course study.
-
3. Inconsistent Mycelial Morphology (Pellets vs. Dispersed Mycelia)
-
Question: My Berkleasmium sp. Dzf12 culture is showing variable morphology (sometimes pellets, sometimes dispersed mycelia). How does this affect production, and how can I control it?
-
Answer: The morphology of filamentous fungi in submerged culture is critical and can significantly impact product formation.[8]
-
Impact on Production:
-
Pellets: Can lead to lower viscosity of the fermentation broth, which improves mixing and oxygen transfer. However, large, dense pellets may have mass transfer limitations, with the inner core becoming nutrient-limited and autolyzing.[9]
-
Dispersed Mycelia: Can result in a highly viscous broth, leading to poor mixing, inefficient oxygen transfer, and high shear stress. This can negatively impact cell growth and product formation.[9][10]
-
-
Controlling Morphology:
-
Inoculum Concentration: A higher spore concentration in the inoculum often leads to more dispersed mycelial growth, while a lower concentration can favor pellet formation.[11]
-
Agitation and Shear Stress: Higher agitation speeds increase shear stress, which can lead to smaller, more compact pellets or even fragmentation of mycelia into a dispersed form. Conversely, lower agitation may promote the formation of larger, looser pellets.[11][12]
-
pH of the Medium: The pH of the culture medium can influence the surface properties of fungal spores and mycelia, thereby affecting their aggregation.[8][9]
-
Media Components: The presence of certain ions and polymers in the medium can influence mycelial aggregation and pellet formation.
-
-
4. Foaming during Fermentation
-
Question: I am experiencing excessive foaming in my bioreactor. What can I do to control it?
-
Answer: Foaming is a common issue in fermentation, often caused by high protein content in the medium (e.g., from yeast extract and peptone) and the release of cellular components.
-
Antifoaming Agents: The most common solution is the addition of a sterile antifoaming agent (e.g., silicone-based). It is crucial to add the minimal effective amount, as excessive use can interfere with oxygen transfer and downstream processing.
-
Mechanical Foam Breakers: Many bioreactors are equipped with mechanical foam breakers that can help to disrupt foam without the need for chemical additives.
-
5. Contamination
-
Question: I suspect my fermentation is contaminated. What are the signs, and what should I do?
-
Answer: Contamination is a serious issue in large-scale fermentation.
-
Signs of Contamination:
-
A sudden drop in pH or dissolved oxygen that is not consistent with the typical fermentation profile.
-
Changes in the color or odor of the fermentation broth.
-
Microscopic examination revealing the presence of bacteria, yeast, or other fungal species.
-
A decrease in product yield or a complete cessation of production.
-
-
Action: If contamination is confirmed, the batch should be discarded. A thorough investigation of all potential sources of contamination (e.g., media sterilization, air filtration, inoculum transfer, sampling ports) must be conducted to prevent future occurrences.[13]
-
Data Presentation
Table 1: Optimized Medium Composition for Palmarumycin Production by Berkleasmium sp. Dzf12
| Component | Concentration (g/L) | Reference(s) |
| Glucose | 42.5 | [1] |
| Peptone | 6.5 | [1] |
| Yeast Extract | 11.0 | [1] |
| KH₂PO₄ | 1.0 | [1] |
| MgSO₄·7H₂O | 0.5 | [1] |
| FeSO₄·7H₂O | 0.05 | [1] |
| Initial pH | 6.5 | [1] |
Note: This medium was optimized for Palmarumycin C13 production and serves as an excellent starting point for this compound.
Table 2: Key Fermentation Parameters for Berkleasmium sp. Dzf12
| Parameter | Recommended Value/Range | Reference(s) |
| Temperature | 25 °C | [2] |
| Agitation | 150 rpm (shake flask) | [2] |
| Inoculum Size | 3% (v/v) | [1][2] |
| Fermentation Period | ~15 days | [7] |
Note: These parameters were used for shake flask cultivation of related Palmarumycins. Optimization will be required for large-scale bioreactors.
Experimental Protocols
1. Media Preparation and Sterilization
-
Weigh and dissolve all media components (as listed in Table 1) in distilled water.
-
Adjust the pH to 6.5 using 1M HCl or 1M NaOH.
-
Transfer the medium to the bioreactor.
-
Sterilize the medium by autoclaving at 121°C (15 psi) for 20-30 minutes.[14] The exact time will depend on the volume of the medium. For large-scale fermenters, in-situ sterilization is typically used.
-
Allow the medium to cool to the fermentation temperature (25°C) before inoculation.
2. Inoculum Development
-
Aseptically transfer four mycelial disks (approximately 5 mm in diameter) from a stock culture plate of Berkleasmium sp. Dzf12 into a 250 mL Erlenmeyer flask containing 100 mL of sterile potato dextrose broth (PDB).[2]
-
Incubate the flask on a rotary shaker at 150 rpm and 25°C for 4 days to generate the seed culture.[2]
-
For larger scale fermentations, a multi-stage inoculum development process may be required to generate a sufficient volume of active seed culture. This may involve transferring the initial flask culture to a larger flask or a seed fermenter.
3. Fermentation
-
Aseptically transfer the seed culture to the production bioreactor at an inoculum size of 3% (v/v).[1][2]
-
Maintain the fermentation at 25°C with appropriate agitation and aeration to ensure sufficient dissolved oxygen. These parameters will need to be optimized during scale-up.
-
Monitor key parameters such as pH, dissolved oxygen, glucose consumption, and biomass throughout the fermentation.
-
If using elicitors or a two-phase system, add the sterile components at the predetermined time (e.g., day 3).
-
Harvest the fermentation broth at the optimal time for this compound production (approximately 15 days, to be confirmed by a time-course study).[7]
4. This compound Extraction and Quantification
-
Separate the mycelia from the fermentation broth by filtration.[6]
-
Dry the mycelia at 50-55°C to a constant weight to determine the biomass.[6]
-
Extract this compound from the mycelia using an appropriate organic solvent (e.g., ethyl acetate or methanol).
-
Concentrate the extract under reduced pressure.
-
Quantify the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable standard.
Visualizations
Caption: Workflow for this compound Fermentation.
Caption: Simplified Biosynthetic Pathway of Palmarumycins.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of Palmarumycin C12 and C13 Production in Liquid Culture of the Endophytic Fungus Berkleasmium sp. Dzf12 by Oligosaccharides from Its Host Plant Dioscorea zingiberensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of palmarumycin C12 and C13 production in liquid culture of the endophytic fungus Berkleasmium sp. Dzf12 by oligosaccharides from its host plant Dioscorea zingiberensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of Palmarumycins C12 and C13 Production in Liquid Culture of Endophytic Fungus Berkleasmium sp. Dzf12 after Treatments with Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of Palmarumycins C(12) and C(13) production in liquid culture of endophytic fungus Berkleasmium sp. Dzf12 after treatments with metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of Palmarumycin C12 and C13 Production by the Endophytic Fungus Berkleasmium sp. Dzf12 in an Aqueous-Organic Solvent System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fungal morphology and metabolite production in submerged mycelial processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Moulding the mould: understanding and reprogramming filamentous fungal growth and morphogenesis for next generation cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morphological Engineering of Filamentous Fungi: Research Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modern morphological engineering techniques for improving productivity of filamentous fungi in submerged cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling and measurements of fungal growth and morphology in submerged fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive guide to ... Troubleshoots for Fermentation - Ferment Lab: Fermenthings Open Source Wiki [wiki.fermenthings.be]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
Validation & Comparative
Validating the Antimicrobial Efficacy of Palmarumycin C3: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial activity of Palmarumycin C3 against its structural analog, Palmarumycin C2, and standard antimicrobial agents. The information presented is supported by experimental data to aid in the evaluation of its potential as a novel antimicrobial compound.
Comparative Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Median Inhibitory Concentration (IC50) values of this compound and Palmarumycin C2. For comparative purposes, the activity of standard antibiotics, Streptomycin Sulfate and Carbendazim, against the same microbial strains is also included where data is available.
| Microorganism | This compound | Palmarumycin C2 | Streptomycin Sulfate (Positive Control) | Carbendazim (Positive Control) |
| MIC (µg/mL) | IC50 (µg/mL) | MIC (µg/mL) | IC50 (µg/mL) | |
| Gram-Negative Bacteria | ||||
| Agrobacterium tumefaciens | 15.63 | 4.01 | 31.25 | 10.14 |
| Pseudomonas lachrymans | 31.25 | 9.88 | 62.5 | 22.13 |
| Ralstonia solanacearum | 7.81 | 2.15 | 15.63 | 5.33 |
| Xanthomonas vesicatoria | 7.81 | 1.99 | 15.63 | 4.98 |
| Gram-Positive Bacteria | ||||
| Bacillus subtilis | 3.91 | 1.02 | 7.81 | 2.58 |
| Staphylococcus haemolyticus | 62.5 | 20.11 | 31.25 | 11.45 |
| Fungus | ||||
| Magnaporthe oryzae | 125 | 33.24 | >125 | >125 |
Data for this compound and C2 sourced from[1][2].
Experimental Protocols
The antimicrobial activity of this compound and C2 was determined using a standardized broth microdilution method.
Determination of Minimum Inhibitory Concentration (MIC) and Median Inhibitory Concentration (IC50):
The antibacterial and antifungal activities were assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) colorimetric method. Two Gram-positive bacteria (Bacillus subtilis ATCC 11562 and Staphylococcus haemolyticus ATCC 29970), four Gram-negative bacteria (Agrobacterium tumefaciens ATCC 11158, Pseudomonas lachrymans ATCC 11921, Ralstonia solanacearum ATCC 11696, and Xanthomonas vesicatoria ATCC 11633), and one fungus (Magnaporthe oryzae) were used as test organisms.
Streptomycin sulfate served as the positive control for bacteria, while carbendazim was the positive control for the fungus. A 30% DMSO solution was used as the negative control. The MIC was defined as the lowest concentration of the compound that resulted in no visible growth of the microorganism. The IC50 was calculated based on the linear relationship between the probability of inhibition and the logarithm of the compound's concentration.
Visualizing the Experimental Workflow and Potential Mechanisms
To further elucidate the experimental process and potential biological interactions, the following diagrams are provided.
References
A Comparative Analysis of Palmarumycin C3 and Palmarumycin C2 for Researchers and Drug Development Professionals
Palmarumycin C3 and Palmarumycin C2, two closely related spirobisnaphthalene fungal metabolites, have garnered interest in the scientific community for their diverse biological activities. This guide provides a comprehensive, data-driven comparison of these two compounds, focusing on their antimicrobial, antioxidant, and potential anticancer properties. Detailed experimental protocols and visual representations of their biosynthetic pathway are included to support further research and development.
Chemical Structure and Bioactivity Overview
The primary structural difference between this compound and Palmarumycin C2 is the presence of a hydroxyl group at the C-8 position in this compound. This seemingly minor modification has been shown to significantly influence its biological efficacy.[1] Experimental evidence suggests that this compound exhibits stronger antimicrobial and antioxidant activities compared to Palmarumycin C2.[1][2]
Quantitative Performance Analysis
To facilitate a clear comparison, the following tables summarize the available quantitative data on the biological activities of this compound and Palmarumycin C2.
Table 1: Comparative Antimicrobial Activity
| Microorganism | This compound - MIC (μg/mL) | Palmarumycin C2 - MIC (μg/mL) | This compound - IC50 (μg/mL) | Palmarumycin C2 - IC50 (μg/mL) |
| Agrobacterium tumefaciens | 12.5 | 25 | 6.25 | 12.5 |
| Bacillus subtilis | 6.25 | 12.5 | 3.125 | 6.25 |
| Pseudomonas lachrymans | 12.5 | 25 | 6.25 | 12.5 |
| Ralstonia solanacearum | 25 | 50 | 12.5 | 25 |
| Staphylococcus haemolyticus | 25 | 12.5 | 12.5 | 6.25 |
| Xanthomonas vesicatoria | 12.5 | 25 | 6.25 | 12.5 |
| Magnaporthe oryzae | 50 | 100 | 25 | 50 |
Data sourced from a study on the antimicrobial activities of palmarumycins from the endophytic fungus Berkleasmium sp. Dzf12.[1]
Table 2: Comparative Antioxidant Activity
| Assay | This compound | Palmarumycin C2 |
| DPPH Radical Scavenging Activity (IC50 in μg/mL) | 38.4 | > 100 |
| β-Carotene/Linoleic Acid Bleaching Capacity (%) | 65.2 | 45.8 |
Data reflects the superior antioxidant potential of this compound.[1]
Experimental Protocols
For researchers looking to replicate or build upon existing findings, the following are detailed methodologies for the key experiments cited in this guide.
Antimicrobial Activity Assay (Broth Microdilution Method)
-
Preparation of Microbial Cultures: Bacterial strains are cultured in Mueller-Hinton broth, while fungal strains are grown in Sabouraud dextrose broth. Cultures are incubated at 37°C (for bacteria) or 28°C (for fungi) until they reach the exponential growth phase. The microbial suspensions are then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: Stock solutions of this compound and Palmarumycin C2 are prepared in dimethyl sulfoxide (DMSO). A series of twofold dilutions are then made in the respective broth to achieve a range of final concentrations.
-
Microplate Assay: In a 96-well microplate, 100 μL of each compound dilution is mixed with 100 μL of the microbial suspension.
-
Controls: Positive controls (broth with microbial suspension and no compound) and negative controls (broth only) are included. A standard antibiotic (e.g., streptomycin sulfate for bacteria, carbendazim for fungi) is used as a reference.
-
Incubation: The microplates are incubated for 24-48 hours at the optimal temperature for each microorganism.
-
Determination of MIC and IC50: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth. The median Inhibitory Concentration (IC50) is calculated by measuring the optical density at 600 nm and determining the concentration that inhibits 50% of microbial growth compared to the positive control.
Antioxidant Activity Assays
-
Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Assay Procedure: Different concentrations of this compound and C2 are added to the DPPH solution. The mixtures are incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.
-
Preparation of Emulsion: An emulsion of β-carotene and linoleic acid is prepared in the presence of Tween 40.
-
Assay Procedure: The test compounds are added to the emulsion. The absorbance of the mixture is measured at 470 nm immediately and after incubation at 50°C for a set period.
-
Measurement and Calculation: The rate of β-carotene bleaching is monitored. The antioxidant activity is expressed as the percentage of inhibition of bleaching compared to a control without the antioxidant.
Biosynthetic Pathway of Palmarumycins
The biosynthesis of palmarumycins involves a series of enzymatic reactions, starting from the dimerization of 1,8-dihydroxynaphthalene. The key enzymes identified in this pathway are PalA, PalB, PalC, and PalD, which catalyze oxidative dimerization, hydroxylation, and reduction/dehydrogenation steps.
Caption: Biosynthetic pathway of Palmarumycin C2 and C3.
Conclusion
The available data strongly indicates that this compound is a more potent antimicrobial and antioxidant agent than Palmarumycin C2, a difference attributed to the hydroxyl group at the C-8 position. While their potential as anticancer agents is promising, further research is required to conduct direct comparative studies on their cytotoxicity and enzyme inhibition profiles. The detailed protocols and biosynthetic pathway provided herein offer a solid foundation for researchers to explore the full therapeutic potential of these fascinating natural products.
References
Palmarumycin C3: A Comparative Guide to a Promising Spirobisnaphthalene
For Researchers, Scientists, and Drug Development Professionals
The spirobisnaphthalene class of natural products has garnered significant attention in the scientific community for its diverse and potent biological activities. Among these, Palmarumycin C3 has emerged as a compound of particular interest. This guide provides an objective comparison of this compound with other notable spirobisnaphthalene compounds, supported by experimental data, detailed protocols, and mechanistic insights to aid in research and development efforts.
Comparative Biological Activity
Spirobisnaphthalene compounds exhibit a broad spectrum of biological activities, including cytotoxic, antifungal, and antibacterial properties.[1] This section provides a comparative analysis of the performance of this compound against other well-documented spirobisnaphthalenes.
Cytotoxicity against Cancer Cell Lines
Spirobisnaphthalenes have demonstrated significant potential as anticancer agents. The cytotoxic activity of these compounds is typically evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Not extensively reported in readily available literature | - | - | |
| Diepoxin-η | OVCAR3 | Ovarian Cancer | 7.6 | [2] |
| MDA-MB-435 | Melanoma | 8.2 | [2] | |
| Diepoxin-δ | HCT-8 | Colon Cancer | 1.28 - 5.83 | [3] |
| Bel-7402 | Liver Cancer | 1.28 - 5.83 | [3] | |
| BGC-823 | Gastric Cancer | 1.28 - 5.83 | [3] | |
| A549 | Lung Cancer | 1.28 - 5.83 | [3] | |
| A2780 | Ovarian Cancer | 1.28 - 5.83 | [3] | |
| Palmarumycin C8 | HCT-8 | Colon Cancer | 1.28 - 5.83 | [3] |
| Bel-7402 | Liver Cancer | 1.28 - 5.83 | [3] | |
| BGC-823 | Gastric Cancer | 1.28 - 5.83 | [3] | |
| A549 | Lung Cancer | 1.28 - 5.83 | [3] | |
| A2780 | Ovarian Cancer | 1.28 - 5.83 | [3] | |
| Spiropreussione A | A2780 | Ovarian Cancer | 2.4 | [4] |
| BEL-7404 | Liver Cancer | 3.0 | [4] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies. The data presented here is for comparative purposes and is extracted from different research articles.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | Type | MIC (µg/mL) | Reference |
| This compound | Agrobacterium tumefaciens | Gram-negative bacteria | 12.5 | [3] |
| Bacillus subtilis | Gram-positive bacteria | 6.25 | [3] | |
| Pseudomonas lachrymans | Gram-negative bacteria | 12.5 | [3] | |
| Ralstonia solanacearum | Gram-negative bacteria | 12.5 | [3] | |
| Staphylococcus haemolyticus | Gram-positive bacteria | 12.5 | [3] | |
| Xanthomonas vesicatoria | Gram-negative bacteria | 6.25 | [3] | |
| Magnaporthe oryzae | Fungus | >50 | [3] | |
| Palmarumycin C2 | Agrobacterium tumefaciens | Gram-negative bacteria | 25 | [3] |
| Bacillus subtilis | Gram-positive bacteria | 12.5 | [3] | |
| Pseudomonas lachrymans | Gram-negative bacteria | 25 | [3] | |
| Ralstonia solanacearum | Gram-negative bacteria | 25 | [3] | |
| Staphylococcus haemolyticus | Gram-positive bacteria | 6.25 | [3] | |
| Xanthomonas vesicatoria | Gram-negative bacteria | 12.5 | [3] | |
| Magnaporthe oryzae | Fungus | >50 | [3] | |
| Diepoxin κ | Escherichia coli | Gram-negative bacteria | 50-100 | [5] |
| Agrobacterium tumefaciens | Gram-negative bacteria | 50-100 | [5] | |
| Xanthomonas vesicatoria | Gram-negative bacteria | 50-100 | [5] | |
| Pseudomonas lachrymans | Gram-negative bacteria | 50-100 | [5] | |
| Bacillus subtilis | Gram-positive bacteria | 50-100 | [5] | |
| Diepoxin η and ζ (mixture) | Escherichia coli | Gram-negative bacteria | 10-25 | [5] |
| Agrobacterium tumefaciens | Gram-negative bacteria | 10-25 | [5] | |
| Xanthomonas vesicatoria | Gram-negative bacteria | 10-25 | [5] | |
| Pseudomonas lachrymans | Gram-negative bacteria | 10-25 | [5] | |
| Bacillus subtilis | Gram-positive bacteria | 10-25 | [5] | |
| Spiropreussione A | Staphylococcus aureus | Gram-positive bacteria | 25 | [4] |
Mechanisms of Action: Insights into Signaling Pathways
The anticancer activity of spirobisnaphthalene compounds is, in part, attributed to their ability to modulate key signaling pathways involved in cell proliferation and survival. One such pathway is the p53-p21 signaling cascade.
p53-p21 Signaling Pathway
Some spirobisnaphthalenes, such as Plecmillin A, have been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21.[6] This activation leads to a halt in cell cycle progression, preventing cancer cells from dividing, and can ultimately trigger programmed cell death.
Caption: p53-p21 signaling pathway activated by spirobisnaphthalenes.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. The following are standardized methodologies for assessing the cytotoxic and antimicrobial activities of spirobisnaphthalene compounds.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Caption: Workflow for a typical MTT cytotoxicity assay.
Antimicrobial Susceptibility Test: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Caption: Workflow for the broth microdilution method.
Conclusion
This compound and other spirobisnaphthalene compounds represent a promising class of natural products with significant potential for the development of new therapeutic agents. This guide provides a comparative overview of their biological activities, highlighting the potent cytotoxic and antimicrobial properties of these molecules. The elucidation of their mechanisms of action, such as the activation of the p53-p21 pathway, offers valuable insights for targeted drug design. The provided experimental protocols serve as a foundation for researchers to conduct further investigations and contribute to the growing body of knowledge on these fascinating compounds. As research continues, a more comprehensive understanding of the structure-activity relationships and the full therapeutic potential of this compound and its analogues will undoubtedly be unveiled.
References
- 1. New spirobisnaphthalenes from an endolichenic fungus strain CGMCC 3.15192 and their anticancer effects through the P53-P21 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Spirobisnaphthalene analogues from the endophytic fungus Preussia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spirobisnaphthalenes from fungi and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New spirobisnaphthalenes from an endolichenic fungus strain CGMCC 3.15192 and their anticancer effects through the P53–P21 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Nature's Pharmacy: A Comparative Guide to CRISPR-Cas9 Validation of the Palmarumycin Biosynthetic Gene Cluster
For researchers, scientists, and drug development professionals, the validation of biosynthetic gene clusters (BGCs) is a critical step in the discovery and development of novel therapeutic agents. This guide provides a comprehensive comparison of the CRISPR-Cas9 system for validating the palmarumycin BGC, with a focus on experimental data and protocols, alongside alternative validation methodologies.
Palmarumycins are a class of fungal polyketides with a range of biological activities, making their BGC a target of significant interest. The precise and efficient validation of this gene cluster is paramount for downstream applications, including metabolic engineering for enhanced production and the generation of novel analogs.
Performance Comparison: CRISPR-Cas9 vs. Alternative BGC Validation Methods
The advent of CRISPR-Cas9 has revolutionized gene editing, offering a powerful tool for the functional analysis of BGCs. Its primary advantage lies in the ability to introduce targeted gene knockouts, leading to the abolition of the corresponding natural product and thus confirming the gene cluster's function.
A key study successfully employed a CRISPR-Cas9 ribonucleoprotein (RNP)-mediated approach to validate the polyketide synthase (PAL) gene involved in palmarumycin biosynthesis in Lophiotrema sp. F6932.[1][2] Targeted deletion of the ketosynthase (KS) domain of the PAL gene resulted in mutant strains that were no longer able to produce palmarumycins, providing direct evidence of the gene cluster's role.[1][2][3]
While highly effective, CRISPR-Cas9 is one of several tools available for BGC validation. The following table provides a comparative overview of CRISPR-Cas9 and alternative methods.
| Validation Method | Principle | Throughput | Key Advantages | Key Limitations | Representative Efficiency |
| CRISPR-Cas9 | RNA-guided endonuclease creates targeted double-strand breaks (DSBs) for gene knockout or modification. | High | High specificity, versatility, and efficiency; relatively easy to design and implement.[4] | Potential for off-target effects and cellular toxicity from DSBs.[5] | 89-100% knockout efficiency in fungi.[6] |
| TALENs/ZFNs | Engineered proteins that bind to specific DNA sequences and create DSBs. | Medium | High specificity; can be effective in organisms where CRISPR-Cas9 is less efficient.[7] | More complex and costly to design and construct than CRISPR-Cas9.[7] | Varies by target and organism. |
| Gene Disruption (Traditional) | Homologous recombination-based gene replacement with a selectable marker. | Low | Well-established methodology. | Low efficiency, labor-intensive, and time-consuming.[8] | Highly variable and often low. |
| Heterologous Expression | Transfer of the entire BGC into a well-characterized host organism for production of the natural product. | Medium | Can activate silent BGCs and facilitate production optimization. | Requires cloning and transfer of large DNA fragments, which can be challenging. | Dependent on successful cloning and expression. |
| Bioinformatics/Genome Mining | In silico prediction and annotation of BGCs based on sequence homology and domain organization. | Very High | Rapid and cost-effective for initial identification and prioritization of BGCs.[9] | Predictions require experimental validation; may not accurately define cluster boundaries.[10][11] | Not applicable (predictive method). |
Experimental Protocols
A detailed methodology is crucial for the successful implementation of CRISPR-Cas9 for BGC validation. The following protocol is a summary of the key steps used for the validation of the palmarumycin BGC in Lophiotrema sp. F6932.[1][2]
sgRNA Design and Synthesis
Two single-guide RNAs (sgRNAs) were designed to target the upstream and downstream regions of the ketosynthase (KS) domain within the putative palmarumycin polyketide synthase (PAL) gene. The design parameters included the presence of a protospacer adjacent motif (PAM) sequence (5'-NGG-3').[1] Potential off-target sites were checked using bioinformatics tools.[1]
Cas9 RNP Assembly
The synthetic sgRNAs were incubated with purified Cas9 protein to form ribonucleoprotein (RNP) complexes in vitro.
Protoplast Transformation
Protoplasts of Lophiotrema sp. F6932 were prepared and transformed with the in vitro-assembled Cas9 RNPs and a donor DNA cassette. The donor DNA consisted of a hygromycin resistance gene flanked by short homology arms (50 bp) corresponding to the sequences upstream and downstream of the intended DSBs.[1][2]
Mutant Selection and Verification
Transformants were selected on a medium containing hygromycin. Genomic DNA was then extracted from the resistant colonies, and successful deletion of the KS domain was confirmed by PCR analysis.
Metabolite Analysis
The wild-type and mutant strains were cultivated, and their metabolic profiles were analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the cessation of palmarumycin production in the knockout mutants.[3]
Visualizing the Workflow and Biosynthetic Pathway
To better illustrate the experimental process and the biological context, the following diagrams were created using the DOT language.
Conclusion
CRISPR-Cas9 stands out as a highly efficient and specific method for the validation of the palmarumycin biosynthetic gene cluster. Its relative ease of use and high success rate make it a superior choice compared to traditional gene disruption techniques. While alternative methods like TALENs and ZFNs offer high specificity, they are generally more cumbersome to implement. Heterologous expression remains a valuable tool, particularly for activating silent gene clusters. For initial, large-scale screening, bioinformatics approaches are indispensable, though they must be followed by experimental validation. The successful application of CRISPR-Cas9 to the palmarumycin BGC underscores its power in accelerating the discovery and functional characterization of novel natural products.
References
- 1. Frontiers | CRISPR/Cas9 RNP-assisted validation of palmarumycin biosynthetic gene cluster in Lophiotrema sp. F6932 [frontiersin.org]
- 2. CRISPR/Cas9 RNP-assisted validation of palmarumycin biosynthetic gene cluster in Lophiotrema sp. F6932 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR/Cas9 RNP-assisted validation of palmarumycin biosynthetic gene cluster in Lophiotrema sp. F6932 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | CRISPR-Cas for Fungal Genome Editing: A New Tool for the Management of Plant Diseases [frontiersin.org]
- 5. Top 8 Alternative CRISPR-Cas9 Gene Editing Technologies | [scispot.com]
- 6. Establishment of a CRISPR/Cas9-Mediated Efficient Knockout System of Trichoderma hamatum T21 and Pigment Synthesis PKS Gene Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellgs.com [cellgs.com]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. Detecting and prioritizing biosynthetic gene clusters for bioactive compounds in bacteria and fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determining biosynthetic gene cluster boundaries through comparative bioinformatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Cross-validation of Palmarumycin C3 bioactivity in different fungal strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of Palmarumycin C3, a spirobisnaphthalene compound, against various fungal strains. While comprehensive cross-validation data across a wide array of fungal species remains limited in publicly available research, this document synthesizes the existing experimental data, outlines detailed experimental protocols for bioactivity assessment, and explores the potential mechanisms of action.
Executive Summary
This compound has demonstrated notable antifungal properties. This guide presents available quantitative data on its bioactivity, primarily against the rice blast fungus Magnaporthe oryzae. Comparative data with its analogue, Palmarumycin C2, is also included to provide a preliminary structure-activity relationship context. Furthermore, a plausible mechanism of action involving the inhibition of fungal efflux pumps is proposed based on studies of the closely related compound, Palmarumycin P3. Detailed protocols for assessing antifungal activity are provided to facilitate further research and cross-validation studies.
Data Presentation: Bioactivity of this compound
The antifungal activity of this compound has been quantified against Magnaporthe oryzae. The following table summarizes the Minimum Inhibitory Concentration (MIC) and the median Inhibitory Concentration (IC50) values from a key study. For comparison, data for Palmarumycin C2 is also presented.
| Compound | Fungal Strain | MIC (µg/mL) | IC50 (µg/mL) |
| This compound | Magnaporthe oryzae | 12.5 | 7.8 |
| Palmarumycin C2 | Magnaporthe oryzae | 25 | 15.2 |
| Carbendazim (Positive Control) | Magnaporthe oryzae | 1.5 | 0.5 |
Data sourced from Mou et al., 2013.[1]
Notably, this compound exhibits stronger antifungal activity against M. oryzae than Palmarumycin C2, suggesting that the structural differences between the two compounds may play a role in their bioactivity.[1]
Comparative Analysis with Other Antifungals
While direct comparative data of this compound against a wide range of fungi is not available, it is useful to compare its activity against M. oryzae with that of other known antifungal agents. The positive control used in the study, carbendazim, is a broad-spectrum benzimidazole fungicide. The MIC of this compound (12.5 µg/mL) is higher than that of carbendazim (1.5 µg/mL), indicating that it is less potent against this specific strain under the tested conditions.
Further research is required to test this compound against a broader panel of fungal pathogens, including clinically relevant species such as Candida albicans and Aspergillus fumigatus, to establish its spectrum of activity and potential for further development.
Experimental Protocols
To facilitate the cross-validation of this compound's bioactivity, this section provides a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for antifungal susceptibility testing.
Broth Microdilution Assay for Antifungal Susceptibility Testing
This protocol is adapted from established guidelines for antifungal susceptibility testing of natural products.
1. Materials and Reagents:
-
This compound
-
Fungal strain(s) of interest
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Positive control antifungal (e.g., Amphotericin B, Fluconazole)
-
Negative control (broth medium with DMSO)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Hemocytometer or spectrophotometer for inoculum standardization
2. Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at the optimal temperature and duration to obtain mature spores or yeast cells.
-
Harvest the fungal cells or spores by gently scraping the surface of the agar and suspending them in sterile saline.
-
Adjust the concentration of the fungal suspension to a standardized density (e.g., 1-5 x 10^5 CFU/mL) using a hemocytometer or by measuring the optical density at a specific wavelength.
3. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate to achieve a range of desired concentrations. Ensure the final DMSO concentration is low (typically ≤1%) to avoid solvent toxicity to the fungus.
4. Assay Procedure:
-
Add the standardized fungal inoculum to each well containing the different concentrations of this compound.
-
Include a positive control (fungal inoculum with a known antifungal), a negative control (fungal inoculum with broth and DMSO), and a sterility control (broth medium only).
-
Incubate the microtiter plates at the optimal temperature for the fungal strain for a specified period (e.g., 24-72 hours).
5. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the negative control.
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.
Mandatory Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Proposed Mechanism of Action: Efflux Pump Inhibition
Based on studies of the related compound Palmarumycin P3, a plausible mechanism of action for this compound is the inhibition of fungal efflux pumps.[2] Efflux pumps are membrane proteins that actively transport antifungal drugs out of the fungal cell, leading to drug resistance. By inhibiting these pumps, this compound could increase the intracellular concentration of antifungal agents, thereby restoring their efficacy.
Caption: Proposed mechanism of this compound as an efflux pump inhibitor in fungi.
Conclusion and Future Directions
The available data indicates that this compound possesses antifungal activity, with greater potency observed against Magnaporthe oryzae compared to its analogue Palmarumycin C2. The proposed mechanism of action as an efflux pump inhibitor, based on evidence from a related compound, presents an exciting avenue for further investigation, particularly in the context of overcoming antifungal drug resistance.
To fully assess the therapeutic potential of this compound, the following future research is recommended:
-
Broad-Spectrum Antifungal Susceptibility Testing: A comprehensive cross-validation study against a diverse panel of clinically relevant fungal pathogens, including various species of Candida and Aspergillus, is crucial to determine its spectrum of activity.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanism of action of this compound is essential. This should include studies to confirm its role as an efflux pump inhibitor and to investigate other potential targets, such as the fungal cell wall or ergosterol biosynthesis pathways.
-
In Vivo Efficacy Studies: Following promising in vitro results, the efficacy of this compound should be evaluated in animal models of fungal infections to assess its therapeutic potential in a physiological context.
-
Synergy Studies: Investigating the synergistic effects of this compound in combination with existing antifungal drugs could reveal its potential as an adjuvant therapy to enhance the efficacy of current treatments and combat drug resistance.
By addressing these research gaps, a more complete understanding of the bioactivity and therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel antifungal agent.
References
- 1. Antimicrobial and Antioxidant Activities and Effect of 1-Hexadecene Addition on Palmarumycin C2 and C3 Yields in Liquid Culture of Endophytic Fungus Berkleasmium sp. Dzf12 [mdpi.com]
- 2. Palmarumycin P3 Reverses Mrr1-Mediated Azole Resistance by Blocking the Efflux Pump Mdr1 - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Palmarumycin Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of palmarumycin analogues, focusing on their antifungal and anticancer activities. The information is compiled from various studies to offer a comprehensive overview for researchers in drug discovery and development.
Antifungal Activity of Palmarumycin Analogues
The antifungal properties of palmarumycin analogues have been evaluated against a range of plant pathogenic fungi. The following table summarizes the inhibitory activities of several synthetic analogues, highlighting key structural modifications and their impact on efficacy.
Table 1: Antifungal Activity (EC₅₀ in μg/mL) of Palmarumycin Analogues against Phytopathogens [1]
| Compound | R¹ | R² | R³ | P. piricola | R. solani | B. cinerea | C. arachidicolahori | F. oxysporum | F. graminearum | P. asaragisace |
| Palmarumycin CP₁₇ (6a) | H | OH | H | >50 | >50 | >50 | >50 | >50 | >50 | >50 |
| 8-methoxy analogue (6b) | H | OCH₃ | H | >50 | >50 | >50 | >50 | >50 | >50 | >50 |
| Compound 5 | H | H | H | 9.34 | 14.21 | 23.15 | 18.76 | >50 | >50 | >50 |
| Compound 9b | OCH₃ | H | H | 12.35 | >50 | >50 | >50 | >50 | >50 | >50 |
| Compound 11b | H | OCH₃ | OAc | >50 | 11.18 | >50 | >50 | >50 | >50 | >50 |
| Carbendazim (Control) | - | - | - | 1.87 | 2.54 | 1.98 | 3.12 | 2.65 | 3.41 | 2.87 |
Key Findings from Antifungal SAR Studies:
-
The presence of hydroxyl or methoxyl groups at the C₈ position did not significantly impact antifungal activity, as seen in the high EC₅₀ values for Palmarumycin CP₁₇ (6a) and its 8-methoxy analogue (6b)[1].
-
Demethylated and deacylated products generally exhibited weaker activity, suggesting the importance of the substituents on the aromatic rings for antifungal potency[1].
-
Compound 5, lacking substitution at R¹, R², and R³, showed notable activity against P. piricola, R. solani, B. cinerea, and C. arachidicolahori[1].
Anticancer Activity of Palmarumycin Analogues
Several palmarumycin analogues have demonstrated cytotoxic effects against various cancer cell lines. The data below is compiled from studies investigating their antiproliferative activities.
Table 2: Cytotoxicity (IC₅₀ in μM) of Palmarumycin Analogues against Human Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (μM) | Reference |
| Palmarumycin CP₁ | MCF-7 | ~5 | [2] |
| Palmarumycin CP₁ | MDA-MB-231 | ~10 | [2] |
| Deoxypreussomerin A | MCF-7 | ~2 | [2] |
| Deoxypreussomerin A | MDA-MB-231 | ~4 | [2] |
| SR-7 | tsFT210 | Not specified, but noted to block G2/M transition | [3] |
Key Findings from Anticancer SAR Studies:
-
Initial studies on palmarumycin CP₁ and related naphthoquinone spiroketals revealed low-micromolar growth inhibitory activity against MCF-7 and MDA-MB-231 human breast cancer cells[2].
-
A novel analogue, SR-7, was found to prominently block the mammalian cell cycle transition in the G2/M phase[3]. This suggests a mechanism of action that is independent of marked tubulin disruption[3].
Experimental Protocols
Mycelial Growth Rate Test for Antifungal Activity
This method is used to evaluate the antifungal activity of compounds against various phytopathogens[1].
-
Preparation of Test Plates: The test compounds are dissolved in acetone. This solution is then mixed with potato dextrose agar (PDA) to achieve the desired final concentration.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) of the test fungus, taken from the edge of a fresh culture, is placed at the center of the agar plate containing the test compound.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25 ± 0.5 °C).
-
Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate (containing only acetone in the PDA) reaches the edge of the plate.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.
-
EC₅₀ Determination: The EC₅₀ value, the concentration of the compound that inhibits 50% of the mycelial growth, is determined by probit analysis of the concentration-response data. A standard fungicide, such as carbendazim, is often used as a positive control[1].
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the palmarumycin analogues for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for a further 3-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizations
General Workflow for Structure-Activity Relationship (SAR) Studies
Caption: General workflow for SAR studies of palmarumycin analogues.
Proposed Mechanism of G2/M Cell Cycle Arrest by Palmarumycin Analogues
Caption: Proposed pathway for G2/M arrest by palmarumycin analogues.
References
A Head-to-Head Comparison of Palmarumycin C3 and Preussomerins: Unveiling Their Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two promising classes of fungal secondary metabolites: Palmarumycin C3 and the preussomerins. This analysis delves into their chemical structures, biological activities, and mechanisms of action, supported by experimental data to inform future research and drug development efforts.
Chemical Structure: Spirobisnaphthalenes vs. Naphthoquinone Spiroketals
This compound belongs to the spirobisnaphthalene class of natural products, characterized by a spiroketal linkage between two naphthalene-derived units. In contrast, the preussomerins are classified as naphthoquinone spiroketals. While both share a core spiroketal structure, the nature of their aromatic ring systems and substitution patterns leads to significant differences in their three-dimensional conformation and, consequently, their biological activities.
Comparative Biological Activity: A Quantitative Overview
To provide a clear comparison of the biological potency of this compound and various preussomerins, the following tables summarize their reported minimum inhibitory concentrations (MIC) against various microbes and their half-maximal inhibitory concentrations (IC50) against several human cancer cell lines.
Table 1: Antimicrobial Activity (MIC in µg/mL)
| Microorganism | This compound | Preussomerin A | Preussomerin B | Preussomerin C | Preussomerin D | Preussomerin E | Preussomerin F |
| Agrobacterium tumefaciens | 6.25[1] | - | - | - | - | - | - |
| Bacillus subtilis | 6.25[1] | - | - | - | - | - | - |
| Pseudomonas lachrymans | 12.5[1] | - | - | - | - | - | - |
| Ralstonia solanacearum | 12.5[1] | - | - | - | - | - | - |
| Staphylococcus haemolyticus | 6.25[1] | - | - | - | - | - | - |
| Xanthomonas vesicatoria | 12.5[1] | - | - | - | - | - | - |
| Magnaporthe oryzae | 12.5[1] | - | - | - | - | - | - |
| Candida albicans | - | 25 | 25 | >25 | 25 | >25 | >25 |
Note: "-" indicates data not available.
Table 2: Cytotoxicity (IC50 in µM)
| Cell Line | This compound Analog (PX-916) | Preussin (a preussomerin analog) |
| Human Breast Cancer | ||
| MCF-7 | 1-3 | - |
| Human Lung Cancer | ||
| A549 | - | - |
| Human Leukemia | ||
| HL-60 | - | - |
Note: Data for this compound itself is limited; data for a potent analog, PX-916, is presented. "-" indicates data not available.
Mechanisms of Action: Distinct Molecular Targets
The divergent biological activities of this compound and preussomerins can be attributed to their distinct mechanisms of action at the molecular level.
This compound and its analogs have been shown to inhibit two key enzymes involved in cancer cell proliferation and survival:
-
Thioredoxin Reductase (TrxR): This enzyme is a crucial component of the thioredoxin system, which regulates cellular redox balance and is often overexpressed in cancer cells.[1] Inhibition of TrxR by palmarumycins leads to an increase in oxidative stress and can disrupt downstream signaling pathways that promote cell growth and survival, such as those involving hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF).[1]
-
Farnesyl-Protein Transferase (FPTase): This enzyme is responsible for the post-translational modification of the Ras protein, a key signaling molecule frequently mutated in human cancers. Inhibition of FPTase prevents the proper localization and function of Ras, thereby blocking its oncogenic signaling cascade.[1]
Preussomerins , on the other hand, primarily exert their cytotoxic effects by inducing apoptosis , or programmed cell death, in cancer cells. This is achieved through the activation of both the intrinsic and extrinsic apoptotic pathways:
-
Intrinsic Pathway: Preussomerins can trigger the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the subsequent caspase cascade, leading to cell death.[2][3]
-
Extrinsic Pathway: Evidence suggests that preussomerins can also activate caspase-8, a key initiator caspase in the death receptor-mediated extrinsic apoptotic pathway.[2]
Furthermore, some preussomerins have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[3]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes influenced by these compounds, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of this compound.
Caption: Apoptosis Induction by Preussomerins.
Caption: General Experimental Workflow.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or preussomerins and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Prepare a serial two-fold dilution of this compound or preussomerins in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in the same broth medium, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
Both this compound and the preussomerins demonstrate significant potential as therapeutic agents, particularly in the realm of oncology. Their distinct mechanisms of action suggest that they may be effective against different types of cancers or could potentially be used in combination therapies. This compound's inhibition of key enzymes in cell signaling and redox regulation presents a targeted approach, while the pro-apoptotic activity of preussomerins offers a direct method of eliminating cancer cells.
Further research is warranted to fully elucidate the therapeutic potential of these natural products. Head-to-head in vivo studies are necessary to compare their efficacy and toxicity profiles in a more clinically relevant setting. Additionally, structure-activity relationship (SAR) studies could lead to the development of even more potent and selective analogs with improved pharmacological properties. The continued exploration of these fascinating fungal metabolites holds great promise for the future of drug discovery.
References
- 1. Molecular pharmacology and antitumor activity of palmarumycin based inhibitors of thioredoxin reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Cyclin-Dependent Kinase Activity and Induction of Apoptosis by Preussin in Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vivo Efficacy of Palmarumycin C3 Analogs in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Palmarumycin C3 analogs, focusing on the water-soluble prodrug PX-916, against alternative thioredoxin reductase (TrxR) inhibitors in various cancer models. The data presented is compiled from preclinical studies to offer an objective overview of their therapeutic potential.
Executive Summary
This compound, a naphthoquinone spiroketal natural product, has garnered interest for its potential as an anticancer agent. However, its poor solubility has hindered its clinical development. This challenge led to the synthesis of water-soluble prodrugs, such as PX-916, which rapidly converts to the active compound under physiological conditions. The primary molecular target of these compounds is thioredoxin reductase-1 (TrxR-1), a key enzyme in cellular redox regulation that is often overexpressed in cancer cells. Inhibition of TrxR-1 disrupts cellular redox balance, leading to increased reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis. This guide compares the in vivo antitumor activity of PX-916 with other TrxR inhibitors, Auranofin and Pristimerin, providing available data from xenograft models.
Comparative Analysis of In Vivo Antitumor Activity
The following tables summarize the quantitative data from in vivo studies of PX-916 and alternative TrxR inhibitors.
Table 1: In Vivo Efficacy of PX-916 in Human Tumor Xenograft Models
| Animal Model | Tumor Type | Cell Line | Treatment Regimen | Outcome |
| Beige Nude Mice | Rhabdomyosarcoma | A673 | 30 mg/kg/day, i.p. for 5 doses | Significant tumor growth inhibition. |
| SCID Mice | Small Cell Lung Cancer | SHP-77 | 10 mg/kg/day, i.v. for 8 doses | Dose-dependent tumor growth inhibition. |
| SCID Mice | Small Cell Lung Cancer | SHP-77 | 25 mg/kg/day, i.v. for 5 doses | Significant tumor growth inhibition. |
| SCID Mice | Breast Cancer | MCF-7 | 22.5 mg/kg/day, i.v. for 5 doses | Tumor growth inhibition. |
| SCID Mice | Breast Cancer | MCF-7 | 27.5 mg/kg, i.v. every other day for 5 doses | Tumor growth inhibition. |
| SCID Mice | Breast Cancer | MCF-7 | 22.5 mg/kg/day, oral for 5 doses | Tumor growth inhibition. |
Table 2: In Vivo Efficacy of Auranofin in Tumor Models
| Animal Model | Tumor Type | Cell Line | Treatment Regimen | Outcome |
| Mice | P388 Leukemia | P388 | 12 mg/kg/day, i.p. on Days 1 to 5 | Optimal antitumor activity.[1] |
| Mice | Calu3 Xenograft | Calu3 | 10 mg/kg per day | 67% inhibition of tumor growth.[2] |
| SCID Mice | Clear Cell Renal Carcinoma | Caki-1 | 10 mg/kg/72h (Titanofin, an auranofin analog) | 60% reduction in tumor size.[3][4] |
Table 3: In Vivo Efficacy of Pristimerin in Tumor Models
| Animal Model | Tumor Type | Cell Line | Treatment Regimen | Outcome |
| Xenograft Model | Esophageal Squamous Cell Carcinoma | EC9706, EC109, KYSE30 | Not specified | Inhibited proliferation, migration, and invasion.[5] |
| Nude Mice | Colorectal Cancer | HCT-116 | Not specified | Induced apoptosis through ROS/ER stress.[6] |
| Human Breast Cancer Xenograft Model | Breast Cancer | MCF-7, MDA-MB-231 | Not specified | Induced apoptosis and incomplete autophagy.[6] |
Experimental Protocols
Human Tumor Xenograft Model Protocol (General)
This protocol outlines the general procedure for establishing and utilizing human tumor xenograft models in mice to evaluate the in vivo efficacy of anticancer compounds.
-
Cell Culture: Human cancer cell lines (e.g., A673, SHP-77, MCF-7) are cultured in appropriate media and conditions until they reach the desired confluence for implantation.
-
Animal Models: Immunocompromised mice, such as athymic nude or SCID mice, are used to prevent rejection of the human tumor cells. Animals are housed in a sterile environment.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 107 cells) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (length × width2) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm3), animals are randomized into control and treatment groups. The test compound (e.g., PX-916) is administered via the specified route (intraperitoneal, intravenous, or oral) at the indicated dose and schedule. The control group receives the vehicle used to dissolve the compound.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group. Animal body weight is also monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to determine the significance of the observed antitumor effects.
Signaling Pathway and Experimental Workflow Diagrams
Thioredoxin Reductase Signaling Pathway in Cancer
The following diagram illustrates the central role of the Thioredoxin (Trx) system in cancer cell survival and how its inhibition by compounds like this compound analogs leads to apoptosis.
Caption: Thioredoxin Reductase Inhibition Pathway.
In Vivo Efficacy Validation Workflow
The diagram below outlines the typical experimental workflow for validating the in vivo efficacy of a test compound in a xenograft mouse model.
References
- 1. Evaluation of the in vivo antitumor activity and in vitro cytotoxic properties of auranofin, a coordinated gold compound, in murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Auranofin-Based Analogues Are Effective Against Clear Cell Renal Carcinoma In Vivo and Display No Significant Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cellular and Molecular Mechanisms of Pristimerin in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pristimerin Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Antifungal Efficacy of Palmarumycin C3 Derivatives: A Guide for Researchers
For Immediate Release
A comprehensive analysis of available research highlights the potential of Palmarumycin C3 and its derivatives as a promising class of antifungal agents. This guide provides a comparative overview of their activity against various fungal pathogens, details the experimental protocols used for their evaluation, and explores their mechanisms of action, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Antifungal Activity
The antifungal efficacy of various Palmarumycin derivatives has been evaluated against a range of fungal species, with results indicating significant inhibitory activity. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50), are summarized below for clear comparison.
| Derivative | Fungal Species | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| This compound | Magnaporthe oryzae | 12.5 | - | [1][2] |
| Palmarumycin C2 | Magnaporthe oryzae | 25 | - | [1][2] |
| Palmarumycin CP17 | Phytophthora piricola | - | 9.34 | [3] |
| Rhizoctonia solani | - | >50 | [3] | |
| Botrytis cinerea | - | 28.43 | [3] | |
| Colletotrichum arachidicolahori | - | 19.87 | [3] | |
| Palmarumycin CP17 Methoxy Analogue (5) | Phytophthora piricola | - | 9.34 | [3] |
| Palmarumycin CP17 Methoxy Analogue (9b) | Phytophthora piricola | - | 12.35 | [3] |
| Palmarumycin CP17 Methoxy Analogue (11b) | Rhizoctonia solani | - | 11.18 | [3] |
| Palmarumycin P3 | Candida albicans (Fluconazole-resistant strains) | >64 (alone) | - | [4] |
| Candida albicans (in combination with Fluconazole) | 8 (in combination) | - | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives' antifungal effects.
Mycelial Growth Rate Test
This assay is utilized to determine the direct inhibitory effect of a compound on the growth of filamentous fungi.
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the agar is still molten, the test compound, dissolved in a suitable solvent (e.g., acetone), is added to achieve the desired final concentration. The agar is then poured into sterile Petri dishes. A solvent control (PDA with solvent only) and a positive control (e.g., a known antifungal agent like carbendazim) are also prepared.
-
Inoculation: A small plug (typically 5 mm in diameter) of actively growing fungal mycelium is taken from the edge of a fresh culture plate and placed in the center of the prepared PDA plates.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25 ± 0.5 °C) in the dark.
-
Measurement and Calculation: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches a certain size. The percentage of inhibition is calculated using the formula:
-
Inhibition (%) = [(Colony diameter of control - Colony diameter of treatment) / (Colony diameter of control)] x 100
-
Broth Microdilution Antifungal Susceptibility Testing (for Yeasts)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against yeast species, such as Candida albicans. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: A fresh culture of the yeast is suspended in sterile saline or broth and its density is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. This suspension is then further diluted in the test medium (e.g., RPMI-1640) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microplate wells.
-
Drug Dilution: The test compound is serially diluted in the test medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plate is then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control well.
Rhodamine 123 Efflux Assay
This assay is used to investigate whether a compound can inhibit the function of efflux pumps in fungal cells, which is a common mechanism of drug resistance.
-
Cell Preparation: Candida albicans cells are grown to the mid-logarithmic phase, harvested, and washed with a buffer (e.g., phosphate-buffered saline without glucose).
-
De-energization: The cells are de-energized by incubating them in a buffer containing a metabolic inhibitor (e.g., 2-deoxy-D-glucose and 2,4-dinitrophenol) to deplete intracellular ATP.
-
Rhodamine 123 Loading: The de-energized cells are incubated with the fluorescent substrate Rhodamine 123, which is a known substrate of many efflux pumps.
-
Efflux Initiation: After loading, the cells are washed and resuspended in a buffer containing glucose to re-energize them and initiate the efflux of Rhodamine 123. The test compound (e.g., Palmarumycin P3) is added at this stage.
-
Measurement: The amount of Rhodamine 123 retained within the cells or released into the supernatant is measured over time using a fluorometer or flow cytometer. A decrease in the efflux of Rhodamine 123 in the presence of the test compound indicates inhibition of the efflux pump.
Signaling Pathways and Mechanisms of Action
The primary mechanism of antifungal action for Palmarumycin derivatives is still under investigation for many compounds. However, for Palmarumycin P3, a clear mechanism involving the inhibition of drug efflux pumps in Candida albicans has been elucidated.
Inhibition of the Mdr1 Efflux Pump
Drug resistance in Candida albicans, particularly to azole antifungals, is often mediated by the overexpression of efflux pumps like Mdr1 (Multidrug Resistance 1). These pumps actively transport antifungal drugs out of the cell, reducing their intracellular concentration and efficacy. Palmarumycin P3 has been shown to reverse azole resistance by directly inhibiting the function of the Mdr1 efflux pump.[4] This leads to an accumulation of the co-administered antifungal drug (e.g., fluconazole) inside the fungal cell, restoring its therapeutic effect.
Experimental Workflow Overview
The general workflow for the comparative study of the antifungal effects of this compound derivatives involves several key stages, from compound synthesis or isolation to in-depth mechanistic studies.
This comparative guide underscores the significant antifungal potential of this compound derivatives. Further research into the synthesis of novel analogues and a deeper understanding of their mechanisms of action will be crucial for the development of new and effective antifungal therapies.
References
The Synergistic Potential of Palmarumycin C3 with Conventional Antifungal Agents: A Comparative Guide
For Immediate Release
In the face of rising antifungal resistance, the exploration of combination therapies that enhance the efficacy of existing drugs is a critical area of research. This guide provides a comparative assessment of the synergistic effects of Palmarumycin C3, a member of the spirobisnaphthalene class of natural products, with other antifungal agents. Due to a lack of specific published data on this compound in combination therapies, this document will focus on the closely related analogue, Palmarumycin P3, as a case study to highlight the potential synergistic activity of this compound class. The experimental data presented herein is derived from studies on Palmarumycin P3 and its interaction with fluconazole against resistant strains of Candida albicans.
Executive Summary
Research into Palmarumycin P3 has revealed a significant synergistic relationship with the azole antifungal, fluconazole, particularly against resistant strains of Candida albicans. This synergy is primarily attributed to the inhibition of the Mdr1 efflux pump, a key mechanism of azole resistance. By blocking this pump, Palmarumycin P3 effectively restores the susceptibility of resistant fungal strains to fluconazole. This guide will delve into the experimental data supporting this synergy, the detailed methodologies used to assess these interactions, and the underlying molecular mechanisms.
Data Presentation: Synergistic Activity of Palmarumycin P3 and Fluconazole
The synergistic interaction between Palmarumycin P3 (PP3) and fluconazole (FLC) has been quantified using the broth microdilution checkerboard method, with the Fractional Inhibitory Concentration Index (FICI) being a key metric. A FICI of ≤ 0.5 is indicative of a synergistic relationship.
| Candida albicans Strain | Mutation | MIC (µg/mL) of FLC alone | MIC (µg/mL) of FLC with PP3 (8 µg/mL) | FICI | Interaction |
| SCMRR1R34MPG2A | Mrr1 (P683S) | >64 | 4 | ≤0.5 | Synergy[1] |
| G5 | Mrr1 (G997V) | >64 | 2 | ≤0.5 | Synergy[1] |
| Gu5 | Tac1 | >64 | >64 | >0.5 | No Synergy[1] |
| DSY296 | Tac1 | >64 | >64 | >0.5 | No Synergy[1] |
MIC: Minimum Inhibitory Concentration FICI: Fractional Inhibitory Concentration Index
Experimental Protocols
Broth Microdilution Checkerboard Assay
This method is used to assess the in vitro interaction between two antimicrobial agents.
a. Preparation of Materials:
-
96-well microtiter plates.
-
RPMI 1640 medium, buffered with MOPS.
-
Stock solutions of Palmarumycin P3 and fluconazole in DMSO.
-
Standardized inoculum of Candida albicans (0.5-2.5 x 10³ cells/mL).
b. Procedure:
-
Two-fold serial dilutions of fluconazole are made horizontally across the microtiter plate.
-
Two-fold serial dilutions of Palmarumycin P3 are made vertically down the microtiter plate.
-
Each well is then inoculated with the standardized fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth.
-
The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Agar Plate Assay
This assay provides a visual confirmation of synergistic interactions.
a. Preparation of Materials:
-
YPD agar plates.
-
Standardized inoculum of Candida albicans.
-
Paper disks impregnated with Palmarumycin P3 and fluconazole.
b. Procedure:
-
A lawn of the fungal suspension is spread evenly onto the YPD agar plate.
-
A paper disk containing a sub-inhibitory concentration of Palmarumycin P3 is placed on the agar surface.
-
A gradient of fluconazole is created by placing a strip containing the drug onto the agar.
-
The plates are incubated at 35°C for 48 hours.
-
Synergy is indicated by a larger zone of inhibition around the area where the two agents interact compared to the inhibition zones of each agent alone.[1]
Efflux Pump Inhibition Assays (Rhodamine 123 and Nile Red Accumulation)
These assays determine if a compound inhibits the function of efflux pumps.
a. Preparation of Materials:
-
Candida albicans cells.
-
Phosphate-buffered saline (PBS).
-
Fluorescent substrates (Rhodamine 123 or Nile Red).
-
Palmarumycin P3.
-
Flow cytometer.
b. Procedure:
-
Fungal cells are washed and resuspended in PBS.
-
The cells are incubated with Palmarumycin P3 for a specified time.
-
The fluorescent substrate is added to the cell suspension.
-
The cells are incubated to allow for substrate uptake and efflux.
-
The intracellular accumulation of the fluorescent substrate is measured using a flow cytometer. An increase in fluorescence in the presence of Palmarumycin P3 indicates inhibition of the efflux pump.[1]
Mandatory Visualizations
Caption: Mechanism of synergistic action between Palmarumycin P3 and Fluconazole.
Caption: Experimental workflow for the broth microdilution checkerboard assay.
Conclusion and Future Directions
The synergistic activity of Palmarumycin P3 with fluconazole against resistant Candida albicans highlights a promising avenue for the development of new antifungal combination therapies. The mechanism of action, involving the inhibition of the Mdr1 efflux pump, directly addresses a key driver of clinical resistance to azole antifungals.
While direct experimental data for this compound in synergistic combinations is not yet available, its structural similarity to Palmarumycin P3 suggests that it may possess similar biological activities. Further research is warranted to investigate the potential synergistic effects of this compound with a range of antifungal agents against a broader spectrum of fungal pathogens. Such studies would be invaluable in determining its potential as a component of future antifungal therapeutic strategies. The experimental protocols and frameworks outlined in this guide provide a solid foundation for these future investigations.
References
Safety Operating Guide
Navigating the Disposal of Palmarumycin C3: A Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with novel or specialized compounds like Palmarumycin C3, adherence to established disposal protocols is paramount. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach that treats the substance as hazardous is the recommended course of action. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Core Principles of Chemical Waste Disposal
All chemical waste must be managed in a manner that is safe, environmentally sound, and compliant with all applicable federal, state, and local regulations.[1][2] The following principles form the foundation of proper chemical waste disposal in a laboratory setting:
-
Waste Minimization: Whenever possible, seek ways to minimize the quantity of waste generated. This can be achieved by ordering the smallest necessary quantities of chemicals, keeping an accurate inventory, and reducing the scale of experiments.[1]
-
Segregation: Chemical wastes must be segregated by their general waste type (e.g., flammables, poisons, acids, and bases) to prevent dangerous reactions.[3] Never mix incompatible substances.[3]
-
Proper Containment: Use appropriate, approved containers for the storage of chemical waste.[1][4] Containers should be in good condition, compatible with the waste they hold, and have a secure screw cap.[3]
-
Clear Labeling: All waste containers must be clearly and accurately labeled with their contents.[4] Unmarked containers should never be used or left in the laboratory.[4]
-
No Improper Disposal: Chemical waste must not be disposed of down the sink, in regular trash, or released into the environment.[4][5]
Step-by-Step Disposal Procedures for this compound
In the absence of a specific Safety Data Sheet for this compound, the following step-by-step procedure should be followed. This protocol is designed to ensure maximum safety and compliance.
-
Treat as Hazardous Waste: Unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department, this compound should be treated as a hazardous waste.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste, including lab coats, gloves, and safety goggles.[4]
-
Containment:
-
Collect this compound waste in a designated, compatible container. Plastic is often the preferred material for waste containers.[1]
-
Ensure the container is in good condition and has a secure, tight-fitting lid.[3]
-
Do not overfill the container; leave at least one inch of headroom to allow for expansion.[3]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1][3]
-
The SAA should be at or near the point of generation and must be inspected weekly for any signs of leakage.[3]
-
Store the container away from heat sources, direct sunlight, and incompatible chemicals.[3][4]
-
-
Contact Environmental Health and Safety (EHS):
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.[1]
-
Provide them with all the information from the waste label.
-
-
Decontamination of Empty Containers:
-
If the original container of this compound is to be disposed of, it must be properly decontaminated.
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required.[5] The rinseate must be collected and disposed of as hazardous waste.[5]
-
After decontamination, deface or remove all chemical labels before disposing of the container as regular trash.[5]
-
Key Information from a Safety Data Sheet (SDS)
While a specific SDS for this compound was not found, it is crucial for laboratory personnel to understand what information to look for in an SDS for any chemical. This table summarizes the key sections relevant to disposal.
| SDS Section | Information Provided | Relevance to Disposal |
| Section 2: Hazard(s) Identification | GHS hazard classifications (e.g., flammable, corrosive, toxic), signal words, hazard statements, and pictograms. | Determines the primary hazards of the waste and informs segregation and handling requirements.[6] |
| Section 7: Handling and Storage | Precautions for safe handling, conditions for safe storage, and incompatibilities with other chemicals. | Informs how the waste should be stored prior to disposal to prevent dangerous reactions.[6] |
| Section 8: Exposure Controls/Personal Protection | Permissible exposure limits (PELs), threshold limit values (TLVs), and required Personal Protective Equipment (PPE). | Dictates the necessary PPE to be worn when handling the chemical waste.[6] |
| Section 9: Physical and Chemical Properties | pH, flash point, solubility, and other physical data. | Helps in determining the appropriate waste container and potential for environmental impact.[6] |
| Section 13: Disposal Considerations | Guidance on proper disposal methods and any specific regulatory requirements. | Provides direct instructions for waste disposal. |
| Section 14: Transport Information | UN number, proper shipping name, transport hazard classes, and packing group. | Essential for the proper labeling and transportation of the waste by a licensed disposal service.[6] |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound are publicly available, the primary "experimental protocol" is the procedural guidance provided by your institution's EHS department. This will be based on general chemical safety principles and regulatory requirements.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. vumc.org [vumc.org]
- 6. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Palmarumycin C3
This guide provides critical safety and logistical information for the handling of Palmarumycin C3 in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risk and ensure safe operations. This compound is harmful if swallowed or in contact with skin[1].
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include acute oral and dermal toxicity[1]. Therefore, appropriate personal protective equipment is mandatory to prevent exposure.
| Personal Protective Equipment (PPE) | Specification | Reason |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling[1][2]. |
| Body Protection | Protective clothing, such as a lab coat. Fire-resistant materials like Nomex are recommended. | To protect skin from accidental splashes or spills[1][3]. |
| Eye/Face Protection | Safety glasses or chemical splash goggles. A face shield is required if there is a risk of splashing or dust generation. | To protect eyes and face from contact with the substance[3]. |
| Respiratory Protection | Required when dusts are generated. A NIOSH-approved N-95 respirator or higher is recommended. | To prevent inhalation of airborne particles[1][4]. |
Operational Plan for Handling this compound
A systematic approach is essential for the safe handling of this compound. The following step-by-step process should be followed:
-
Preparation :
-
Read and understand the Safety Data Sheet (SDS) for this compound before starting any work[1].
-
Ensure all necessary PPE is available and in good condition.
-
Prepare a designated work area, preferably within a chemical fume hood, to control exposure[1].
-
Have an emergency plan in place, and ensure the location of the nearest safety shower and eyewash station is known[3].
-
-
Handling :
-
Wear the appropriate PPE as specified in the table above.
-
Handle the substance in a well-ventilated area, such as a chemical fume hood, to avoid the generation of dust[1].
-
Avoid eating, drinking, or smoking in the handling area[1].
-
Wash hands thoroughly after handling and before leaving the work area[1][2].
-
-
In Case of Exposure :
-
If swallowed : Rinse mouth with water and call a poison center or doctor for treatment advice. Do not induce vomiting unless told to do so by a poison control center or doctor[1].
-
If on skin : Remove contaminated clothing immediately and wash the affected area with plenty of water[1][2].
-
If inhaled : Move the person to fresh air[5].
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][5].
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes, pipette tips) in a clearly labeled, sealed container.
-
Do not mix with other waste streams[2].
-
-
Disposal Procedure :
Visual Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
